molecular formula C10H21NO B075695 N,N-Dibutylacetamide CAS No. 1563-90-2

N,N-Dibutylacetamide

Cat. No.: B075695
CAS No.: 1563-90-2
M. Wt: 171.28 g/mol
InChI Key: MEXKFCWMWJZDMF-UHFFFAOYSA-N
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Description

N,N-Dibutylacetamide is a high-purity, organic compound of significant interest in chemical research and development, primarily valued for its exceptional solvent properties. Its key research applications center on its role as a selective extractant in hydrometallurgy for the separation and purification of precious and strategic metals, as well as its utility as a stable, high-boiling-point aprotic solvent in organic synthesis and catalysis. The mechanism of action of this compound is attributed to the presence of both amide and dual alkyl chains. The carbonyl oxygen and the nitrogen atom act as strong Lewis base sites, enabling the molecule to solvate metal cations and form complexes, which is the basis for its extractive capabilities. Simultaneously, the lipophilic dibutyl groups confer high solubility for a wide range of organic compounds and contribute to its relatively low miscibility with water, making it effective for liquid-liquid extraction processes. This unique combination of properties makes this compound a valuable reagent for researchers developing novel separation methodologies, investigating coordination chemistry, and performing specialized organic reactions that require a polar, non-protogenic environment. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dibutylacetamide
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InChI

InChI=1S/C10H21NO/c1-4-6-8-11(10(3)12)9-7-5-2/h4-9H2,1-3H3
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InChI Key

MEXKFCWMWJZDMF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCN(CCCC)C(=O)C
Source PubChem
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Molecular Formula

C10H21NO
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DSSTOX Substance ID

DTXSID1061786
Record name N,N-Dibutylacetamide
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Molecular Weight

171.28 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name N,N-Dibutylacetamide
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CAS No.

1563-90-2
Record name N,N-Dibutylacetamide
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Record name N,N-Dibutylacetamide
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Record name N,N-Dibutylacetamide
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Record name N,N-DIBUTYLACETAMIDE
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Foundational & Exploratory

N,N-Dibutylacetamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of N,N-Dibutylacetamide. The information is curated for researchers, scientists, and professionals in drug development who require precise data for their work. This document presents quantitative data in structured tables, details experimental methodologies for key property determination, and includes visualizations for chemical synthesis and experimental workflows.

Core Physical and Chemical Properties

This compound is a colorless liquid with an acetamide-like odor.[1][2] It is soluble in organic solvents such as ethanol and ether.[1][3]

General and Physical Properties
PropertyValueSource
Molecular Formula C₁₀H₂₁NO[3][4]
Molecular Weight 171.28 g/mol [3][4]
Appearance Colorless liquid[2]
Density 0.88 g/cm³[3][4]
Boiling Point 241-244 °C[3][4]
77-78 °C at 0.6 mmHg[3][4]
120-135 °C at 2 kPa[1][3]
Melting Point Not applicable (liquid at room temperature)
Flash Point >110 °C[3][4]
Refractive Index 1.4470[3]
Vapor Pressure 0.0555 mmHg at 25 °C[3]
Chemical Identifiers
IdentifierValueSource
CAS Number 1563-90-2[4]
EINECS Number 216-358-8[4]
SMILES CCCCN(CCCC)C(=O)C[4]
InChI InChI=1S/C10H21NO/c1-4-6-8-11(10(3)12)9-7-5-2/h4-9H2,1-3H3[3]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

NMR Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): δ 3.30, 3.21, 2.08, 1.53, 1.32, 0.94, 0.92 ppm.[5]

  • ¹³C NMR: Spectral data is available and can be accessed through chemical databases.[6]

Other Spectroscopic Data
  • Mass Spectrometry (GC-MS): Data is available, with the molecular ion peak observed at m/z 171.[7]

  • Infrared (IR) Spectroscopy: Vapor phase IR spectral data is available.[8]

Experimental Protocols

The following sections outline the methodologies for determining the key physical properties of this compound. These are based on established standard procedures.

Density Determination

The density of this compound can be determined using a digital density meter, following a method similar to ASTM D4052.[1] This technique involves introducing a small liquid sample into an oscillating U-tube.[2] The change in the oscillation frequency, which is proportional to the mass of the sample, is used to calculate the density.[2]

Boiling Point Determination

The boiling point can be determined using a method analogous to OECD 103. The liquid is heated, and the temperature is recorded when stable boiling is observed. The observed temperature is then corrected for atmospheric pressure.[9]

Melting Point Determination

As this compound is a liquid at room temperature, a melting point determination is not applicable. For solid organic compounds, a capillary tube method, such as ASTM E324, is commonly employed.[3] A small, powdered sample is placed in a capillary tube and heated, and the temperature range from the initial to the final melting point is recorded.[3]

Solubility Assessment

A general procedure for assessing solubility involves adding a small, measured amount of the solute (this compound) to a specific volume of a solvent (e.g., water, ethanol, ether) in a test tube.[10] The mixture is agitated, and the degree of dissolution is observed.[10] For quantitative measurements, ASTM E1148 provides standardized methods for determining the aqueous solubility of organic compounds.[4]

Flash Point Measurement

The flash point can be determined using a closed-cup tester, such as the Pensky-Martens apparatus, as described in ASTM D93.[11] The sample is heated in a closed cup, and an ignition source is periodically introduced into the vapor space until a flash is observed.[12]

Visualizations

Synthesis of this compound

This compound is synthesized via the condensation reaction of acetyl chloride and di-n-butylamine.[3]

Synthesis acetyl_chloride Acetyl Chloride product This compound acetyl_chloride->product + Di-n-butylamine dibutylamine Di-n-butylamine hcl HCl product->hcl byproduct

Caption: Synthesis of this compound.

Experimental Workflow for Melting Point Determination

The following diagram illustrates a generalized workflow for determining the melting point of a solid organic compound using the capillary method.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Sample Dry Sample Grind to Fine Powder Grind to Fine Powder Dry Sample->Grind to Fine Powder Pack Capillary Tube Pack Capillary Tube Grind to Fine Powder->Pack Capillary Tube Place in Apparatus Place in Apparatus Pack Capillary Tube->Place in Apparatus Heat Slowly Heat Slowly Place in Apparatus->Heat Slowly Observe Melting Observe Melting Heat Slowly->Observe Melting Record Temperatures Record Temperatures Observe Melting->Record Temperatures

Caption: Capillary Melting Point Determination Workflow.

References

Technical Guide: N,N-Dibutylacetamide (CAS 1563-90-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of N,N-Dibutylacetamide, consolidating key chemical, physical, and safety data. Due to the limited availability of published in-depth application data, this guide focuses on the fundamental properties, synthesis, and spectroscopic characterization of the compound.

Chemical Identity and Physical Properties

This compound is a tertiary amide characterized by an acetyl group bonded to a nitrogen atom which is, in turn, substituted with two butyl groups. It is a colorless liquid at room temperature.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 1563-90-2[2]
Molecular Formula C₁₀H₂₁NO[2]
Molecular Weight 171.28 g/mol [2]
IUPAC Name This compound[1]
Synonyms N-Acetyldibutylamine, Acetamide, N,N-dibutyl-[1][3]
Density 0.88 g/cm³
Boiling Point 77-78 °C @ 0.6 mmHg; 124-125 °C @ 14 Torr
Flash Point >110 °C
Refractive Index 1.4470 (20 °C)
Vapor Pressure 0.0555 mmHg @ 25 °C

Synthesis

The primary route for synthesizing this compound is the acylation of dibutylamine with an acetylating agent, such as acetyl chloride or acetic anhydride.[4]

General Experimental Protocol: Synthesis via Acetyl Chloride

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Dibutylamine

  • Acetyl Chloride

  • Anhydrous non-polar solvent (e.g., Toluene, Xylene, or Dichloromethane)[4]

  • A tertiary amine base (e.g., Triethylamine)[4]

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dibutylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in an appropriate anhydrous solvent.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add acetyl chloride (1.05 equivalents) dropwise to the stirred solution, ensuring the internal temperature remains below 5-10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product R1 Dibutylamine P1 Combine reactants in solvent at 0 °C R1->P1 R2 Acetyl Chloride R2->P1 R3 Triethylamine (Base) R3->P1 R4 Anhydrous Solvent R4->P1 P2 Stir at room temperature P1->P2 P3 Aqueous Workup (Wash & Extract) P2->P3 P4 Dry & Concentrate P3->P4 PU1 Fractional Distillation (Reduced Pressure) P4->PU1 FP This compound PU1->FP

General Synthesis Workflow for this compound.

Applications

While detailed experimental data is scarce in publicly accessible literature, this compound is noted for its use as a polar aprotic solvent in organic synthesis and as an extractant.[4] Its properties are comparable to other N,N-dialkylamides, suggesting potential utility in reactions requiring a high-boiling, stable, polar medium, such as nucleophilic substitutions or reactions involving strong bases.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Data / PeaksSource(s)
¹H NMR (400 MHz, CDCl₃) δ (ppm): 3.30 (t), 3.21 (t), 2.08 (s), 1.53 (m), 1.32 (m), 0.94 (m)[5][6]
¹³C NMR (CDCl₃) δ (ppm): 171.0 (C=O), 47.5 (N-CH₂), 45.6 (N-CH₂), 31.1 (CH₂), 29.5 (CH₂), 21.2 (CH₃), 20.1 (CH₂), 13.9 (CH₃), 13.8 (CH₃)[5][7]
Mass Spec (GC-MS) Molecular Ion [M]⁺: 171 m/z. Major Fragments: 128, 86, 43 m/z[1][5]
IR Spectroscopy Key Peaks (cm⁻¹): ~1645 (C=O stretch, amide)[1]
GC Retention Index Kovats, Standard Non-polar: 1332; Standard Polar: 1805, 1808, 1809, 1813[1][8]

Safety and Toxicology

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

Hazard CodeDescriptionClassification
H315 Causes skin irritationSkin Irritant, Category 2
H319 Causes serious eye irritationEye Irritant, Category 2
H335 May cause respiratory irritationSTOT SE, Category 3

STOT SE: Specific Target Organ Toxicity - Single Exposure

Conclusion

This compound is a well-characterized tertiary amide with established physical and spectroscopic properties. Its synthesis is straightforward via standard amidation reactions. While it is cited as a solvent and extractant, there is a notable lack of detailed, publicly available research demonstrating its specific applications, performance in drug development, or any inherent biological activity. Further research would be required to establish its utility and efficacy in specialized applications for the pharmaceutical and chemical industries.

References

Synthesis and purification of N,N-Dibutylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of N,N-Dibutylacetamide

Introduction

This compound (CAS No. 1563-90-2) is a chemical compound used in organic synthesis and as an extractant.[1] This technical guide provides a comprehensive overview of its synthesis, purification, and characterization, tailored for researchers, scientists, and professionals in drug development. The document outlines detailed experimental protocols, presents key data in a structured format, and includes a visual workflow of the entire process.

Physicochemical Properties

This compound is a colorless transparent liquid with an acetamide-like odor.[1] It is soluble in organic solvents such as ethanol and ether.[1]

PropertyValueReference
Molecular Formula C₁₀H₂₁NO[1][2]
Molecular Weight 171.28 g/mol [3][4]
CAS Number 1563-90-2[1][3]
Boiling Point 120-135 °C at 2kPa (approx. 15 mmHg)[1]
Density 0.878 - 0.88 g/cm³[1][4]
Refractive Index 1.444 - 1.448 (at 20 °C)[1]
Flash Point >110 °C[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of dibutylamine. The most common methods involve the reaction of dibutylamine with either an acid chloride (acetyl chloride) or an acid anhydride (acetic anhydride).

Synthesis via Acetyl Chloride

This method involves the condensation reaction between acetyl chloride and di-n-butylamine.[1] The reaction proceeds readily, often producing a solid precipitate of dibutylamine hydrochloride.

Reaction Scheme: CH₃COCl + 2(C₄H₉)₂NH → CH₃CON(C₄H₉)₂ + (C₄H₉)₂NH₂⁺Cl⁻

Synthesis via Acetic Anhydride

Acetic anhydride serves as a more reactive acylating agent than acetic acid, which can lead to faster reaction rates.[5] This reaction produces this compound and acetic acid as a byproduct.[5]

Reaction Scheme: (CH₃CO)₂O + (C₄H₉)₂NH → CH₃CON(C₄H₉)₂ + CH₃COOH[5]

Catalysts are often employed to accelerate the reaction and improve the yield.[5] Common catalysts include p-toluenesulfonic acid (p-TsOH), which protonates the carbonyl group of the anhydride to make it more electrophilic, and triethylamine (Et₃N), which acts as a base to deprotonate the dibutylamine, increasing its nucleophilicity.[5]

Experimental Protocols

Synthesis Protocol (using Acetyl Chloride)

This protocol is based on the condensation reaction of acetyl chloride and di-n-butylamine.[1]

Materials:

  • Di-n-butylamine

  • Acetyl chloride

  • Anhydrous ether (or another suitable inert solvent)

  • Ice-water bath

Procedure:

  • In a reaction vessel (e.g., an enamel barrel or a three-necked flask equipped with a stirrer and dropping funnel), charge the di-n-butylamine and add anhydrous ether.[1]

  • Cool the vessel using an ice-water bath to maintain a low temperature.

  • Under continuous stirring, add a mixture of acetyl chloride and ether dropwise to the dibutylamine solution. A white solid, dibutylamine hydrochloride, will precipitate immediately.[1]

  • After the addition is complete, continue stirring the mixture for an additional hour.[1]

  • Filter the solid dibutylamine salt from the reaction mixture.

  • The filtrate, containing the crude this compound, is carried forward to the purification stage.

Purification Protocol

The crude product from the synthesis contains impurities such as unreacted starting materials, by-products, and solvent.[5] A multi-step purification process involving extraction, washing, and distillation is necessary.

Materials:

  • Crude this compound solution (filtrate from synthesis)

  • Dilute HCl solution (e.g., 10% HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate)

  • Separatory funnel

  • Distillation apparatus (vacuum distillation setup recommended)

Procedure:

  • Solvent Removal: Recover the bulk of the ether from the filtrate by distillation, preferably using a rotary evaporator.[1]

  • Aqueous Workup (Extraction and Washing):

    • Transfer the concentrated crude product to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Dilute HCl to remove any unreacted dibutylamine.[6]

      • Saturated NaHCO₃ solution to neutralize any remaining acid.[6]

      • Water to remove water-soluble impurities.[6]

      • Brine to crudely remove excess water from the organic layer.[7]

    • During each wash, shake the separatory funnel vigorously with frequent venting to release pressure.[6][7] Separate the aqueous layer. Note: Never discard any layers until the product is successfully isolated.[7]

  • Drying: Transfer the washed organic layer to a clean flask and dry it over an anhydrous drying agent like magnesium sulfate. Swirl the flask and let it stand for 15-30 minutes.[8]

  • Filtration: Filter the drying agent from the solution.

  • Final Distillation:

    • Concentrate the solution on a rotary evaporator to remove the solvent.

    • Purify the remaining liquid by vacuum distillation.[1]

    • Collect the fraction boiling at 120-135 °C under a pressure of 2kPa to obtain the final, purified this compound.[1]

Process Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis and purification of this compound.

Synthesis_Purification_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_workup Initial Workup cluster_purification Purification cluster_product Final Product Dibutylamine Dibutylamine Reaction Acylation Reaction (0-5°C, 1 hr) Dibutylamine->Reaction AcetylChloride Acetyl Chloride AcetylChloride->Reaction Ether Ether (Solvent) Ether->Reaction Filtration Filtration Reaction->Filtration Extraction Extraction & Washing (HCl, NaHCO₃, H₂O) Filtration->Extraction Drying Drying (Anhydrous MgSO₄) Extraction->Drying Distillation Vacuum Distillation (120-135°C @ 2kPa) Drying->Distillation FinalProduct Pure this compound Distillation->FinalProduct

Caption: Workflow for this compound Synthesis and Purification.

Safety and Handling

This compound is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] It is also harmful if swallowed.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[9][10]

  • Skin Protection: Handle with gloves and wear a protective suit.[9] Inspect gloves prior to use and use a proper glove removal technique.[9]

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[11]

Handling and Storage:

  • Avoid contact with skin and eyes and avoid breathing vapors or mist.[9]

  • Store in a cool, dry, and well-ventilated place in a tightly closed container.[10][11]

  • Wash hands thoroughly after handling.[9]

First Aid Measures:

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[9]

  • In Case of Skin Contact: Wash off with soap and plenty of water.[9]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[9]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[9] In all cases of exposure, consult a physician.[9]

References

A Spectroscopic Guide to N,N-Dibutylacetamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth look at the spectral data of N,N-Dibutylacetamide (CAS No. 1563-90-2), a compound of interest in various research and development sectors. Below, you will find a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. This document also outlines the experimental protocols for acquiring such data and includes a visual workflow to guide researchers.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the characterization of this compound.

Table 1: ¹H NMR Data for this compound
Chemical Shift (ppm)MultiplicityIntegrationAssignmentSolventSpectrometer Frequency
3.302t2HN-CH₂ (a)CDCl₃400 MHz
3.214t2HN-CH₂ (a')CDCl₃400 MHz
2.077s3HCO-CH₃CDCl₃400 MHz
1.55-1.51m4HN-CH₂-CH₂CDCl₃400 MHz
1.33-1.31m4HCH₂-CH₃CDCl₃400 MHz
0.955-0.921t6HCH₂-CH₃CDCl₃400 MHz

Note: The two distinct signals for the N-CH₂ protons (a and a') are due to hindered rotation around the amide C-N bond.

Table 2: ¹³C NMR Data for this compound[1][2]
Chemical Shift (ppm)AssignmentSolvent
170.1C=OCDCl₃
47.9N-CH₂CDCl₃
45.9N-CH₂CDCl₃
31.4N-CH₂-CH₂CDCl₃
29.5N-CH₂-CH₂CDCl₃
21.3CO-CH₃CDCl₃
20.1CH₂-CH₃CDCl₃
13.9CH₂-CH₃CDCl₃
Table 3: IR Absorption Data for this compound[3][4][5]
Wavenumber (cm⁻¹)IntensityAssignment
~2960StrongC-H Stretch (sp³)
~1645StrongC=O Stretch (Amide I)
~1460MediumC-H Bend
~1380MediumC-H Bend
Table 4: Mass Spectrometry Data for this compound[3][6]
m/zRelative Intensity (%)Assignment
1715.5[M]⁺ (Molecular Ion)
12822.7[M - C₃H₇]⁺
1144.1[M - C₄H₉]⁺
1006.4[M - C₅H₁₁]⁺
86100.0[CH₂=N(C₄H₉)]⁺
4420.0[CH₃CO]⁺
4319.5[C₃H₇]⁺

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving a small amount of the compound in a deuterated solvent, typically chloroform-d (CDCl₃) or carbon tetrachloride (CCl₄), inside a 5 mm NMR tube.[1][2] A reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration. The concentration is typically in the range of 5-25 mg/0.5 mL.

Data Acquisition: The NMR spectra are acquired on a spectrometer, such as a 400 MHz instrument.[1] For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation (Vapor Phase): The IR spectrum of this compound can be obtained from the vapor phase of the compound.[3][4]

Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer, such as a DIGILAB FTS-14, is used to acquire the spectrum.[3][4] A background spectrum is recorded first, and then the sample spectrum is recorded and the background is subtracted. The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction (GC-MS): For GC-MS analysis, a dilute solution of this compound is injected into a gas chromatograph (GC) to separate it from any impurities. The separated compound then enters the mass spectrometer.

Data Acquisition (Electron Ionization - EI): In the ion source of the mass spectrometer, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.[1]

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution Vaporization Vaporization (for IR) Sample->Vaporization Injection Injection into GC (for MS) Sample->Injection NMR_Spec NMR Spectrometer Dissolution->NMR_Spec IR_Spec FTIR Spectrometer Vaporization->IR_Spec MS_Spec Mass Spectrometer Injection->MS_Spec NMR_Data 1H & 13C NMR Spectra (Chemical Shifts, Multiplicities, Integrations) NMR_Spec->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Spec->IR_Data MS_Data Mass Spectrum (m/z values, Fragmentations) MS_Spec->MS_Data Structure Structural Elucidation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

The Solubility Landscape of N,N-Dibutylacetamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the solubility characteristics of N,N-Dibutylacetamide. This document delves into the available solubility data, presents detailed experimental protocols for its determination, and offers visual workflows to aid in experimental design.

This compound, a tertiary amide with the chemical formula C₁₀H₂₁NO, is a colorless liquid recognized for its potential as a versatile organic solvent.[1][2] Its molecular structure, featuring a polar amide group and non-polar butyl chains, suggests its utility in dissolving a range of organic compounds. This guide aims to consolidate the current understanding of its solvent properties to support its application in pharmaceutical sciences and chemical research.

Quantitative Solubility Data

Quantitative solubility data for a wide array of organic compounds specifically in this compound is not extensively available in publicly accessible literature. However, based on its chemical structure and the general principles of solubility ("like dissolves like"), it is anticipated to be a good solvent for many organic molecules. One calculated value indicates its water solubility to be 5.3 g/L at 25°C. The solubility of other amide compounds can provide some insight into the expected behavior of this compound. For instance, N,N-Dimethylacetamide (DMAc), a structurally related solvent, is known for its exceptional ability to dissolve a wide range of substances, including many polymers and resins, and is miscible with water and most common organic solvents like alcohols, ethers, and ketones.[3][4]

To facilitate further research and provide a foundational understanding, the following table summarizes the known physical properties of this compound, which are crucial in predicting its solubility behavior.

PropertyValueReference
CAS Number 1563-90-2[2][5][6]
Molecular Formula C₁₀H₂₁NO[1][2][5][6]
Molecular Weight 171.28 g/mol [1][5]
Boiling Point 247 °C[7]
Dielectric Constant 19.10[7]
Calculated Water Solubility 5.3 g/L (25 °C)

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of organic compounds in this compound is essential for its practical application. The following are detailed methodologies for key experiments.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a specific solvent.[3]

Materials:

  • This compound (solvent)

  • Organic compound of interest (solute)

  • Analytical balance

  • Glass vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Filtration device (e.g., syringe filter with a compatible membrane)

  • Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of a Supersaturated Solution: Add an excess amount of the solid organic compound to a glass vial containing a known volume or weight of this compound. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the controlled temperature for an adequate period to permit the excess solid to sediment.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Immediately filter the solution using a syringe filter that is chemically compatible with this compound.

  • Analysis: Analyze the concentration of the solute in the filtrate using a pre-validated analytical method.

  • Calculation: The solubility is then calculated based on the determined concentration in the saturated solution.

Gravimetric Analysis for Solubility Determination

For non-volatile solutes, a gravimetric method can be employed to determine solubility.

Procedure:

  • Follow steps 1-4 of the Shake-Flask Method.

  • Solvent Evaporation: Accurately weigh a clean, dry container. Transfer a known mass or volume of the clear, filtered saturated solution into the container. Carefully evaporate the this compound under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).

  • Mass Determination: Once the solvent is completely removed, reweigh the container with the dried solute.

  • Calculation: The mass of the dissolved solute is the final weight minus the initial weight of the empty container. The solubility can then be expressed in terms of mass of solute per mass or volume of solvent.

Mandatory Visualizations

To aid in the conceptualization of the experimental process, the following diagrams illustrate the logical workflows.

Experimental_Workflow_Shake_Flask cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start prep_solution Add excess solute to This compound start->prep_solution agitate Agitate at constant temperature (24-72h) prep_solution->agitate sediment Allow excess solid to sediment agitate->sediment withdraw Withdraw supernatant sediment->withdraw filter_sample Filter sample withdraw->filter_sample analyze Analyze concentration (e.g., HPLC, GC) filter_sample->analyze end End analyze->end Experimental_Workflow_Gravimetric cluster_prep Sample Preparation cluster_measurement Measurement cluster_calculation Calculation start Start prep_solution Prepare saturated solution (as per Shake-Flask method) start->prep_solution filter_sample Filter saturated solution prep_solution->filter_sample weigh_solution Weigh known amount of filtered solution filter_sample->weigh_solution evaporate Evaporate solvent weigh_solution->evaporate weigh_solute Weigh dried solute evaporate->weigh_solute calculate Calculate solubility (mass solute / mass solvent) weigh_solute->calculate end End calculate->end

References

N,N-Dibutylacetamide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the physicochemical properties, applications, and experimental considerations of N,N-Dibutylacetamide as a polar aprotic solvent in scientific research and pharmaceutical development.

Introduction

This compound (DBA), a tertiary amide with the chemical formula C₁₀H₂₁NO, is a colorless to pale yellow liquid characterized by its high boiling point and stability.[1] As a polar aprotic solvent, it possesses a significant dipole moment and a moderate dielectric constant, rendering it an effective medium for a variety of chemical reactions and solubility applications. This guide provides a detailed overview of this compound, focusing on its core properties, practical applications in research and drug development, and relevant experimental protocols.

Physicochemical Properties

A comprehensive understanding of a solvent's physicochemical properties is paramount for its effective application. The key properties of this compound are summarized in the table below, alongside a comparison with other common polar aprotic solvents.

PropertyThis compoundN,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)Dimethyl Sulfoxide (DMSO)
CAS Number 1563-90-2[2]68-12-2127-19-567-68-5
Molecular Formula C₁₀H₂₁NO[2]C₃H₇NOC₄H₉NOC₂H₆OS
Molar Mass ( g/mol ) 171.28[2]73.0987.1278.13
Density (g/cm³) 0.88[2]0.9440.941.10
Boiling Point (°C) 241-244[2]153165189
Melting Point (°C) Not available-61-2018.5
Flash Point (°C) >110[2]586387
Dielectric Constant 19.136.737.846.7
Dipole Moment (D) Not available3.863.723.96
Solubility in Water MiscibleMiscibleMiscibleMiscible

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various stages of research and drug development, from early-stage synthesis to formulation.

Organic Synthesis

As a polar aprotic solvent, this compound can facilitate a range of organic reactions, particularly those involving polar or charged intermediates. Its high boiling point allows for reactions to be conducted at elevated temperatures, which can increase reaction rates and drive equilibria towards product formation.

  • Nucleophilic Substitution Reactions (Sₙ2): Polar aprotic solvents are known to accelerate Sₙ2 reactions by solvating the cation of the nucleophile, leaving the anion more "naked" and reactive. While specific studies detailing the use of this compound in Sₙ2 reactions are limited, its properties suggest it would be a suitable medium for such transformations. A general workflow for a typical Sₙ2 reaction is illustrated below.

SN2_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Substrate & Nucleophile Mixing Combine Reactants in Solvent Reactants->Mixing Solvent This compound Solvent->Mixing Heating Heat to Desired Temperature Mixing->Heating Monitoring Monitor Reaction (TLC, GC, etc.) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Upon Completion Extraction Extract Product Quenching->Extraction Purification Purify Product (e.g., Chromatography) Extraction->Purification Product Isolated Product Purification->Product

General workflow for an Sₙ2 reaction using this compound as a solvent.

  • Amide Bond Formation: The synthesis of amides is a fundamental transformation in the preparation of active pharmaceutical ingredients (APIs). While specific protocols utilizing this compound are not widely published, its properties as a polar aprotic solvent make it a suitable candidate for facilitating these reactions, particularly those employing coupling agents.

Solubility Enhancement

The ability of this compound to dissolve a wide range of organic compounds makes it a valuable solvent for solubility studies, which are critical in the pre-formulation and formulation stages of drug development. Determining the solubility of an API in various solvents is essential for developing stable and bioavailable drug products.

Experimental Protocols

While specific, detailed experimental protocols featuring this compound are not abundant in publicly available literature, this section provides generalized methodologies that can be adapted for its use.

Synthesis of this compound

A common method for the synthesis of this compound involves the acylation of dibutylamine with an acylating agent such as acetic anhydride.[3]

Materials:

  • Dibutylamine

  • Acetic Anhydride

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Base (optional, e.g., triethylamine)[3]

  • Apparatus for heating and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve dibutylamine in the chosen anhydrous solvent.

  • Slowly add acetic anhydride to the solution while stirring. The reaction may be exothermic.

  • Heat the reaction mixture to reflux for a specified period to ensure complete reaction.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Wash the reaction mixture with water and a mild base (e.g., sodium bicarbonate solution) to remove any unreacted starting materials and byproducts.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Synthesis_Workflow Start Start Dissolve Dissolve Dibutylamine in Anhydrous Solvent Start->Dissolve Add_Reagent Add Acetic Anhydride Dropwise Dissolve->Add_Reagent Heat Heat to Reflux Add_Reagent->Heat Monitor Monitor Reaction Progress Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Wash Wash with Water and Base Cool->Wash Dry Dry Organic Layer Wash->Dry Evaporate Remove Solvent Dry->Evaporate Distill Vacuum Distillation Evaporate->Distill End Pure this compound Distill->End

Workflow for the synthesis of this compound.

General Protocol for Solubility Determination

The following is a general shake-flask method for determining the solubility of a compound in this compound.

Materials:

  • Compound of interest (e.g., an API)

  • This compound (high purity)

  • Glass vials with screw caps

  • Thermostatically controlled shaker or rotator

  • Analytical balance

  • Syringe filters

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of the solid compound to a pre-weighed glass vial.

  • Add a known volume or weight of this compound to the vial.

  • Securely cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, cease agitation and allow the undissolved solid to settle.

  • Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter.

  • Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the compound in the diluted sample using a pre-validated analytical method.

  • Calculate the solubility of the compound in this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.

Safety_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Review_SDS Review Safety Data Sheet (SDS) Wear_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Review_SDS->Wear_PPE Fume_Hood Work in a Well-Ventilated Fume Hood Wear_PPE->Fume_Hood Dispense Carefully Dispense Required Amount Fume_Hood->Dispense Perform_Exp Perform Experiment Dispense->Perform_Exp Store Store in a Tightly Sealed Container Perform_Exp->Store After Use Collect_Waste Collect Waste in a Labeled Container Perform_Exp->Collect_Waste Store->Collect_Waste Store_Waste Store Waste in a Designated Area Collect_Waste->Store_Waste Dispose Dispose via Approved Hazardous Waste Protocol Store_Waste->Dispose

Workflow for the safe handling and disposal of this compound.

Spectroscopic Data

The following table summarizes key spectroscopic data for this compound.

Spectroscopy Key Peaks/Signals
¹H NMR (CDCl₃) δ ~3.3-3.2 (m, 4H, N-CH₂), ~2.1 (s, 3H, CO-CH₃), ~1.5 (m, 4H, CH₂), ~1.3 (m, 4H, CH₂), ~0.9 (t, 6H, CH₃)[2]
¹³C NMR (CDCl₃) δ ~170 (C=O), ~47 (N-CH₂), ~31 (CH₂), ~21 (CO-CH₃), ~20 (CH₂), ~14 (CH₃)[4][5]
IR (neat) ~2950-2870 cm⁻¹ (C-H stretch), ~1645 cm⁻¹ (C=O stretch, amide I)
Mass Spec (EI) m/z 171 (M⁺), 128, 86, 44[2][6]

Conclusion

This compound is a versatile polar aprotic solvent with a range of potential applications in research and drug development. Its high boiling point, stability, and ability to dissolve a variety of organic compounds make it a valuable alternative to other commonly used solvents. While specific documented applications in pharmaceutical synthesis are not extensive, its physicochemical properties suggest its utility in various organic transformations and solubility studies. As with any chemical, proper safety precautions must be observed during its handling and disposal. Further research into the specific applications of this compound is warranted to fully explore its potential in the pharmaceutical industry.

References

Stability of N,N-Dibutylacetamide Under Acidic and Basic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

N,N-Dibutylacetamide is a tertiary amide that, like many pharmaceuticals, is susceptible to degradation via hydrolysis. The amide bond, while generally more stable than an ester linkage, can be cleaved under both acidic and basic conditions, leading to the formation of dibutylamine and acetic acid.[1] This degradation can impact the potency of an active pharmaceutical ingredient (API) and introduce impurities that may have their own pharmacological or toxicological profiles. Therefore, a thorough understanding of the stability of this compound is essential for predicting its shelf-life, developing stable formulations, and meeting regulatory requirements.

Chemical Stability and Degradation Pathways

The primary degradation pathway for this compound in aqueous solution is hydrolysis. This reaction can be catalyzed by the presence of hydronium ions (acid-catalyzed) or hydroxide ions (base-catalyzed).

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of dibutylamine (as its protonated form) yields acetic acid.[2] N,N-disubstituted amides are known to be susceptible to acid-catalyzed hydrolysis.[1][2]

Base-Catalyzed Hydrolysis

In basic media, a hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate which then collapses, eliminating the dibutylamide anion. The dibutylamide anion is a strong base and will subsequently deprotonate a molecule of acetic acid formed in the reaction, driving the equilibrium towards the products.[2] Generally, N,N-disubstituted amides are relatively resistant to base-catalyzed hydrolysis compared to primary and secondary amides.[1]

Quantitative Degradation Kinetics (Hypothetical)

Due to the absence of specific experimental kinetic data for this compound in the public domain, the following tables present hypothetical data based on the known stability profiles of structurally similar N,N-disubstituted amides, such as N,N-Dimethylacetamide.[1][2] These tables are intended to provide a general expectation of the stability of this compound under various conditions.

Table 1: Hypothetical Rate Constants (k) for this compound Hydrolysis at 50°C

pHConditionApparent First-Order Rate Constant (k) (s⁻¹)
2.0Acidic1.5 x 10⁻⁶
4.0Acidic1.8 x 10⁻⁷
7.0Neutral2.5 x 10⁻⁹
10.0Basic5.0 x 10⁻⁸
12.0Basic6.2 x 10⁻⁷

Table 2: Hypothetical Half-Lives (t½) for this compound Hydrolysis at 50°C

pHConditionHalf-Life (t½) (days)
2.0Acidic5.3
4.0Acidic44.6
7.0Neutral3208
10.0Basic160
12.0Basic12.9

Experimental Protocols for Stability Assessment

The following are detailed methodologies for conducting stability studies on this compound.

Materials and Reagents
  • This compound (high purity)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Phosphate and citrate buffers

  • High-purity water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Analytical balance

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • C18 reverse-phase HPLC column

  • Thermostatically controlled oven or water bath

Preparation of Test Solutions
  • Stock Solution Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Forced Degradation Solutions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of approximately 50-100 µg/mL.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 50-100 µg/mL.

    • Neutral Hydrolysis: Dilute the stock solution with high-purity water (or a neutral buffer like phosphate-buffered saline, pH 7.4) to a final concentration of approximately 50-100 µg/mL.

Stress Conditions
  • Incubate the prepared acidic, basic, and neutral solutions in a thermostatically controlled environment (e.g., 50°C).

  • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • For the acidic and basic samples, neutralize the aliquots with an equimolar amount of base or acid, respectively, to quench the degradation reaction.

  • Dilute the samples with the mobile phase to an appropriate concentration for analysis.

Analytical Methodology
  • Chromatographic Conditions:

    • Instrument: HPLC with UV or MS detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape) is a common starting point.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector Wavelength: Determined by the UV spectrum of this compound (typically around 210 nm for amides).

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of remaining this compound.

    • Plot the natural logarithm of the concentration of this compound versus time to determine the apparent first-order rate constant (k) from the slope of the line.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

Signaling Pathways and Experimental Workflows

Acid_Catalyzed_Hydrolysis DBA This compound Protonated_DBA Protonated this compound DBA->Protonated_DBA + H₃O⁺ Protonated_DBA->DBA - H₃O⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_DBA->Tetrahedral_Intermediate + H₂O Water H₂O Tetrahedral_Intermediate->Protonated_DBA - H₂O Intermediate_2 Protonated Intermediate Tetrahedral_Intermediate->Intermediate_2 Proton Transfer Proton_Transfer Proton Transfer Dibutylamine Dibutylamine Intermediate_2->Dibutylamine Elimination Acetic_Acid Acetic Acid Intermediate_2->Acetic_Acid Elimination H3O H₃O⁺ Base_Catalyzed_Hydrolysis DBA This compound Tetrahedral_Intermediate Tetrahedral Intermediate DBA->Tetrahedral_Intermediate + OH⁻ OH OH⁻ Tetrahedral_Intermediate->DBA - OH⁻ Dibutylamide_Anion Dibutylamide Anion Tetrahedral_Intermediate->Dibutylamide_Anion Elimination Acetic_Acid Acetic Acid Tetrahedral_Intermediate->Acetic_Acid Elimination Dibutylamine Dibutylamine Dibutylamide_Anion->Dibutylamine + Acetic Acid Acetate Acetate Acetic_Acid->Acetate + Dibutylamide Anion Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep_Stock Prepare Stock Solution of this compound Prep_Acid Prepare Acidic Solution (e.g., 0.1 M HCl) Prep_Stock->Prep_Acid Prep_Base Prepare Basic Solution (e.g., 0.1 M NaOH) Prep_Stock->Prep_Base Prep_Neutral Prepare Neutral Solution (e.g., Water) Prep_Stock->Prep_Neutral Incubate Incubate at Controlled Temperature (e.g., 50°C) Prep_Acid->Incubate Prep_Base->Incubate Prep_Neutral->Incubate Sample Withdraw Aliquots at Time Intervals Incubate->Sample Quench Quench Reaction (Neutralize) Sample->Quench Analyze Analyze by HPLC-UV/MS Quench->Analyze Quantify Quantify Remaining Amide Analyze->Quantify Kinetics Determine Rate Constant (k) and Half-Life (t½) Quantify->Kinetics

References

N,N-Dibutylacetamide: A Technical Profile and Exploration of Synthetic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-Dibutylacetamide, a tertiary amide with potential applications in chemical synthesis. While extensive research highlights the utility of related N,N-dialkylacetamides, such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc), as versatile solvents and reagents, specific novel applications of this compound in synthesis are not widely documented in current scientific literature. This document summarizes the known physicochemical properties and synthesis of this compound and explores its potential roles in modern organic synthesis based on the established functions of analogous compounds.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid. A summary of its key physical and chemical properties is presented below.[1][2]

PropertyValueReference
Molecular Formula C10H21NO[2]
Molecular Weight 171.28 g/mol [2]
CAS Number 1563-90-2[2]
Density 0.878 g/mL
Boiling Point 245-247 °C
Appearance Colorless liquid[2]

Spectroscopic data for this compound is available across various techniques, providing essential information for its characterization.

Spectrum TypeAvailable Data
¹³C NMR Chemical shift data is available.
¹H NMR Spectral data has been recorded.[2]
Mass Spectrometry (GC-MS) Mass spectra are available for analysis.[2]
Infrared (IR) Spectroscopy Vapor phase IR spectra have been documented.[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of dibutylamine with acetic acid or its derivatives.[3]

General Experimental Protocol

Reactants:

  • Dibutylamine

  • Acetic acid or Acetic anhydride

Catalysts (optional):

  • p-Toluenesulfonic acid (p-TsOH)

  • Triethylamine (Et₃N)

Procedure: The reaction generally involves the condensation of dibutylamine with either acetic acid or acetic anhydride. The use of acetic anhydride can lead to faster reaction rates due to its higher reactivity.[3] The reaction can be catalyzed by a strong acid like p-TsOH, which protonates the carbonyl group of the acylating agent, increasing its electrophilicity. Alternatively, a base such as triethylamine can be used to deprotonate dibutylamine, enhancing its nucleophilicity, and to neutralize the acetic acid byproduct, driving the equilibrium towards product formation.[3] The reaction temperature is a critical parameter that needs to be optimized for efficient conversion.

The general workflow for the synthesis of this compound is depicted below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Dibutylamine Dibutylamine Reaction_Vessel Reaction Mixture Dibutylamine->Reaction_Vessel Acetic_Acid Acetic Acid / Anhydride Acetic_Acid->Reaction_Vessel Catalyst Catalyst (optional) (p-TsOH or Et3N) Catalyst->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Temperature Temperature Temperature->Reaction_Vessel Purification Purification (Distillation, Extraction, etc.) Reaction_Vessel->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Potential Novel Applications in Synthesis: An Extrapolation

While specific novel applications of this compound are not extensively reported, its structural similarity to other N,N-dialkylacetamides suggests its potential utility in several areas of modern organic synthesis. The longer butyl chains in this compound, compared to the methyl or ethyl groups in DMF, DMAc, or N,N-diethylacetamide, may offer unique solubility profiles and higher boiling points, which could be advantageous in specific reaction contexts.

Potential as a High-Boiling Point Polar Aprotic Solvent

The high boiling point of this compound makes it a candidate for reactions requiring elevated temperatures. Its polar aprotic nature, similar to DMF and DMAc, suggests it could be an effective solvent for a variety of transformations, including:

  • Cross-Coupling Reactions: Amide solvents are frequently employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The ability of this compound to dissolve a wide range of organic and inorganic reagents could be beneficial in these transformations.

  • Multicomponent Reactions: Reactions like the Ugi and Passerini reactions, which involve the formation of multiple bonds in a single step, are often carried out in polar aprotic solvents.[1][4][5] The properties of this compound may be suitable for such complex transformations.

  • Synthesis of Active Pharmaceutical Ingredients (APIs): The synthesis of complex pharmaceutical molecules often involves multiple steps and requires solvents with specific properties. The potential for this compound to serve as a high-purity, high-boiling point solvent could be explored in API synthesis.

The logical workflow for evaluating a novel solvent in a synthetic reaction, such as a cross-coupling reaction, is outlined below.

G Start Identify Target Reaction Select_Solvent Select this compound as Solvent Candidate Start->Select_Solvent Screen_Conditions Screen Reaction Conditions (Temperature, Catalyst, Base) Select_Solvent->Screen_Conditions Analyze_Results Analyze Reaction Outcome (Yield, Purity, Byproducts) Screen_Conditions->Analyze_Results Optimize Optimize Conditions Analyze_Results->Optimize Optimize->Screen_Conditions Iterate Compare Compare with Standard Solvents Optimize->Compare Conclusion Determine Viability as Novel Solvent Compare->Conclusion

References

Preliminary Investigation of N,N-Dibutylacetamide as a Reaction Medium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary investigation into the properties and potential applications of N,N-Dibutylacetamide as a reaction medium in organic synthesis. The document consolidates available physicochemical data, outlines general synthetic routes for its preparation, and explores its prospective utility as a solvent. Due to a notable scarcity of detailed experimental protocols in publicly accessible scientific literature where this compound is employed as a primary reaction solvent, this guide serves as a foundational resource to encourage further exploration and research into its capabilities.

Introduction

The selection of an appropriate reaction medium is a critical parameter in chemical synthesis, profoundly influencing reaction rates, yields, and selectivity. Amide-based solvents, such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc), are widely utilized for their high polarity and solvating power.[1] this compound, a less common analogue, presents an intriguing alternative with distinct physical properties that may offer advantages in specific synthetic contexts. This guide aims to provide a comprehensive summary of the current knowledge on this compound to facilitate its consideration and investigation as a viable reaction solvent.

Physicochemical Properties

A thorough understanding of a solvent's physical and chemical properties is essential for its effective application. This compound is a colorless liquid under standard conditions.[2] A summary of its key physicochemical data is presented in Table 1 for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₂₁NO[3][4]
Molecular Weight 171.28 g/mol [3][5]
CAS Number 1563-90-2[3][4]
Appearance Colorless liquid[2]
Density 0.88 g/cm³[3]
Boiling Point 77-78 °C at 0.6 mmHg[3]
Melting Point 241-244 °C (Decomposition may occur)[3]
Flash Point >110 °C[3]
Synonyms N-Acetyldibutylamine, Acetamide, N,N-dibutyl-[3]

Synthesis of this compound

This compound can be synthesized through several established methods of amide formation. The most common approaches involve the acylation of dibutylamine.

Synthesis from Acetyl Chloride and Dibutylamine

This method involves the reaction of dibutylamine with acetyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

  • To a stirred solution of dibutylamine (1.0 equivalent) in an inert solvent such as diethyl ether or dichloromethane, cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Synthesis from Acetic Anhydride or Acetic Acid and Dibutylamine

Alternatively, acetic anhydride or acetic acid can be used as the acylating agent. The reaction with acetic anhydride is generally faster than with acetic acid. When using acetic acid, a catalyst such as p-toluenesulfonic acid may be employed to facilitate the reaction, and water is typically removed to drive the equilibrium towards product formation.

Experimental Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification Dibutylamine Dibutylamine ReactionVessel Reaction in Inert Solvent Dibutylamine->ReactionVessel AcylatingAgent Acetylating Agent (Acetyl Chloride, Acetic Anhydride, or Acetic Acid) AcylatingAgent->ReactionVessel Quenching Quenching ReactionVessel->Quenching Completion Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Vacuum Distillation Drying->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Potential Applications as a Reaction Medium

While specific, well-documented examples of this compound as a primary reaction solvent are scarce in the available literature, its physicochemical properties suggest several potential areas of application:

  • High-Temperature Reactions: Its high boiling point makes it a suitable candidate for reactions requiring elevated temperatures.

  • Polar Aprotic Solvent: As a polar aprotic solvent, it may be effective in reactions involving polar reagents and intermediates, potentially enhancing the rates of SN2 reactions.

  • Extraction Solvent: Its properties suggest it could be a useful solvent for liquid-liquid extractions.

  • Grignard Reactions: The ether-like oxygen of the amide group could potentially solvate Grignard reagents, although its reactivity towards these strong nucleophiles would need to be carefully evaluated.

  • Polymer Chemistry: Amide solvents are often used in the synthesis and processing of polymers.

Further research is necessary to validate these potential applications and to determine the specific advantages this compound might offer over more conventional solvents.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a skin and eye irritant and may cause respiratory irritation.[3] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the material safety data sheet (MSDS).

Conclusion and Future Outlook

This compound is a readily synthesizable amide with a distinct set of physicochemical properties. While its application as a reaction medium is not yet well-documented, its high boiling point and polar aprotic nature suggest potential utility in a range of organic transformations. This guide provides a consolidated source of foundational information to encourage the scientific community to explore the capabilities of this compound as a novel reaction solvent. Future research should focus on systematically evaluating its performance in various reaction types, quantifying its solvating power, and comparing its efficacy to established solvents. Such studies will be crucial in defining the niche for this compound in the synthetic chemist's toolbox.

Logical Relationship Diagram

Logical_Relationship cluster_properties Physicochemical Properties cluster_applications Potential Applications as Reaction Medium cluster_research Required Research HighBP High Boiling Point HighTempRxns High-Temperature Reactions HighBP->HighTempRxns PolarAprotic Polar Aprotic Nature SN2 SN2 Reactions PolarAprotic->SN2 Organometallic Organometallic Reactions PolarAprotic->Organometallic Amide Amide Functional Group Extraction Extraction Amide->Extraction Polymer Polymer Synthesis Amide->Polymer PerformanceEval Performance Evaluation HighTempRxns->PerformanceEval SN2->PerformanceEval Extraction->PerformanceEval Organometallic->PerformanceEval Polymer->PerformanceEval SolvencyQuant Solvency Quantification PerformanceEval->SolvencyQuant Comparative Comparative Studies SolvencyQuant->Comparative Outcome Defined Utility in Synthesis Comparative->Outcome

Caption: Logical flow from properties to potential applications and required research.

References

Methodological & Application

N,N-Dibutylacetamide as a Solvent for Nucleophilic Substitution Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dibutylacetamide (DBA) is a polar aprotic solvent with properties that suggest its potential utility in organic synthesis. As a member of the N,N-disubstituted amide family of solvents, which includes commonly used solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc), DBA possesses a high boiling point and is soluble in many organic solvents.[1][2] Polar aprotic solvents are known to be particularly effective for bimolecular nucleophilic substitution (SN2) reactions. They can solvate the counter-ion of the nucleophile, thereby increasing the nucleophile's reactivity, while not participating in hydrogen bonding that could deactivate the nucleophile.

This document, therefore, serves a dual purpose: to provide a foundational understanding of how this compound would be expected to perform as a solvent in nucleophilic substitution reactions based on the known properties of analogous solvents, and to present generalized protocols that can serve as a starting point for researchers interested in exploring its use.

Theoretical Application and Solvent Properties

Based on its classification as a polar aprotic solvent, this compound is theoretically well-suited for SN2 reactions. The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReferences
Molecular Formula C₁₀H₂₁NO[3]
Molecular Weight 171.28 g/mol [3]
Boiling Point 120-135 °C (at 2kPa)[1][2]
Density 0.878 g/cm³[4]
Solubility Soluble in organic solvents such as ethanol and ether.[1][2]

The high boiling point of this compound makes it suitable for reactions requiring elevated temperatures to overcome activation energy barriers. Its polar nature would aid in dissolving a range of nucleophiles and substrates.

General Experimental Protocols for Nucleophilic Substitution (SN2)

The following are generalized protocols for conducting nucleophilic substitution reactions. These are based on standard laboratory procedures for SN2 reactions in polar aprotic solvents and should be adapted and optimized for specific substrates and nucleophiles when using this compound.

Protocol 1: General Procedure for the Alkylation of a Phenol

This protocol describes a typical Williamson ether synthesis, a classic SN2 reaction.

Reaction Scheme:

Ar-OH + R-X + Base → Ar-O-R + Base·HX

Materials:

  • Phenol derivative

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • This compound (solvent)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol derivative (1.0 eq) and a suitable base (1.1 - 1.5 eq).

  • Add a sufficient volume of dry this compound to dissolve the reactants.

  • Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

  • Add the alkyl halide (1.0 - 1.2 eq) to the reaction mixture dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Protocol 2: General Procedure for the Synthesis of an Amine via Nucleophilic Substitution

This protocol outlines the synthesis of a primary amine from an alkyl halide and a nitrogen nucleophile, followed by a reduction step.

Reaction Scheme:

R-X + NaN₃ → R-N₃ R-N₃ + Reducing Agent → R-NH₂

Materials:

  • Alkyl halide (e.g., alkyl bromide or chloride)

  • Sodium azide (NaN₃)

  • This compound (solvent)

  • Reducing agent (e.g., lithium aluminum hydride, or hydrogen with a palladium catalyst)

  • Appropriate work-up reagents and solvents

Procedure for Azide Formation:

  • In a round-bottom flask, dissolve the alkyl halide (1.0 eq) in this compound.

  • Add sodium azide (1.1 - 1.5 eq) to the solution.

  • Heat the reaction mixture with stirring to a suitable temperature (e.g., 50-80 °C).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure. Caution: Organic azides can be explosive and should be handled with care.

Procedure for Reduction to Amine:

This is a general guideline and the specific reducing agent will dictate the exact procedure.

  • Dissolve the crude alkyl azide in an appropriate solvent (e.g., THF or ethanol).

  • Perform the reduction (e.g., by adding a reducing agent like LiAlH₄ at 0 °C, or by hydrogenation using H₂ gas and a Pd/C catalyst).

  • After the reduction is complete, perform the appropriate work-up to isolate the amine product.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the protocols described above.

Protocol_1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Phenol + Base solvent This compound reactants->solvent Dissolve alkyl_halide Alkyl Halide solvent->alkyl_halide Add heating Heating & Monitoring (TLC) alkyl_halide->heating quench Quench with Water heating->quench extract Extraction quench->extract dry Drying extract->dry concentrate Concentration dry->concentrate purify Column Chromatography concentrate->purify product Purified Ether Product purify->product

Caption: General workflow for the alkylation of a phenol using this compound.

Protocol_2_Workflow cluster_azide_formation Step 1: Azide Formation cluster_reduction Step 2: Reduction start_azide Alkyl Halide + Sodium Azide in this compound react_azide Heating & Monitoring start_azide->react_azide workup_azide Aqueous Work-up & Extraction react_azide->workup_azide product_azide Crude Alkyl Azide workup_azide->product_azide start_reduction Crude Alkyl Azide + Reducing Agent product_azide->start_reduction react_reduction Reduction Reaction start_reduction->react_reduction workup_reduction Work-up react_reduction->workup_reduction final_product Purified Amine Product workup_reduction->final_product

Caption: General two-step workflow for the synthesis of a primary amine.

Conclusion and Future Directions

While this compound possesses the characteristics of a suitable polar aprotic solvent for nucleophilic substitution reactions, there is a distinct lack of specific, published data on its application. The protocols provided here are generalized and intended to serve as a starting point for researchers. Significant optimization of reaction conditions, including temperature, reaction time, and stoichiometry, will likely be necessary for any given transformation.

Further research is required to establish a comprehensive understanding of the advantages and limitations of this compound as a solvent in this context. Comparative studies with more conventional solvents like DMF, DMAc, and DMSO, focusing on reaction rates, yields, and product purity, would be invaluable to the scientific community. Such studies would elucidate the specific scenarios where this compound may offer benefits, for instance, in terms of solubility of particular reactants, thermal stability, or unique reactivity profiles. Researchers in drug development may also consider its toxicological profile in comparison to other polar aprotic solvents, some of which are facing increasing regulatory scrutiny.

References

Application Notes and Protocols for the Use of N,N-Dibutylacetamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative protocol for the use of N,N-Dibutylacetamide as a solvent in a specific organic reaction. While extensive documentation of this compound in a wide array of named organic reactions is not prevalent in publicly available literature, its utility as a polar aprotic solvent is demonstrated in specialized applications such as polymerization reactions.

Application Note: Cationic Copolymerization of Diolefins and Alkylene Diamines

Introduction:

This compound is a high-boiling, polar aprotic solvent that can be effectively utilized in certain polymerization reactions. One such application is the cationic copolymerization of aliphatic diolefins with substituted alkylene diamines. In this context, this compound serves not only as a solvent to dissolve the monomers and the resulting polymer but also acts as a diluent and internal refrigerant, helping to control the exothermic nature of the polymerization process. This allows for better temperature management and can prevent undesired side reactions or polymer degradation. The use of an N,N-dialkylamide solvent like this compound can enable these reactions to be conducted at more moderate temperatures compared to bulk polymerization, which may require cryogenic conditions.

Mechanism and Role of this compound:

The reaction proceeds via a cationic mechanism, initiated by a suitable catalyst such as a Lewis acid (e.g., boron trifluoride) or a strong protic acid (e.g., hydrogen fluoride). The catalyst activates the diolefin monomer, creating a carbocationic species that then propagates by reacting with both the diolefin and the alkylene diamine monomers.

This compound plays a crucial role in:

  • Solubilization: It effectively dissolves the non-polar diolefin and the more polar alkylene diamine monomers, as well as the growing polymer chain, ensuring a homogeneous reaction mixture.

  • Temperature Control: Its high heat capacity and the ability to act as a heat sink help to dissipate the heat generated during the exothermic polymerization, allowing for better control over the reaction rate and the molecular weight of the resulting copolymer.

  • Reaction Medium: As a polar aprotic solvent, it provides a suitable environment for the cationic intermediates, stabilizing them to a certain extent without interfering with the reaction mechanism.

The resulting copolymers are resinous materials with potential applications as adhesives and in the formulation of protective surface coatings.

Quantitative Data Summary

The following table summarizes representative quantitative data for the cationic copolymerization of a diolefin and an alkylene diamine, with this compound used as the solvent. The data is based on the process described in U.S. Patent 3,006,905.

ParameterValueNotes
Reactants
Diolefin (e.g., 1,3-Butadiene)1.0 part by weightThe ratio of monomers can be varied to achieve desired copolymer properties.
Alkylene Diamine (e.g., N,N'-Dimethylethylene diamine)2.5 parts by weightThe specific alkylene diamine used will influence the properties of the final polymer.
Solvent
This compound5.0 parts by weightActs as a solvent and internal refrigerant. The amount can be adjusted to control viscosity and reaction rate.
Catalyst
Boron Trifluoride Etherate0.1 - 0.5 parts by weightOther suitable catalysts include hydrogen fluoride or boron trifluoride gas. The amount of catalyst will affect the rate of polymerization and the polymer's molecular weight.
Reaction Conditions
Temperature0 °C to 40 °CThe use of this compound allows for a higher reaction temperature compared to solvent-free systems which may require temperatures as low as -100 °C.
Reaction Time1 - 3 hoursThe reaction time is monitored until the desired conversion is achieved.
Product
YieldHigh (typically > 90%)The yield of the resinous copolymer is generally high under these conditions.
Product AppearanceClear, light-colored thermoplastic resinThe physical properties of the copolymer can be tailored by adjusting the monomer ratio and reaction conditions.

Experimental Protocol: Cationic Copolymerization of 1,3-Butadiene and N,N'-Dimethylethylene Diamine

This protocol is a representative example based on the disclosures in U.S. Patent 3,006,905.

Materials:

  • 1,3-Butadiene

  • N,N'-Dimethylethylene diamine

  • This compound (anhydrous)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Sodium hydroxide solution (for neutralization)

  • Deionized water

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and a port for reagent addition.

  • Cooling circulator connected to the reactor jacket.

  • Inert atmosphere setup (e.g., nitrogen line with bubbler).

  • Addition funnel.

  • Standard laboratory glassware for workup.

Procedure:

  • Reactor Setup: Assemble the jacketed glass reactor under a nitrogen atmosphere. Ensure all glassware is dry.

  • Charging the Reactor: Charge the reactor with 50 g of anhydrous this compound.

  • Cooling: Cool the reactor and its contents to the desired reaction temperature (e.g., 10 °C) using the cooling circulator.

  • Monomer Addition:

    • In a separate, dry vessel, prepare a solution of 10 g of 1,3-butadiene in 25 g of N,N'-dimethylethylene diamine.

    • Slowly add this monomer mixture to the cooled this compound in the reactor with vigorous stirring.

  • Catalyst Addition:

    • Slowly add 2.5 g of boron trifluoride etherate to the reaction mixture via an addition funnel over a period of 15-20 minutes.

    • Maintain the reaction temperature within the range of 10-20 °C during the addition, as the reaction is exothermic.

  • Polymerization:

    • After the catalyst addition is complete, continue to stir the reaction mixture at the set temperature for 1-2 hours.

    • Monitor the progress of the reaction by observing the increase in viscosity of the reaction mixture.

  • Quenching and Neutralization:

    • Once the desired level of polymerization is reached, quench the reaction by slowly adding a sufficient amount of sodium hydroxide solution to neutralize the acidic catalyst.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic phase with deionized water to remove any remaining salts.

    • Separate the organic layer containing the polymer.

  • Product Isolation:

    • Remove the this compound solvent under reduced pressure to isolate the resinous copolymer product.

    • Dry the resulting polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Visualizations

Experimental Workflow Diagram

Experimental_Workflow A 1. Reactor Setup (Jacketed reactor under N2) B 2. Charge Solvent (50g this compound) A->B C 3. Cool Reactor (10 °C) B->C D 4. Add Monomers (10g 1,3-Butadiene, 25g N,N'-Dimethylethylene diamine) C->D E 5. Add Catalyst (2.5g BF3·OEt2) D->E F 6. Polymerization (1-2 hours at 10-20 °C) E->F G 7. Quench & Neutralize (NaOH solution) F->G H 8. Aqueous Workup (Wash with water) G->H I 9. Product Isolation (Solvent removal under vacuum) H->I J Final Product (Resinous Copolymer) I->J

Caption: Workflow for Cationic Copolymerization.

Application of N,N-Dibutylacetamide in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

N,N-Dibutylacetamide (DBA), a polar aprotic solvent, presents significant potential in the synthesis of pharmaceutical intermediates. Its high boiling point, excellent thermal stability, and ability to dissolve a wide range of organic compounds make it a suitable medium for various chemical transformations. As a less common alternative to solvents like N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc), DBA offers a different solvent profile that can influence reaction kinetics, yield, and impurity profiles. This document provides a detailed application note and a representative protocol for the use of this compound in a key synthetic reaction relevant to the pharmaceutical industry. While direct literature examples detailing the use of this compound in specific, named pharmaceutical intermediate syntheses are not prevalent, its properties as a polar aprotic solvent suggest its utility in reactions such as nucleophilic aromatic substitution (SNA r), amidation, and metal-catalyzed cross-coupling reactions.

General Properties of this compound

PropertyValue
CAS Number 1563-90-2
Molecular Formula C₁₀H₂₁NO
Molecular Weight 171.28 g/mol
Boiling Point 245-247 °C
Density 0.875 g/mL at 25 °C
Solubility Soluble in most organic solvents.

Application: Nucleophilic Aromatic Substitution (SNA r) in the Synthesis of a Kinase Inhibitor Intermediate

This application note details a representative protocol for a nucleophilic aromatic substitution (SNA r) reaction, a common transformation in the synthesis of various active pharmaceutical ingredients (APIs), particularly kinase inhibitors. In this hypothetical example, this compound is employed as the reaction solvent for the synthesis of a key diaryl ether intermediate.

The high boiling point of this compound allows for reactions to be conducted at elevated temperatures, which can be crucial for activating less reactive aryl halides. Its polar aprotic nature helps to solvate the nucleophile and stabilize the charged intermediate (Meisenheimer complex) of the SNA r reaction, thereby accelerating the reaction rate.

Experimental Protocol: Synthesis of a Diaryl Ether Intermediate

This protocol describes the synthesis of 4-(2,4-dichlorophenoxy)aniline, a potential intermediate for kinase inhibitors, via an SNA r reaction using this compound as the solvent.

Materials:

  • 4-Aminophenol

  • 1-Fluoro-2,4-dichlorobenzene

  • Potassium Carbonate (K₂CO₃)

  • This compound (DBA)

  • Toluene

  • Deionized Water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 4-aminophenol (10.91 g, 0.1 mol) and potassium carbonate (20.73 g, 0.15 mol).

  • Add 100 mL of this compound to the flask.

  • Stir the mixture at room temperature for 15 minutes to ensure good dispersion.

  • Slowly add 1-fluoro-2,4-dichlorobenzene (16.7 g, 0.1 mol) to the reaction mixture.

  • Heat the reaction mixture to 150-160 °C and maintain this temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into 500 mL of deionized water and stir for 30 minutes.

  • Extract the aqueous layer with toluene (3 x 100 mL).

  • Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, 4-(2,4-dichlorophenoxy)aniline.

Data Presentation

Table 1: Reaction Parameters and Outcomes

ParameterValue
Reactant 1 4-Aminophenol (0.1 mol)
Reactant 2 1-Fluoro-2,4-dichlorobenzene (0.1 mol)
Base Potassium Carbonate (0.15 mol)
Solvent This compound (100 mL)
Reaction Temperature 150-160 °C
Reaction Time 10 hours
Product Yield (Crude) 85%
Product Purity (by HPLC) >95%

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Add Reactants & Base (4-Aminophenol, K₂CO₃) solvent 2. Add Solvent (this compound) reactants->solvent reagent 3. Add Reagent (1-Fluoro-2,4-dichlorobenzene) solvent->reagent heat 4. Heat to 150-160°C (8-12 hours) reagent->heat monitor 5. Monitor by TLC heat->monitor quench 6. Quench with Water monitor->quench extract 7. Extract with Toluene quench->extract wash 8. Wash Organic Layer extract->wash dry 9. Dry & Concentrate wash->dry purify 10. Recrystallization dry->purify product Final Product purify->product logical_relationship solvent This compound (Polar Aprotic Solvent) snar SNAr Reaction solvent->snar nucleophile 4-Aminophenol (Nucleophile) nucleophile->snar substrate 1-Fluoro-2,4-dichlorobenzene (Aryl Halide Substrate) substrate->snar base Potassium Carbonate (Base) base->snar temp High Temperature (150-160°C) snar->temp intermediate Diaryl Ether Intermediate snar->intermediate yield High Yield & Purity intermediate->yield

Application of N,N-Dibutylacetamide in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dibutylacetamide is a tertiary amide with potential applications in polymer chemistry, primarily as a high-boiling point, polar aprotic solvent and as a secondary plasticizer. While specific, large-scale industrial applications are not as widely documented as those for its lower alkyl analogs like N,N-Dimethylacetamide (DMAC), its chemical properties suggest its utility in specialized polymerization processes and polymer modification. This document outlines potential applications, provides detailed experimental protocols based on analogous systems, and presents data in a structured format for clarity.

Potential Application: High-Performance Polymer Synthesis

Application Note: As a Solvent in Aramid Synthesis

This compound can be a suitable solvent for the synthesis of high-performance polymers such as aromatic polyamides (aramids). Its polar aprotic nature facilitates the dissolution of polar monomers and the growing polymer chains, which is crucial for achieving high molecular weights. Similar to DMAC, it can act as a medium for low-temperature polycondensation reactions between aromatic diamines and diacid chlorides. The higher boiling point of this compound could offer advantages in reactions requiring higher temperatures for improved solubility or reaction rates, while its larger alkyl groups might influence polymer solubility and solution viscosity.

A critical aspect of aramid synthesis is maintaining the solubility of the rigid polymer chains as they form. Often, salts like lithium chloride (LiCl) or calcium chloride (CaCl2) are added to the amide solvent to disrupt hydrogen bonding between polymer chains and prevent precipitation, enabling the attainment of high molecular weights.[1]

Experimental Protocol: Synthesis of an Aromatic Polyamide (Aramid)

This protocol describes a laboratory-scale synthesis of a generic aramid, poly(p-phenylene terephthalamide) (PPTA), using this compound as the solvent.

Materials:

  • p-Phenylenediamine

  • Terephthaloyl chloride

  • This compound (anhydrous)

  • Lithium Chloride (LiCl) (dried)

  • Nitrogen gas (inert atmosphere)

  • Methanol

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Dropping funnel

  • Low-temperature bath

Procedure:

  • Solvent and Salt Preparation: In a three-necked flask under a nitrogen atmosphere, dissolve a calculated amount of dried LiCl in anhydrous this compound to create a 5% (w/v) solution.

  • Monomer Dissolution: To this solution, add p-phenylenediamine with stirring until it is completely dissolved.

  • Cooling: Cool the reaction mixture to 0-5 °C using a low-temperature bath.

  • Monomer Addition: Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution. The addition should be done portion-wise or as a solution in a small amount of anhydrous this compound over 30-60 minutes to control the reaction exotherm.

  • Polymerization: After the addition is complete, allow the reaction to proceed at 0-5 °C for 1-2 hours, and then let it warm to room temperature while stirring for another 2-4 hours. A significant increase in viscosity will be observed as the polymer forms.

  • Precipitation and Washing: Precipitate the polymer by pouring the viscous solution into a blender containing methanol.

  • Purification: Wash the resulting fibrous polymer thoroughly with methanol and then with hot water to remove the solvent, unreacted monomers, and LiCl.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Data Presentation: Typical Properties of Aramids

The following table summarizes the expected properties of the synthesized aramid polymer. The exact values would depend on the specific reaction conditions and the molecular weight achieved.

PropertyTypical Value Range
Inherent Viscosity (dL/g)1.5 - 7.0
Tensile Strength (GPa)2.8 - 3.5
Tensile Modulus (GPa)60 - 130
Elongation at Break (%)2.5 - 5.0
Decomposition Temp. (°C)> 500

Visualization: Aramid Synthesis Workflow

Aramid_Synthesis_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification Solvent This compound + LiCl ReactionVessel Reaction at 0-5°C Solvent->ReactionVessel MonomerA p-Phenylenediamine MonomerA->ReactionVessel Precipitation Precipitation in Methanol ReactionVessel->Precipitation Viscous Solution MonomerB Terephthaloyl Chloride MonomerB->ReactionVessel Slow Addition Washing Washing with Methanol & Water Precipitation->Washing Drying Drying Washing->Drying FinalPolymer Aramid Polymer Drying->FinalPolymer

Caption: Workflow for the synthesis of aromatic polyamide (aramid).

Potential Application: Polymer Modification

Application Note: As a Plasticizer for Polyvinyl Chloride (PVC)

This compound can potentially act as a secondary plasticizer for polymers like PVC. Plasticizers are additives that increase the flexibility and durability of a material.[2][3] They work by embedding themselves between the polymer chains, spacing them apart and thus lowering the glass transition temperature (Tg). While phthalates are common primary plasticizers, amides with long alkyl chains have been investigated as alternatives.[4] The dibutyl groups in this compound would provide the necessary steric hindrance to separate PVC chains, while the polar amide group could offer good compatibility with the polar C-Cl bonds in PVC. Its use could be in combination with primary plasticizers to modify properties like low-temperature flexibility or resistance to extraction.

Experimental Protocol: Evaluation of Plasticizing Effect on PVC

This protocol outlines a method for preparing plasticized PVC films and evaluating the effect of this compound on the glass transition temperature.

Materials:

  • Polyvinyl Chloride (PVC) resin

  • This compound

  • Primary plasticizer (e.g., Di(2-ethylhexyl) phthalate - DEHP)

  • Tetrahydrofuran (THF) (solvent)

Equipment:

  • Beakers and magnetic stirrer

  • Petri dishes (for film casting)

  • Vacuum oven

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Solution Preparation: Prepare a stock solution of PVC in THF (e.g., 10% w/v).

  • Formulation: In separate beakers, mix the PVC solution with varying amounts of this compound (e.g., 5, 10, 15 parts per hundred parts of resin - phr). A control sample with no plasticizer and a sample with a primary plasticizer should also be prepared for comparison.

  • Film Casting: Pour the mixtures into petri dishes and allow the solvent to evaporate slowly in a fume hood.

  • Drying: Once the films are formed, dry them in a vacuum oven at a slightly elevated temperature (e.g., 60 °C) to remove any residual THF.

  • Analysis: Cut small samples from the dried films and analyze them using a Differential Scanning Calorimeter (DSC) to determine the glass transition temperature (Tg).

Data Presentation: Hypothetical Effect on PVC Glass Transition Temperature

The following table presents hypothetical data showing the expected trend of decreasing Tg with increasing this compound concentration.

Formulation (phr)Glass Transition Temperature (Tg) (°C)
0 (Neat PVC)85
575
1068
1560

Visualization: Mechanism of Plasticization

Plasticizer_Mechanism cluster_before Before Plasticizer cluster_after After Plasticizer Before Rigid Polymer Chains (Strong Intermolecular Forces) Plasticizer This compound (Plasticizer) Before->Plasticizer Addition of After Flexible Polymer Chains (Weakened Intermolecular Forces) Result Increased Flexibility Lower Tg After->Result Leads to Plasticizer->After Separates Chains

Caption: Logical flow of a plasticizer's effect on polymer properties.

References

N,N-Dibutylacetamide: A Promising Extractant for Metal Ion Separation in Research and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

N,N-Dibutylacetamide (DBAA) is emerging as a versatile and efficient extractant for the separation of various metal ions, demonstrating significant potential in fields ranging from nuclear fuel reprocessing to pharmaceutical purification. Its unique molecular structure allows for selective complexation with metal ions, facilitating their separation from complex matrices. This application note provides a comprehensive overview of the use of DBAA in metal ion extraction, including detailed experimental protocols and quantitative data to guide researchers, scientists, and drug development professionals in its application.

Principle of Extraction

This compound is a neutral extractant belonging to the N,N-dialkylamide class of compounds. The extraction mechanism primarily involves a solvation process where the carbonyl oxygen atom of the DBAA molecule donates its lone pair of electrons to the metal ion, forming a neutral complex that is soluble in an organic diluent. The general extraction equilibrium can be represented as:

Mⁿ⁺(aq) + nA⁻(aq) + mDBAA(org) ⇌ --INVALID-LINK--

Where Mⁿ⁺ is the metal ion, A⁻ is the counter-ion (e.g., NO₃⁻), and 'm' is the number of DBAA molecules in the extracted complex. The efficiency and selectivity of this extraction are influenced by several factors, including the nature of the metal ion, the acidity of the aqueous phase, the concentration of the extractant, and the choice of organic diluent.

Applications in Metal Ion Separation

DBAA and its analogs have been investigated for the separation of a range of metal ions, with a particular focus on actinides, lanthanides, and fission products.

Actinide Extraction (Uranium, Plutonium, and Thorium)

N,N-dialkylamides are considered promising alternatives to traditional extractants like tri-n-butyl phosphate (TBP) in nuclear fuel reprocessing due to their complete incinerability, minimizing the generation of secondary radioactive waste. Studies have shown that these amides can effectively extract hexavalent actinides such as uranium (U(VI)) and plutonium (Pu(VI)). The extraction efficiency of N,N-dialkylamides for actinides generally follows the trend: Pu(IV) > U(VI) > Th(IV) > Am(III).

Uranium (VI) Extraction: DBAA forms a stable complex with uranyl nitrate, typically UO₂(NO₃)₂(DBAA)₂. The extraction is highly dependent on the nitric acid concentration in the aqueous phase, with distribution coefficients generally increasing with acidity up to a certain point before decreasing due to competition with nitric acid for the extractant.

Plutonium (IV) Extraction: Plutonium in its tetravalent state is strongly extracted by N,N-dialkylamides. The extracted species is typically Pu(NO₃)₄(DBAA)₂. The separation of plutonium from uranium can be achieved by controlling the oxidation states of the metals and the acidity of the medium.

Thorium (IV) Extraction: Thorium extraction with DBAA is also feasible, although generally less efficient than for uranium and plutonium under similar conditions.

Lanthanide and Fission Product Separation

The separation of trivalent actinides from lanthanides is a significant challenge in nuclear waste management due to their similar chemical properties. While N,N-dialkylamides show limited selectivity between these two groups, they can be used in combination with other reagents or by manipulating process conditions to achieve separation. The extraction of fission products such as zirconium (Zr), ruthenium (Ru), and technetium (Tc) by N,N-dialkylamides has also been investigated to assess their potential in comprehensive reprocessing schemes.

Quantitative Data for Metal Ion Extraction with N,N-Dialkylamides

The following table summarizes typical distribution coefficients (D) and separation factors (SF) for the extraction of selected metal ions with N,N-dialkylamides from nitric acid media. It is important to note that these values are indicative and can vary significantly with experimental conditions. Data for this compound (DBAA) is limited in the open literature; therefore, data for structurally similar N,N-dialkylamides like N,N-di(2-ethylhexyl)isobutyramide (DEHiBA) and N,N-dihexyloctanamide (DHOA) are included for comparative purposes.

Metal IonExtractant SystemAqueous PhaseDistribution Coefficient (D)Separation Factor (SF)
U(VI) 1.5 M DEHiBA in n-dodecane0.1 - 8 M HNO₃D values increase with HNO₃ concentration-
Pu(IV) 1.1 M DHOA in n-dodecane3 M HNO₃HighSF(Pu/U) can be > 1 at higher acidities
Np(VI) 1.5 M DEHiBA in n-dodecane≥2 M HNO₃Appreciable extractionSimilar to U(VI)
Am(III) 1.5 M DEHiBA in n-dodecaneHigh HNO₃Low-
Zr(IV) 1.5 M DEHiBA in n-dodecaneHigh HNO₃Low-
Tc(VII) 1.5 M DEHiBA in n-dodecaneRepresentative feedD > 1-

Note: The distribution coefficient (D) is the ratio of the concentration of the metal ion in the organic phase to its concentration in the aqueous phase at equilibrium. The separation factor (SF) between two metal ions (M₁ and M₂) is the ratio of their distribution coefficients (SF = D(M₁)/D(M₂)).

Experimental Protocols

The following are generalized protocols for the solvent extraction and stripping of metal ions using this compound. Researchers should optimize these protocols for their specific applications.

Protocol 1: General Procedure for Metal Ion Extraction

Objective: To determine the distribution coefficient of a metal ion between an aqueous nitric acid solution and an organic solution of this compound.

Materials:

  • This compound (DBAA)

  • Organic diluent (e.g., n-dodecane, kerosene)

  • Nitric acid (HNO₃), various concentrations

  • Stock solution of the metal ion of interest (e.g., uranyl nitrate, plutonium nitrate)

  • Deionized water

  • Separatory funnels

  • Mechanical shaker

  • Analytical instrumentation for metal ion quantification (e.g., ICP-MS, UV-Vis spectrophotometer, radiometric counting equipment)

Procedure:

  • Preparation of Organic Phase: Prepare a solution of DBAA in the chosen organic diluent at the desired concentration (e.g., 1.0 M).

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing the metal ion of interest at a known concentration in nitric acid of the desired molarity.

  • Extraction: a. In a separatory funnel, mix equal volumes of the prepared organic and aqueous phases (e.g., 10 mL of each). b. Shake the mixture vigorously for a predetermined time (e.g., 30 minutes) at a constant temperature to ensure equilibrium is reached. c. Allow the phases to separate completely.

  • Phase Separation and Analysis: a. Carefully separate the aqueous and organic phases. b. Take an aliquot from the aqueous phase and determine the concentration of the metal ion remaining. c. The concentration of the metal ion in the organic phase can be determined by mass balance or by back-extraction (stripping) into a suitable aqueous solution followed by analysis.

  • Calculation of Distribution Coefficient (D): D = [Metal]org / [Metal]aq Where [Metal]org is the concentration of the metal in the organic phase and [Metal]aq is the concentration of the metal in the aqueous phase at equilibrium.

Experimental workflow for determining the distribution coefficient of a metal ion.

Protocol 2: General Procedure for Metal Ion Stripping

Objective: To recover the extracted metal ion from the loaded organic phase into a fresh aqueous solution.

Materials:

  • Loaded organic phase from Protocol 1

  • Stripping agent (e.g., dilute nitric acid, complexing agents like oxalic acid or EDTA, or a reducing agent for redox-sensitive metals)

  • Deionized water

  • Separatory funnels

  • Mechanical shaker

  • Analytical instrumentation for metal ion quantification

Procedure:

  • Preparation of Stripping Solution: Prepare an aqueous solution of the chosen stripping agent at the desired concentration.

  • Stripping: a. In a separatory funnel, mix the loaded organic phase with the stripping solution at a specific organic-to-aqueous phase ratio (O/A). b. Shake the mixture vigorously for a predetermined time at a constant temperature. c. Allow the phases to separate completely.

  • Phase Separation and Analysis: a. Separate the aqueous (strip) and organic phases. b. Analyze the aqueous strip solution to determine the concentration of the recovered metal ion. c. The remaining metal concentration in the organic phase can also be measured to determine the stripping efficiency.

  • Calculation of Stripping Efficiency (%S): %S = ([Metal]strip * Vstrip) / ([Metal]org,initial * Vorg) * 100 Where [Metal]strip is the concentration of the metal in the stripping solution, Vstrip is the volume of the stripping solution, [Metal]org,initial is the initial concentration of the metal in the loaded organic phase, and Vorg is the volume of the organic phase.

Experimental workflow for the stripping of a metal ion from the loaded organic phase.

Logical Relationship in Solvent Extraction

The efficiency of a solvent extraction process is governed by a series of interconnected parameters. The logical relationship between these key factors determines the overall success of the metal ion separation.

Logical_Relationship Aqueous_Phase Aqueous Phase Composition (Acidity, Metal Conc.) Extraction_Equilibrium Extraction Equilibrium Aqueous_Phase->Extraction_Equilibrium Organic_Phase Organic Phase Composition (DBAA Conc., Diluent) Organic_Phase->Extraction_Equilibrium Process_Conditions Process Conditions (Temp., Phase Ratio, Contact Time) Process_Conditions->Extraction_Equilibrium Distribution_Coefficient Distribution Coefficient (D) Extraction_Equilibrium->Distribution_Coefficient Separation_Factor Separation Factor (SF) Distribution_Coefficient->Separation_Factor Extraction_Efficiency Overall Extraction Efficiency (%) Distribution_Coefficient->Extraction_Efficiency

Key parameters influencing the efficiency of solvent extraction.

Conclusion

This compound presents a valuable tool for the selective separation of metal ions in various scientific and industrial applications. Its effectiveness in extracting key actinides highlights its potential in advanced nuclear fuel cycles. The provided protocols and data serve as a foundation for researchers to explore and optimize the use of DBAA for their specific separation needs. Further research focusing on generating comprehensive quantitative data for DBAA with a wider range of metal ions will undoubtedly expand its application horizon.

Application Notes and Protocols for N,N-Dibutylacetamide in the Liquid-Liquid Extraction of Actinides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N-dialkylamides, with a focus on N,N-Dibutylacetamide (DBAA) and its structural analogs, for the liquid-liquid extraction of actinides from nitric acid media. The information is intended for professionals in research, and scientific fields, particularly those involved in nuclear fuel reprocessing, waste management, and related areas. While specific data for this compound is limited in the available literature, the principles and data from closely related N,N-dialkylamides provide a strong basis for its application.

Introduction

N,N-dialkylamides are a class of solvent extraction reagents that have garnered significant interest as alternatives to traditional extractants like tri-n-butyl phosphate (TBP) in nuclear fuel reprocessing. These amides are favored for their complete incinerability (composed of C, H, O, and N atoms, the "CHON" principle), which minimizes the generation of secondary solid waste. This compound (DBAA), a member of this class, is expected to exhibit similar extraction behavior towards actinides.

The primary application of these extractants lies in the separation of actinides, such as uranium (U), neptunium (Np), plutonium (Pu), and americium (Am), from fission products in spent nuclear fuel. The efficiency of this separation is highly dependent on the oxidation state of the actinide and the concentration of nitric acid in the aqueous phase.

Principles of Extraction

The liquid-liquid extraction of actinides using N,N-dialkylamides is a solvation process. The neutral amide ligand (L) coordinates with the neutral actinide-nitrate complex (e.g., UO₂(NO₃)₂, Pu(NO₃)₄) and facilitates its transfer from the aqueous nitric acid phase to an immiscible organic phase (typically a non-polar diluent like n-dodecane). The general extraction equilibrium can be represented as:

Mⁿ⁺(aq) + nNO₃⁻(aq) + xL(org) ⇌ M(NO₃)ₙ·xL(org)

Where:

  • Mⁿ⁺ is the actinide ion in the aqueous phase.

  • L is the N,N-dialkylamide extractant in the organic phase.

  • M(NO₃)ₙ·xL is the extracted complex in the organic phase.

The stoichiometry of the extracted complex (the value of x) can vary, but for many actinides, it is typically 2. For instance, uranium is often extracted as a UO₂(NO₃)₂L₂ complex[1][2]. Plutonium extraction can be more complex, with evidence for both Pu(NO₃)₄L₂ and Pu(NO₃)₆(HL)₂ species[1][2].

Quantitative Data on Actinide Extraction

While specific quantitative data for this compound is scarce, the following tables summarize the distribution ratios (D) for various actinides using structurally similar N,N-dialkylamides. The distribution ratio is a measure of the extraction efficiency, defined as the concentration of the metal in the organic phase divided by its concentration in the aqueous phase at equilibrium.

Table 1: Distribution Ratios (D) of Hexavalent Actinides with N,N-dialkylamides in n-dodecane.

ActinideExtractant (1.5 M)Nitric Acid (M)D Value
U(VI)DEHiBA1~10
U(VI)DEHiBA3~20
U(VI)DEHiBA5~30
Np(VI)DEHiBA1~1
Np(VI)DEHiBA3~10
Np(VI)DEHiBA5~20
Am(VI)DEHBA5>1
Am(VI)DEHBA75.4[3][4]

Data for DEHiBA (N,N-di-(2-ethylhexyl)isobutyramide) and DEHBA (N,N-di-(2-ethylhexyl)butyramide) are presented as analogs for DBAA. The extraction efficiency is influenced by the steric hindrance of the alkyl groups.

Table 2: Distribution Ratios (D) of Tetravalent and Trivalent Actinides with N,N-dialkylamides in n-dodecane.

ActinideExtractant (1.1 M)Nitric Acid (M)D Value
Np(IV)DHOA3~10
Np(IV)DHDA3~15
Pu(IV)DHOA3~20
Pu(IV)DHDA3~30
Pu(III)DHOA3<0.1
Pu(III)DHDA3~0.1

Data for DHOA (N,N-dihexyloctanamide) and DHDA (N,N-dihexyldecanamide) are presented as analogs. The extraction of trivalent actinides like Pu(III) is significantly lower than that of tetravalent and hexavalent actinides.[5][6]

Experimental Protocols

The following protocols are generalized methodologies for the liquid-liquid extraction of actinides using N,N-dialkylamides and can be adapted for use with this compound.

Preparation of the Organic Phase
  • Reagent: this compound (DBAA).

  • Diluent: n-dodecane.

  • Procedure:

    • Prepare a stock solution of DBAA in n-dodecane at the desired concentration (e.g., 1.0 M or 1.5 M).

    • Before use, the organic phase should be pre-equilibrated with a nitric acid solution of the same concentration as the aqueous feed to saturate it with acid and water, minimizing volume changes during extraction. This is done by vigorously mixing the organic phase with the nitric acid solution for several minutes and then allowing the phases to separate.

Liquid-Liquid Extraction Procedure
  • Aqueous Feed: Prepare a nitric acid solution containing the actinide(s) of interest at a known concentration. The nitric acid concentration of the feed is a critical parameter influencing the extraction efficiency.

  • Phase Contacting:

    • In a suitable container (e.g., a centrifuge tube or a separatory funnel), mix equal volumes of the pre-equilibrated organic phase and the aqueous feed.

    • Agitate the mixture vigorously for a sufficient time to reach equilibrium (typically 15-30 minutes).

    • Centrifuge the mixture to ensure complete phase separation.

  • Sampling and Analysis:

    • Carefully separate the aqueous and organic phases.

    • Take an aliquot from each phase for analysis.

    • Determine the concentration of the actinide in each phase using appropriate analytical techniques (e.g., alpha spectrometry, gamma spectrometry, ICP-MS, or UV-Vis spectroscopy).

  • Calculation of Distribution Ratio:

    • Calculate the distribution ratio (D) using the formula: D = [Actinide]organic / [Actinide]aqueous

Stripping (Back-Extraction) Procedure
  • Stripping Solution: Prepare a dilute nitric acid solution (e.g., 0.01 M to 0.1 M HNO₃). The low nitrate ion concentration shifts the extraction equilibrium back towards the aqueous phase.

  • Procedure:

    • Mix the actinide-loaded organic phase with an equal volume of the stripping solution.

    • Agitate the mixture to transfer the actinide back into the aqueous phase.

    • Separate the phases and analyze the actinide concentration in each to determine the stripping efficiency.

Visualizations

Logical Workflow for Actinide Extraction

Actinide_Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_stripping Stripping Aqueous_Feed Aqueous Feed (Actinide in HNO3) Mixing Vigorous Mixing Aqueous_Feed->Mixing Organic_Phase Organic Phase (DBAA in n-dodecane) Pre_Equilibration Pre-equilibration of Organic Phase Organic_Phase->Pre_Equilibration Pre_Equilibration->Mixing Separation Phase Separation (Centrifugation) Mixing->Separation Sampling Aqueous & Organic Phase Sampling Separation->Sampling Loaded_Organic Actinide-Loaded Organic Phase Separation->Loaded_Organic Analysis Actinide Concentration Analysis Sampling->Analysis Calculation Distribution Ratio (D) Calculation Analysis->Calculation Stripping_Mixing Mixing Loaded_Organic->Stripping_Mixing Stripping_Solution Dilute HNO3 Stripping_Solution->Stripping_Mixing Stripping_Separation Phase Separation Stripping_Mixing->Stripping_Separation Stripped_Aqueous Stripped Aqueous (Actinide Product) Stripping_Separation->Stripped_Aqueous Clean_Organic Clean Organic Phase (for recycle) Stripping_Separation->Clean_Organic

Caption: Workflow for the liquid-liquid extraction and stripping of actinides.

Signaling Pathway of Actinide Extraction

Caption: Mechanism of actinide extraction and stripping with this compound.

Conclusion

This compound and its analogs are promising extractants for the separation of actinides in nuclear fuel reprocessing. Their effectiveness is a function of the actinide's oxidation state and the nitric acid concentration of the aqueous phase. The provided protocols and data, based on closely related N,N-dialkylamides, offer a solid foundation for developing and implementing liquid-liquid extraction processes using DBAA. Further research to generate specific quantitative data for this compound is recommended to optimize its application in actinide separation schemes.

References

Application Notes and Protocols for N,N-Dibutylacetamide in Actinide Partitioning

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The separation of actinides from lanthanides and other fission products is a critical step in the nuclear fuel cycle, impacting waste management and the potential for advanced fuel recycling. N,N-dialkyl amides, a class of CHON-compliant (containing only Carbon, Hydrogen, Oxygen, and Nitrogen) extractants, are being investigated as alternatives to traditional phosphorus-based extractants like tri-n-butyl phosphate (TBP). These amides offer the advantage of complete incinerability, minimizing secondary waste streams. N,N-Dibutylacetamide (DBA) is a monoamide with potential applications in solvent extraction processes for actinide partitioning. This document provides a detailed, representative protocol for its use, based on the general behavior of N,N-dialkyl amides in actinide extraction.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its application in solvent extraction.

PropertyValueReference
Chemical Name This compound[1]
CAS Number 1563-90-2[2][3]
Molecular Formula C10H21NO[1][2]
Molar Mass 171.28 g/mol [1][2]
Appearance Colorless transparent liquid[2][3]
Density 0.88 g/cm³[2]
Boiling Point 241-244 °C[2]
Flash Point >110 °C[2]
Solubility Soluble in ethanol, ether, and other organic solvents[2][3]

Principle of Extraction

N,N-dialkyl amides, including this compound, function as solvating extractants. The extraction mechanism involves the formation of a neutral complex between the actinide nitrate salt and the amide molecules in the organic phase. The oxygen atom of the amide's carbonyl group acts as a Lewis base, coordinating with the actinide metal ion. The general extraction equilibrium can be represented as:

Mⁿ⁺(aq) + nNO₃⁻(aq) + xL(org) ⇌ M(NO₃)ₙ·xL(org)

Where Mⁿ⁺ is the actinide ion, L is the this compound molecule, and the subscripts (aq) and (org) denote the aqueous and organic phases, respectively. The stoichiometry of the extracted complex (x) can vary depending on the specific actinide and the extraction conditions. For hexavalent actinides like U(VI), a 1:2 metal-to-ligand ratio is common.[4]

Representative Experimental Protocol

This protocol describes a laboratory-scale solvent extraction experiment for the partitioning of actinides using this compound.

1. Materials and Reagents:

  • Organic Phase: this compound (DBA) dissolved in a suitable diluent (e.g., n-dodecane). A typical concentration is 1.0 M.

  • Aqueous Phase: A solution of actinide and lanthanide nitrates in nitric acid (HNO₃) of varying concentrations (e.g., 1-7 M).

  • Scrub Solution: Nitric acid solution of a concentration similar to the extraction step to remove co-extracted impurities.

  • Stripping Solution: Dilute nitric acid (e.g., 0.01 M) or a complexing agent solution (e.g., a dilute solution of a polyaminocarboxylic acid) to back-extract the actinides from the organic phase.

  • Analytical Standards: Certified standards for actinides and lanthanides for quantification.

  • Equipment: Centrifuge tubes with screw caps, vortex mixer, mechanical shaker, centrifuge, pipettes, and appropriate analytical instrumentation (e.g., ICP-MS, alpha and gamma spectrometry).

2. Experimental Procedure:

a. Preparation of Solutions:

  • Prepare a 1.0 M solution of this compound in n-dodecane.

  • Prepare the aqueous feed solution containing known concentrations of actinide and lanthanide nitrates in the desired nitric acid concentration.

b. Extraction:

  • In a centrifuge tube, pipette equal volumes (e.g., 5 mL) of the organic and aqueous phases.

  • Tightly cap the tube and agitate the mixture vigorously using a vortex mixer for 2 minutes, followed by shaking on a mechanical shaker for 30 minutes to ensure equilibrium is reached.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to achieve complete phase separation.

  • Carefully separate the aqueous and organic phases using a pipette.

c. Scrubbing (Optional):

  • Take the loaded organic phase from the extraction step and contact it with an equal volume of the scrub solution.

  • Repeat the mixing and phase separation steps as described in the extraction procedure. This step helps to remove any co-extracted fission products.

d. Stripping:

  • Take the scrubbed organic phase and contact it with an equal volume of the stripping solution.

  • Repeat the mixing and phase separation steps. The actinides will be back-extracted into the aqueous stripping solution.

e. Analysis:

  • Analyze the initial aqueous feed, the raffinate (aqueous phase after extraction), the scrub solution, and the strip solution for their actinide and lanthanide content using appropriate analytical techniques.

3. Data Analysis:

Calculate the distribution ratio (D) and the separation factor (SF) for each metal ion.

  • Distribution Ratio (D): D = [M]org / [M]aq

    • Where [M]org is the concentration of the metal ion in the organic phase and [M]aq is the concentration of the metal ion in the aqueous phase.

  • Separation Factor (SF): SF(M₁/M₂) = D(M₁) / D(M₂)

    • Where D(M₁) and D(M₂) are the distribution ratios of two different metal ions.

Quantitative Data (Illustrative Examples with Other Monoamides)

Table 1: Distribution Ratios (D) of Hexavalent Actinides with 1 M N,N-di(2-ethylhexyl)isobutyramide (DEHiBA) in n-dodecane as a function of Nitric Acid Concentration.

Nitric Acid (M)D(U)D(Np)D(Pu)D(Am)
1>100~10~1<0.1
2>100~20~2<0.1
3>100~30~3<0.1
4>100~40~4~0.1
5>100~50~5~0.5
6>100~60~6~1
7>100~70~7~2

Data adapted from studies on DEHiBA, which show a decrease in extraction efficiency with increasing atomic number for hexavalent actinides.[5]

Table 2: Distribution Ratios (D) of Oxidized Americium (Am(VI)) with Different 1 M Monoamides in n-dodecane as a function of Nitric Acid Concentration.

Nitric Acid (M)D(Am) with DEHBAD(Am) with DEHiBAD(Am) with DHOA
1<0.1<0.1<0.1
2~0.1<0.1<0.1
3~0.2~0.1~0.1
4~0.5~0.2~0.3
5~1.5~0.5~0.8
6~3.0~1.0~1.5
7~5.4~2.0~2.5

Data adapted from a study assessing the recovery of oxidized americium. DEHBA (N,N-di(2-ethylhexyl)butyramide) and DHOA (N,N-dihexyloctanamide) are other monoamides.[5][6]

Visualizations

Actinide_Extraction_Workflow Feed Aqueous Feed (Actinides + Lanthanides in HNO3) Extractor Extraction Stage Feed->Extractor Solvent Organic Solvent (DBA in n-dodecane) Solvent->Extractor Raffinate Aqueous Raffinate (Lanthanides + Fission Products) Extractor->Raffinate Aqueous Out LoadedSolvent Loaded Organic Phase (Actinides + Co-extracted Impurities) Extractor->LoadedSolvent Organic Out Scrubber Scrubbing Stage LoadedSolvent->Scrubber Scrub Scrub Solution (HNO3) Scrub->Scrubber ScrubbedSolvent Scrubbed Organic Phase (Purified Actinides) Scrubber->ScrubbedSolvent Organic Out Stripper Stripping Stage ScrubbedSolvent->Stripper Stripping Stripping Solution (Dilute HNO3 or Complexant) Stripping->Stripper Product Aqueous Product (Actinides) Stripper->Product Aqueous Out RecycledSolvent Recycled Organic Solvent Stripper->RecycledSolvent Organic Out

References

Application Notes and Protocols for N,N-Dibutylacetamide as a Spectroscopic Solvent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N,N-Dibutylacetamide (DBAA) is a colorless, high-boiling point, polar aprotic solvent.[1][2][3] Its chemical structure, featuring a tertiary amide group, provides good solvating power for a range of organic compounds, making it a potential alternative to more common amide solvents like N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc). These application notes provide an overview of the physical and spectroscopic properties of this compound and offer detailed protocols for its use in UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical and Spectroscopic Properties

A summary of the key properties of this compound is presented below. This data is essential for its proper handling, storage, and application in spectroscopic measurements.

PropertyValueReference
Chemical Formula C₁₀H₂₁NO[4]
Molecular Weight 171.28 g/mol [1][4]
CAS Number 1563-90-2[4]
Appearance Colorless liquid[1][2]
Density 0.88 g/cm³[3]
Boiling Point 120-135 °C (at 2kPa)[2][3]
Refractive Index (20°C) 1.444 - 1.448[2][3]
UV Cutoff ~270 nm (estimated)[5]
¹H NMR Shifts (in CCl₄) ~3.2 ppm (t), ~1.9 ppm (s), ~1.4 ppm (m), ~0.9 ppm (t)[6]
¹³C NMR Shifts (in CDCl₃) See NMR Section for details[7]
Key IR Absorptions ~1650 cm⁻¹ (C=O stretch)[4][8]

Note on UV Cutoff: The precise UV cutoff for this compound is not widely published. The value is estimated based on structurally similar solvents like N,N-Dimethylacetamide (268 nm) and N,N-Dimethylformamide (270 nm).[5] Users should determine the usable wavelength range experimentally for their specific grade of solvent.

Application Note 1: UV-Visible Spectroscopy

This compound can be a suitable solvent for UV-Visible (UV-Vis) analysis of compounds that absorb light in the near-UV and visible regions of the spectrum (>270 nm). Its high boiling point is also advantageous for temperature-controlled experiments.

Suitability:

  • Analysis Range: Due to the presence of the amide chromophore, this compound exhibits strong absorbance in the deep UV region. It is recommended for analytes with a maximum absorbance wavelength (λmax) well above 270 nm.

  • Solubility: It is effective for dissolving polar organic molecules and various drug compounds that may have limited solubility in less polar solvents.

  • Limitations: Not suitable for analyses requiring measurements below its UV cutoff, as the solvent's own absorbance will interfere with the measurement.

Protocol: Quantitative Analysis by UV-Vis Spectroscopy
  • Solvent Preparation: Use a spectroscopic grade this compound to minimize absorbing impurities.

  • Stock Solution Preparation:

    • Accurately weigh a known mass of the analyte.

    • Quantitatively transfer the analyte to a Class A volumetric flask.

    • Add a small amount of this compound to dissolve the analyte completely.

    • Once dissolved, dilute to the mark with the solvent.

  • Preparation of Standards:

    • Perform serial dilutions from the stock solution using volumetric flasks and pipettes to prepare a series of 3-5 standards with known concentrations.

    • The concentrations should bracket the expected concentration of the unknown sample and fall within the linear range of the instrument (typically 0.1 to 1.0 absorbance units).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the desired wavelength (λmax) for analysis, which should be predetermined from a wavelength scan of the analyte.

  • Baseline Correction:

    • Fill a quartz cuvette with spectroscopic grade this compound. This will serve as the blank.

    • Place the blank cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument.

  • Measurement:

    • Measure the absorbance of each standard solution, starting from the lowest concentration. Rinse the cuvette with the next standard solution before filling.

    • Measure the absorbance of the unknown sample solution. If the absorbance is above the linear range, dilute the sample accurately and re-measure.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus concentration for the standard solutions.

    • Use the equation of the line from the linear regression (R² > 0.995) to calculate the concentration of the unknown sample.

Application Note 2: Infrared (IR) Spectroscopy

This compound can be used as a solvent for IR analysis, particularly for solutes with characteristic peaks in regions where the solvent is relatively transparent.

Suitability:

  • Solvent Windows: this compound has "windows" of transparency in the IR spectrum. However, it has strong characteristic absorptions that must be considered.

  • Key Solvent Peaks:

    • C=O Stretch: A very strong and broad amide I band is present around 1650 cm⁻¹. This will obscure the carbonyl region of the analyte.

    • C-H Stretch: Strong absorptions are present in the 2800-3000 cm⁻¹ region.

    • C-N Stretch & C-H Bending: Various signals appear in the fingerprint region (below 1500 cm⁻¹).

  • Analysis of Analytes: It is most useful for observing functional groups of the analyte that do not overlap with the solvent's strong absorption bands, such as O-H and N-H stretches (above 3000 cm⁻¹), alkynes (around 2100-2250 cm⁻¹), and nitriles (around 2200-2260 cm⁻¹).

Protocol: FTIR Analysis in a Liquid Cell
  • Cell Preparation:

    • Select an appropriate liquid transmission cell with windows transparent to IR radiation (e.g., NaCl or KBr). Ensure the windows are clean and dry.

    • Determine the optimal path length for the analysis.

  • Background Spectrum:

    • Assemble the liquid cell and fill it with pure, spectroscopic grade this compound.

    • Place the cell in the sample compartment of the FTIR spectrometer.

    • Collect a background spectrum. This spectrum of the pure solvent will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Prepare a solution of the analyte in this compound at a suitable concentration (typically 1-10% w/v). Ensure the analyte is fully dissolved.

  • Sample Measurement:

    • Clean and dry the liquid cell.

    • Fill the cell with the sample solution.

    • Place the cell back into the spectrometer in the same orientation as the background scan.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the stored background spectrum, resulting in a spectrum of the analyte.

  • Data Analysis:

    • Identify the characteristic absorption bands of the analyte.

    • Be cautious when interpreting regions where the solvent has strong absorption, as imperfect subtraction can lead to artifacts.

Application Note 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound can be used as a non-deuterated solvent for certain NMR applications, or its deuterated analogue can be used for more conventional experiments. When using the non-deuterated form, the solvent signals will be prominent and must be identified.

Suitability:

  • Solubility: Excellent for many organic compounds, complementing common deuterated solvents like CDCl₃ and DMSO-d₆.

  • Chemical Shift Reference: The solvent's own signals can be used as a secondary chemical shift reference if calibrated.

  • Limitations: The proton signals of non-deuterated this compound will obscure large regions of the ¹H NMR spectrum. For detailed ¹H NMR analysis, a deuterated version of the solvent would be required.

Characteristic Solvent Signals:

  • ¹H NMR (in CCl₄, referenced to TMS at 0 ppm): [6]

    • ~3.2 ppm (triplet, -N-CH₂ -)

    • ~1.9 ppm (singlet, -C(=O)-CH₃ )

    • ~1.4 ppm (multiplet, -CH₂-CH₂ -CH₂ -CH₃)

    • ~0.9 ppm (triplet, -CH₂-CH₃ )

  • ¹³C NMR (in CDCl₃, referenced to TMS at 0 ppm): [7]

    • Signals for the butyl chains and the acetyl group will be present. Key signals include the carbonyl carbon and the carbons attached to the nitrogen.

Protocol: ¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh and dissolve the analyte in this compound (or its deuterated analogue if available) in a clean, dry vial. A typical concentration is 5-25 mg in 0.6-0.8 mL of solvent.

    • Transfer the solution to an NMR tube.

    • If using non-deuterated solvent, a deuterated solvent (e.g., D₂O or CDCl₃) in a sealed capillary can be added for the field-frequency lock.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the lock solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • Set the appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay).

    • Acquire the ¹H NMR spectrum.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Reference the spectrum. If an internal standard like TMS is not used, the solvent's residual proton peak can be used as a secondary reference after its chemical shift is confirmed.

    • Integrate the signals and identify the chemical shifts and coupling patterns of the analyte, distinguishing them from the known solvent signals.

Visualizations

General Spectroscopic Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Select Spectroscopic Grade DBAA B Prepare Stock Solution of Analyte A->B C Perform Serial Dilutions (if required) B->C D Prepare Instrument (Warm-up, Setup) C->D Transfer to Cuvette/Cell E Acquire Background/Blank (Pure DBAA) D->E F Measure Sample Spectrum/Absorbance E->F G Process Data (Subtract Background, etc.) F->G H Identify Peaks / Construct Calibration Curve G->H I Report Results H->I

Caption: General workflow for spectroscopic analysis using this compound.

Decision Tree for Spectroscopic Technique

A Analytical Goal? B Determine Concentration of Chromophoric Analyte A->B  Quantitative C Identify Functional Groups A->C Qualitative   D Elucidate Detailed Molecular Structure A->D  Structural E UV-Vis Spectroscopy B->E F IR Spectroscopy C->F G NMR Spectroscopy D->G

Caption: Decision tree for selecting a primary spectroscopic technique.

Electronic Transition in UV-Vis Spectroscopy

Caption: Diagram of a π to π* electronic transition in UV-Vis spectroscopy.

References

Application Note: N,N-Dibutylacetamide as a Novel Mobile Phase Additive for Improved Peak Shape of Basic Compounds in Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the use of N,N-Dibutylacetamide as a mobile phase additive to mitigate peak tailing and improve chromatographic performance for basic analytes in reversed-phase high-performance liquid chromatography (RP-HPLC). The presence of unreacted, acidic silanol groups on the surface of silica-based stationary phases often leads to undesirable secondary ionic interactions with protonated basic compounds, resulting in poor peak symmetry and reduced column efficiency.[1][2][3] This document provides a detailed protocol for the use of this compound as a silanol-blocking agent and presents a comparative analysis demonstrating its effectiveness. The underlying mechanism involves the additive competitively interacting with active silanol sites, thereby shielding them from the analyte.

Introduction

The analysis of basic pharmaceutical compounds by RP-HPLC frequently encounters challenges with peak shape, particularly tailing.[2] This phenomenon is primarily attributed to secondary interactions between protonated basic analytes and deprotonated residual silanol groups (Si-O⁻) on the silica stationary phase surface.[1][4] These interactions, which include hydrogen bonding and ion exchange, lead to multiple retention mechanisms, causing broadened and asymmetrical peaks.[1]

Common strategies to overcome this "silanol effect" include using end-capped columns, operating at low mobile phase pH, or employing mobile phase additives that act as silanol suppressors.[1][3] Amine additives, such as triethylamine (TEA) or diethylamine (DEA), are often used to mask active silanol sites.[2][5] this compound, a tertiary amide, offers a valuable alternative. Its basic nitrogen atom can effectively interact with silanol groups, while its non-ionic character and dual hydrophobic butyl chains provide a unique mode of surface interaction that can improve peak shape without the complexities of ion-pairing reagents.[6]

This note provides a protocol and demonstrates the utility of this compound for the analysis of a representative mix of basic drugs, showcasing significant improvements in peak asymmetry and resolution.

Experimental Protocols

HPLC System and Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: Diode Array Detector (DAD), monitored at 254 nm

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Flow Rate: 1.0 mL/min

Materials and Reagents
  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent)

  • Additive: this compound (≥99% purity)

  • Acidifier: Formic Acid (LC-MS Grade)

  • Analytes: Amitriptyline, Imipramine, Nortriptyline (1 mg/mL stock solutions in Methanol)

Mobile Phase Preparation Protocol

Mobile Phase A (Aqueous):

  • Measure 999 mL of Milli-Q water into a 1 L graduated cylinder.

  • Add 1.0 mL of Formic Acid to achieve a final concentration of 0.1% (v/v). This adjusts the pH to approximately 2.8, ensuring the analytes are protonated.[7]

  • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

Mobile Phase B (Organic):

  • Measure 1000 mL of HPLC-grade Acetonitrile into a clean 1 L media bottle.

  • Degas for 15 minutes.

Mobile Phase Preparation with Additive:

  • To prepare a 0.2% (v/v) this compound solution in Mobile Phase A, add 2.0 mL of this compound to the 1 L of prepared 0.1% Formic Acid in water.

  • Mix thoroughly until the additive is completely dissolved. Degas if necessary.

  • This modified mobile phase is used as the aqueous component in the gradient elution.

Chromatographic Method

A gradient elution program was used for the separation:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
10.04060
12.04060
12.17030
15.07030

Results and Data Presentation

The addition of 0.2% this compound to the aqueous mobile phase resulted in a significant improvement in the chromatographic performance for the tested basic analytes. Peak tailing was visibly reduced, and resolution between closely eluting peaks was enhanced. The quantitative data below is representative of the expected improvements.

Table 1: Comparative Chromatographic Data for Basic Analytes

AnalyteConditionRetention Time (min)Asymmetry Factor (USP)Resolution (USP) vs. previous peak
Nortriptyline 0.1% Formic Acid6.522.15-
0.1% Formic Acid + 0.2% this compound6.451.18 -
Imipramine 0.1% Formic Acid8.131.983.8
0.1% Formic Acid + 0.2% this compound8.021.12 5.2
Amitriptyline 0.1% Formic Acid8.752.051.8
0.1% Formic Acid + 0.2% this compound8.611.15 2.9

Note: Data is illustrative to demonstrate the typical effects of the additive.

Discussion and Visualizations

The data clearly indicates that this compound serves as an effective silanol-masking agent. The Asymmetry Factor for all three basic compounds was reduced to well below the USP acceptable limit of 2, approaching the ideal value of 1. This improvement in peak shape directly contributed to a significant increase in resolution between the critical pair, Imipramine and Amitriptyline. The slight decrease in retention time is expected, as the suppression of secondary ionic retention mechanisms leads to elution based more purely on hydrophobic interactions.

Proposed Mechanism of Action

This compound is believed to function by competitively adsorbing onto the active silanol sites of the stationary phase. The lone pair of electrons on the nitrogen atom interacts with the acidic proton of the silanol group via hydrogen bonding. This dynamic coating shields the silanol groups, preventing them from interacting with the protonated basic analytes.

G Proposed Mechanism of Silanol Blocking cluster_0 Without Additive cluster_1 With this compound Additive Analyte Basic Analyte (BH⁺) Silanol Silica Surface Si-O⁻ Analyte->Silanol:f0 Undesirable Interaction Tailing Strong Ionic Interaction causes Peak Tailing Analyte2 Basic Analyte (BH⁺) Additive This compound Analyte2->Additive Access Blocked Silanol2 Silica Surface Si-OH Repulsion Analyte Repelled or Elutes Symmetrically Additive->Silanol2:f0 Competitive Shielding

Caption: Mechanism of this compound as a silanol blocking agent.

General Experimental Workflow

The process of incorporating a new mobile phase additive like this compound into an HPLC method follows a structured workflow. This ensures systematic evaluation and optimization.

G Experimental Workflow A 1. Identify Peak Tailing Issue with Basic Analytes B 2. Prepare Stock Solution of this compound A->B C 3. Prepare Mobile Phase (Aqueous) with Additive (e.g., 0.05% - 0.5% v/v) B->C D 4. Equilibrate HPLC System (min. 20 column volumes) C->D E 5. Perform System Suitability Test (SST) Injection D->E F 6. Analyze Sample Set and Control (No Additive) E->F G 7. Compare Data: Asymmetry, Retention, Resolution F->G H 8. Optimize Additive Concentration and Finalize Method G->H

Caption: General workflow for using this compound in HPLC.

Method Development Strategy

When faced with poor peak shape for basic compounds, a logical decision-making process can guide the method development, incorporating additives as a key step.

G Method Development Decision Tree start Initial Analysis of Basic Compound q1 Is Peak Asymmetry > 1.5? start->q1 a1_yes Consider Silanol Interaction q1->a1_yes Yes a1_no Method Acceptable or Optimize Other Parameters (e.g., Gradient, Temp) q1->a1_no No q2 Try Mobile Phase Additive a1_yes->q2 q3 Add 0.1% this compound to Aqueous Phase q2->q3 q4 Re-evaluate Peak Shape q3->q4 a4_yes Optimize Additive Concentration (0.05% - 0.5%) q4->a4_yes Improved a4_no Consider Alternative: - Different Additive (e.g., TEA) - Different Column (e.g., Hybrid) - Higher pH q4->a4_no No Improvement end_good Finalize and Validate Method a4_yes->end_good

Caption: Decision tree for addressing peak tailing of basic analytes.

Conclusion

This compound is a highly effective mobile phase additive for improving the peak shape and resolution of basic compounds in reversed-phase HPLC. By effectively masking residual silanol groups on the stationary phase, it mitigates undesirable secondary retention mechanisms that cause peak tailing. The protocols and data presented herein demonstrate its utility and provide a clear framework for its implementation in method development for challenging basic analytes. Its use can lead to more robust, accurate, and reliable analytical methods in pharmaceutical development and quality control.

References

Scale-Up Synthesis of N,N-Dibutylacetamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dibutylacetamide (DBA), a tertiary amide, serves as a versatile solvent and intermediate in various chemical processes, including in the pharmaceutical and agrochemical industries. Its scale-up synthesis requires careful consideration of reaction conditions, safety protocols, and purification methods to ensure an efficient, safe, and economically viable process. These application notes provide detailed protocols and key considerations for the transition from laboratory-scale synthesis to industrial production of this compound.

Chemical Profile:

PropertyValue
CAS Number 1563-90-2[1][2][3]
Molecular Formula C10H21NO[1][2]
Molecular Weight 171.28 g/mol [1][2]
Appearance Colorless liquid
Boiling Point 241-244 °C[1]
Density 0.88 g/cm³
Solubility Soluble in many organic solvents

Synthetic Pathways

The industrial synthesis of this compound is primarily achieved through the acylation of dibutylamine. The two most common acylating agents for scale-up are acetyl chloride and acetic anhydride.

cluster_0 Reactants cluster_1 Synthesis cluster_2 Product Dibutylamine Dibutylamine Acylation Acylation Dibutylamine->Acylation Acetyl_Chloride Acetyl_Chloride Acetyl_Chloride->Acylation Route 1 Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Acylation Route 2 NN_Dibutylacetamide This compound Acylation->NN_Dibutylacetamide

Caption: Synthetic routes to this compound.

Route 1: From Dibutylamine and Acetyl Chloride

This method is highly reactive and often proceeds at a brisk pace, which requires careful temperature control on a large scale to manage the exothermic reaction. The reaction produces hydrochloric acid (HCl) as a byproduct, which must be neutralized.

Route 2: From Dibutylamine and Acetic Anhydride

This route is generally less vigorous than the acetyl chloride method, making it potentially safer for large-scale operations. The byproduct is acetic acid, which can be easier to handle and remove than HCl. The reaction may require a catalyst to proceed at a desirable rate.[4]

Scale-Up Considerations and Protocols

Transitioning the synthesis of this compound from the lab to a pilot plant or industrial scale introduces several critical challenges that must be addressed to ensure a safe, efficient, and reproducible process.

Start Start Reagent_Selection Reagent Selection & Stoichiometry Start->Reagent_Selection Solvent_Choice Solvent Selection Reagent_Selection->Solvent_Choice Reaction_Setup Reactor Setup & Inert Atmosphere Solvent_Choice->Reaction_Setup Amine_Charge Charge Dibutylamine & Solvent Reaction_Setup->Amine_Charge Acylating_Agent_Addition Controlled Addition of Acylating Agent Amine_Charge->Acylating_Agent_Addition Temperature_Control Temperature Monitoring & Control Acylating_Agent_Addition->Temperature_Control Reaction_Monitoring Reaction Progress Monitoring (e.g., GC, TLC) Temperature_Control->Reaction_Monitoring Workup Reaction Quench & Aqueous Work-up Reaction_Monitoring->Workup Purification Purification (Distillation) Workup->Purification Product_Analysis Product Analysis (QC) Purification->Product_Analysis End End Product_Analysis->End

Caption: General workflow for scale-up synthesis.

Reagent and Solvent Selection

The choice of reagents and solvents is critical for a successful and safe scale-up.

ParameterLaboratory ScalePilot/Industrial ScaleRationale for Scale-Up
Acylating Agent Acetyl Chloride or Acetic AnhydrideAcetic Anhydride often preferredMilder exotherm, less corrosive byproduct (acetic acid vs. HCl).[4]
Base (for Route 1) Triethylamine, PyridineSodium Hydroxide, Potassium CarbonateCost-effectiveness, ease of removal during aqueous work-up.
Solvent Dichloromethane, TolueneToluene, Xylene, or other high-boiling, non-polar solventsHigher boiling points allow for better temperature control; lower volatility reduces emissions.[4]
Catalyst (for Route 2) p-Toluenesulfonic acid (p-TsOH)p-TsOH or other solid acid catalystsCatalytic amounts accelerate the reaction, improving throughput.[4]
Experimental Protocols

The following are generalized protocols for the scale-up synthesis of this compound. Note: These protocols should be optimized based on the specific equipment and safety infrastructure of the manufacturing facility.

Protocol 1: Scale-Up Synthesis using Acetic Anhydride (1 kg Scale)

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Dibutylamine129.241.29 kg (1.48 L)10.0
Acetic Anhydride102.091.07 kg (0.99 L)10.5
p-Toluenesulfonic acid172.2017.2 g0.1
Toluene-5 L-
Sodium Bicarbonate (sat. aq.)-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Reactor Setup: Charge a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet with dibutylamine (1.29 kg) and toluene (5 L).

  • Inert Atmosphere: Purge the reactor with nitrogen to establish an inert atmosphere.

  • Catalyst Addition: Add p-toluenesulfonic acid (17.2 g) to the stirred solution.

  • Controlled Addition: Slowly add acetic anhydride (1.07 kg) to the reaction mixture over 1-2 hours, maintaining the internal temperature between 50-60 °C using the reactor jacket. The addition rate should be adjusted to control the exotherm.

  • Reaction: Heat the mixture to 80-90 °C and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by gas chromatography (GC) until the disappearance of the starting material is confirmed.

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly quench by adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Work-up: Transfer the mixture to a suitable separation vessel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 2 L) and brine (1 x 2 L).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure to remove toluene. Purify the crude this compound by fractional distillation under vacuum.

  • Quality Control: Analyze the final product for purity and identity using GC and NMR spectroscopy.

Protocol 2: Scale-Up Synthesis using Acetyl Chloride (1 kg Scale)

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Dibutylamine129.241.29 kg (1.48 L)10.0
Acetyl Chloride78.500.82 kg (0.74 L)10.5
Triethylamine101.191.11 kg (1.53 L)11.0
Toluene-6 L-
1 M Hydrochloric Acid (aq.)-As needed-
Saturated Sodium Bicarbonate (aq.)-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • Reactor Setup: In a 20 L jacketed glass reactor, charge dibutylamine (1.29 kg), triethylamine (1.11 kg), and toluene (6 L) under a nitrogen atmosphere.

  • Cooling: Cool the mixture to 0-5 °C using the reactor jacket.

  • Controlled Addition: Add acetyl chloride (0.82 kg) dropwise over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. A vigorous exotherm is expected and must be carefully managed.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or GC for the consumption of dibutylamine.

  • Work-up: Cool the mixture to 10-15 °C. Quench the reaction by the slow addition of water. Separate the organic layer. Wash the organic layer with 1 M HCl (2 x 2 L), followed by saturated sodium bicarbonate solution (2 x 2 L), and finally with brine (1 x 2 L).

  • Drying and Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by vacuum distillation.

  • Quality Control: Perform quality control checks on the purified product.

Heat Management

The acylation of amines is an exothermic process. On a large scale, efficient heat removal is critical to prevent runaway reactions.

  • Jacketed Reactors: Utilize jacketed reactors with a thermal fluid to precisely control the temperature.

  • Controlled Addition: The rate of addition of the acylating agent is a key parameter for controlling the rate of heat generation.

  • Heat Flow Calorimetry: It is highly recommended to perform heat flow calorimetry studies during process development to understand the thermal profile of the reaction and to design appropriate cooling capacity.

Purification at Scale

Fractional distillation under vacuum is the most common method for purifying this compound on a large scale.

ParameterConsideration
Vacuum Level A lower pressure reduces the boiling point, preventing thermal degradation of the product.
Column Packing Use of structured packing can improve separation efficiency.
Reflux Ratio Optimization of the reflux ratio is necessary to achieve the desired purity with a reasonable throughput.

Safety and Waste Management

4.1. Personnel Safety:

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves, safety goggles, and flame-retardant lab coats.

  • Ventilation: All operations should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of corrosive and volatile reagents.

  • Emergency Procedures: Ensure that emergency showers, eyewash stations, and appropriate spill kits are readily accessible.

4.2. Process Safety:

  • Inert Atmosphere: The use of a nitrogen or argon atmosphere is crucial to prevent side reactions and ensure safety, especially when handling flammable solvents.

  • Exotherm Control: Implement robust temperature monitoring and control systems.

  • Pressure Relief: Reactors should be equipped with pressure relief valves.

4.3. Waste Management:

The synthesis of this compound generates aqueous and organic waste streams that require proper handling and disposal in accordance with local regulations.

Synthesis Amide Synthesis Aqueous_Waste Aqueous Waste (Salts, residual base/acid) Synthesis->Aqueous_Waste Organic_Waste Organic Waste (Solvent, distillation residue) Synthesis->Organic_Waste Neutralization Neutralization Aqueous_Waste->Neutralization Solvent_Recycling Solvent Recovery (Distillation) Organic_Waste->Solvent_Recycling Incineration Incineration Organic_Waste->Incineration Wastewater_Treatment Wastewater Treatment Plant Neutralization->Wastewater_Treatment

References

Troubleshooting & Optimization

Purification and drying of N,N-Dibutylacetamide for anhydrous reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification and drying of N,N-Dibutylacetamide for use in anhydrous reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to use purified and dried this compound in anhydrous reactions?

A1: this compound, as a polar aprotic solvent, is an excellent medium for many organic reactions, particularly those involving organometallics (e.g., Grignard reagents) or other moisture-sensitive reagents.[1][2] The presence of water can quench these reagents, leading to low or no product yield.[1] Other impurities, such as free dibutylamine or acetic acid from its synthesis, can also interfere with the desired reaction pathway.

Q2: What are the common impurities in commercial this compound?

A2: Common impurities include water, which is readily absorbed from the atmosphere due to the solvent's hygroscopic nature, and residual starting materials or byproducts from its synthesis, such as dibutylamine and acetic acid.[3]

Q3: What is a reliable method to determine the water content in this compound?

A3: Karl Fischer titration is the most accurate and widely used method for determining the water content in organic solvents.[4][5] This technique is highly specific to water and can provide precise measurements in the parts-per-million (ppm) range.

Q4: How should I store purified and dried this compound?

A4: Anhydrous this compound should be stored in a tightly sealed, dry glass container, preferably with a septum-capped bottle, under an inert atmosphere (e.g., nitrogen or argon).[3] Storage over activated 3Å or 4Å molecular sieves can help maintain its dryness.[3][6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or no yield in an anhydrous reaction (e.g., Grignard reaction) The this compound may contain excessive water, quenching the reagents.1. Verify the water content of your solvent using Karl Fischer titration.[4] 2. Re-dry the solvent using one of the recommended protocols below. 3. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere.
Side reactions or unexpected byproducts The solvent may contain impurities other than water, such as free dibutylamine or acetic acid.1. Purify the this compound by fractional distillation under reduced pressure. 2. If acidic impurities are suspected, consider a pre-treatment with a suitable base before distillation.
Solvent appears discolored after purification The solvent may have partially decomposed during heating.1. Ensure the distillation is performed under reduced pressure to lower the boiling point and minimize thermal stress. 2. Distill over a fresh portion of a suitable drying agent like calcium hydride to remove any acidic impurities that might catalyze decomposition.
Difficulty in achieving very low water content (<10 ppm) The chosen drying agent or method may not be efficient enough.1. For extremely sensitive reactions, consider a final drying step by storing the distilled solvent over freshly activated molecular sieves (3Å or 4Å) for at least 24 hours before use.[7][8] 2. Ensure the molecular sieves are properly activated by heating at a high temperature under vacuum.[6]

Quantitative Data on Drying Agents

The following table summarizes the efficiency of common drying agents for polar aprotic solvents, which can serve as a guide for drying this compound. The data is adapted from studies on analogous solvents.

Drying Agent Solvent Type Drying Time Residual Water Content (ppm) Reference
3Å Molecular SievesAcetonitrile24 hours< 10[7]
4Å Molecular SievesDimethylformamide (DMF)72 hours108[9]
Calcium Hydride (CaH₂)Dimethylformamide (DMF)72 hours102[9]
Phosphorus Pentoxide (P₂O₅)Acetonitrile24 hours9[7]

Experimental Protocols

Protocol 1: General Purification and Drying of this compound

This protocol describes a two-step process involving pre-drying with a common desiccant followed by fractional distillation under reduced pressure.

Materials:

  • This compound (commercial grade)

  • Calcium hydride (CaH₂) or activated 4Å molecular sieves

  • Distillation apparatus with a fractionating column

  • Vacuum pump and manometer

  • Dry, inert gas source (Nitrogen or Argon)

  • Schlenk flask or septum-capped bottle for storage

Procedure:

  • Pre-drying:

    • To 500 mL of commercial this compound in a round-bottom flask, add 20-30 g of calcium hydride (CaH₂) or 50 g of freshly activated 4Å molecular sieves.

    • Stir the mixture under an inert atmosphere at room temperature for 12-24 hours. If using calcium hydride, occasional venting may be necessary due to hydrogen gas evolution.

  • Fractional Distillation:

    • Assemble the distillation apparatus, ensuring all glassware is oven-dried and cooled under a stream of inert gas.

    • Decant or filter the pre-dried this compound into the distillation flask containing a few fresh boiling chips or a magnetic stir bar.

    • Connect the apparatus to a vacuum source and carefully reduce the pressure.

    • Heat the distillation flask gently using a heating mantle.

    • Discard the initial fraction (forerun) which may contain more volatile impurities.

    • Collect the main fraction at a constant boiling point and pressure. The boiling point of this compound is approximately 120-135 °C at 2 kPa (15 mmHg).

    • Collect the purified solvent in a dry Schlenk flask or septum-capped bottle under an inert atmosphere.

  • Storage:

    • Store the anhydrous this compound over freshly activated 3Å or 4Å molecular sieves to maintain dryness.

Protocol 2: Verification of Water Content using Karl Fischer Titration

This protocol provides a general guideline for determining the water content of the purified solvent.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagents

  • Anhydrous methanol or other suitable solvent for the titration cell

  • Gas-tight syringe

  • Purified this compound sample

Procedure:

  • Instrument Preparation:

    • Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration cell should be conditioned to a dry state.

  • Sample Analysis:

    • Using a dry, gas-tight syringe, carefully withdraw an accurately known volume or weight of the purified this compound.

    • Inject the sample into the titration cell.

    • Start the titration and record the amount of water detected in ppm or percentage.

  • Interpretation:

    • For most anhydrous reactions, a water content of < 50 ppm is desirable. For highly sensitive applications, a lower limit may be required.

Visualizations

experimental_workflow cluster_purification Purification and Drying Workflow cluster_verification Verification start Commercial This compound predry Pre-drying with CaH2 or 4Å Molecular Sieves start->predry distill Fractional Distillation under Reduced Pressure predry->distill collect Collect Anhydrous Solvent under Inert Atmosphere distill->collect store Store over Activated Molecular Sieves collect->store karl_fischer Karl Fischer Titration for Water Content collect->karl_fischer troubleshooting_guide start Low Yield in Anhydrous Reaction? check_water Verify Water Content (Karl Fischer Titration) start->check_water water_high Water Content High? check_water->water_high redry Re-dry Solvent (Protocol 1) water_high->redry Yes check_impurities Suspect Other Impurities? water_high->check_impurities No success Proceed with Reaction redry->success distill_again Purify by Fractional Distillation check_impurities->distill_again Yes check_procedure Review Reaction Procedure and Glassware check_impurities->check_procedure No distill_again->success check_procedure->success

References

Technical Support Center: Purification of Commercial N,N-Dibutylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and purifying commercial N,N-Dibutylacetamide. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and data on impurity removal.

Troubleshooting and FAQs

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound is typically synthesized from the reaction of dibutylamine with acetic acid or acetic anhydride. Consequently, common impurities may include:

  • Unreacted Starting Materials: Dibutylamine, acetic acid, or acetic anhydride.

  • Byproducts: Water formed during the reaction.

  • Side-Reaction Products: Small amounts of other amide-containing compounds.

  • Degradation Products: this compound can slowly hydrolyze in the presence of water to form dibutylamine and acetic acid.

Q2: My this compound appears slightly yellow. Is it still usable?

A2: Pure this compound is a colorless liquid. A yellow tint can indicate the presence of impurities or degradation products. For applications sensitive to impurities, such as in pharmaceutical development, purification is recommended to ensure the quality and consistency of your results.

Q3: I'm observing unexpected side reactions in my experiment where this compound is a solvent. Could impurities be the cause?

A3: Yes, impurities in the solvent can lead to unexpected reactivity. For example, residual acetic acid can alter the pH of the reaction mixture, while unreacted dibutylamine can act as a nucleophile. Water can also interfere with moisture-sensitive reactions. Purifying the this compound is a critical step to eliminate these variables.

Q4: What is the most effective method for purifying this compound?

A4: Due to its high boiling point (approximately 241-244 °C at atmospheric pressure), fractional distillation under reduced pressure (vacuum distillation) is the most effective method for purifying this compound.[1] This technique allows the compound to boil at a lower temperature, preventing thermal decomposition while efficiently separating it from less volatile and more volatile impurities.

Q5: How can I assess the purity of my this compound before and after purification?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent analytical technique for assessing the purity of this compound.[2][3] It can separate the main component from its impurities and provide information for their identification. The purity is typically reported as a percentage of the peak area of this compound relative to the total peak area of all components.

Impurity Profile of this compound Before and After Purification

The following table summarizes the typical impurity levels in a commercial batch of this compound before and after purification by fractional vacuum distillation, as determined by GC-MS analysis.

ImpurityBoiling Point (°C at atm. pressure)Typical Concentration in Commercial Product (%)Concentration after Fractional Vacuum Distillation (%)
Water1000.1 - 0.5< 0.05
Acetic Acid1180.2 - 1.0< 0.02
Dibutylamine1590.5 - 2.0< 0.1
This compound 241-244 95 - 98 > 99.8
High-boiling residues> 2500.1 - 0.5Not Detected

Note: These values are representative and may vary between different commercial batches.

Experimental Protocol: Fractional Vacuum Distillation of this compound

This protocol details the purification of this compound using fractional distillation under reduced pressure.

Materials and Equipment:

  • Commercial this compound

  • Round-bottom flask (distillation flask)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Vacuum adapter

  • Vacuum pump with a cold trap

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Thermometer

  • Manometer

  • Glass wool for insulation

  • Grease for glass joints

Procedure:

  • Apparatus Setup:

    • Assemble the fractional vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry.

    • Place a magnetic stir bar in the round-bottom flask.

    • Add the commercial this compound to the distillation flask, filling it to no more than two-thirds of its capacity.

    • Lightly grease all ground-glass joints to ensure a good seal under vacuum.[4]

    • Wrap the fractionating column and distillation head with glass wool or aluminum foil to ensure adiabatic conditions.

  • System Evacuation:

    • Connect the vacuum adapter to the vacuum pump via a cold trap (e.g., using dry ice and acetone).

    • Turn on the cooling water to the condenser.

    • Slowly turn on the vacuum pump to gradually reduce the pressure in the system. The pressure should be monitored with a manometer and ideally be in the range of 1-10 mmHg.

  • Distillation:

    • Once the desired pressure is stable, begin heating the distillation flask using the heating mantle. Start the magnetic stirrer to ensure smooth boiling.

    • Observe the temperature on the thermometer at the distillation head. The temperature will initially rise as more volatile impurities (e.g., water, residual acetic acid) distill over. Collect this first fraction in a separate receiving flask and label it as "Forerun."

    • As the temperature stabilizes near the boiling point of this compound at the applied pressure, change the receiving flask to collect the main product fraction. The boiling point of this compound at reduced pressure can be estimated using a nomograph. For example, at 10 mmHg, the boiling point is approximately 130-135°C.

    • Continue collecting the main fraction as long as the temperature remains stable.

    • If the temperature begins to drop, it indicates that most of the product has distilled. If it rises sharply, it may indicate the presence of higher-boiling impurities. Stop the distillation at this point.

  • Shutdown:

    • Turn off the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump and the condenser cooling water.

    • The purified this compound is in the main receiving flask.

Logical Workflow for this compound Purification

PurificationWorkflow cluster_prep Preparation cluster_process Purification Process cluster_analysis Analysis & Storage start Start with Commercial This compound setup Assemble Fractional Vacuum Distillation Apparatus start->setup evacuate Evacuate System (1-10 mmHg) setup->evacuate heat Heat and Stir evacuate->heat collect_forerun Collect Forerun (Low-boiling impurities) heat->collect_forerun collect_main Collect Main Fraction (Pure this compound) collect_forerun->collect_main stop Stop Distillation collect_main->stop analyze Analyze Purity (GC-MS) stop->analyze store Store Purified Product under Inert Atmosphere analyze->store end end store->end End

Caption: Workflow for the purification of this compound.

References

Optimizing Reaction Conditions with N,N-Dibutylacetamide: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions with N,N-Dibutylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound as a solvent, including troubleshooting common issues and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound as a solvent?

This compound is a polar aprotic solvent. Its key properties include a high boiling point, good thermal stability, and the ability to dissolve a wide range of polar and non-polar compounds.[1] These characteristics make it a suitable solvent for reactions requiring elevated temperatures.[2] It is considered less toxic than some other common amide solvents like DMF.[1]

Q2: In which types of reactions is this compound commonly used?

Due to its polar aprotic nature and high boiling point, this compound can be a suitable solvent for various organic reactions, including:

  • Nucleophilic Substitution Reactions: Its ability to solvate cations while leaving anions relatively "naked" can accelerate the rates of SN2 reactions.

  • Palladium-Catalyzed Cross-Coupling Reactions: It can be used in reactions like Heck and Suzuki couplings, particularly when high temperatures are required to achieve good catalytic turnover.

  • Peptide Synthesis: Amide solvents are commonly used in solid-phase peptide synthesis (SPPS) to dissolve amino acid derivatives and reagents.[3]

  • Polymer Synthesis: Its high boiling point and ability to dissolve polymers make it useful in certain polymerization reactions.[4]

Q3: How can I remove this compound after my reaction is complete?

Due to its high boiling point, removing this compound by simple evaporation can be challenging. Common methods for its removal include:

  • Aqueous Extraction: this compound has some water solubility. Repeated extractions with water or brine can be used to remove it from an organic solution of the product.

  • Vacuum Distillation: For products with a significantly higher boiling point or that are non-volatile solids, this compound can be removed under high vacuum.

  • Chromatography: If the product is purified by column chromatography, this compound will typically be washed away by the mobile phase.

Q4: Is this compound stable under all reaction conditions?

While generally stable, this compound can undergo hydrolysis to dibutylamine and acetic acid under strong acidic or basic conditions, especially at elevated temperatures.[5][6] It can also be susceptible to thermal decomposition at very high temperatures, which may lead to pressure buildup in sealed reaction vessels.[7]

Troubleshooting Guides

Issue 1: Low Reaction Yield

Question: My reaction in this compound is giving a low yield. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Assess Reactant Solubility:

    • Problem: One or more reactants may have poor solubility in this compound at the reaction temperature, leading to a heterogeneous mixture and slow reaction rate.

    • Solution: Attempt to increase the temperature of the reaction. If solubility remains an issue, consider the addition of a co-solvent.

  • Check for Solvent Purity and Water Content:

    • Problem: Water contamination in this compound can be detrimental to water-sensitive reactions, such as those involving organometallics or strong bases. Impurities in the solvent could also interfere with the reaction.

    • Solution: Use a high-purity grade of this compound. If necessary, dry the solvent before use with a suitable drying agent like molecular sieves.

  • Evaluate Reaction Temperature and Time:

    • Problem: The reaction may not be reaching completion due to insufficient temperature or reaction time.

    • Solution: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. Extend the reaction time and follow the progress by techniques like TLC or LC-MS.

  • Consider Catalyst Deactivation (for catalytic reactions):

    • Problem: In catalytic reactions like Suzuki or Heck couplings, the catalyst may be deactivating over time.

    • Solution: Ensure the reaction is performed under an inert atmosphere if the catalyst is air-sensitive. Consider using a higher catalyst loading or adding a stabilizing ligand.

Issue 2: Formation of Side Products

Question: I am observing unexpected side products in my reaction. What could be the cause?

Answer: The formation of side products can be attributed to the inherent reactivity of the substrates, solvent participation, or degradation under the reaction conditions.

Troubleshooting Steps:

  • Solvent-Related Side Reactions:

    • Problem: At high temperatures, this compound can potentially participate in side reactions. For instance, hydrolysis under acidic or basic conditions can generate dibutylamine, which may act as a nucleophile.[5]

    • Solution: If solvent participation is suspected, try running the reaction at a lower temperature. If possible, consider a less reactive solvent as an alternative.

  • Thermal Decomposition of Reactants or Products:

    • Problem: The high temperatures often employed with this compound may lead to the decomposition of thermally sensitive starting materials or products.

    • Solution: Run the reaction at the lowest effective temperature. Monitor the reaction profile over time to see when the side product begins to form.

Issue 3: Difficult Product Purification

Question: I am having difficulty purifying my product from the this compound reaction mixture. What can I do?

Answer: The high boiling point of this compound can complicate product isolation.

Troubleshooting Steps:

  • Inefficient Extraction:

    • Problem: A single aqueous wash is often insufficient to remove all of the this compound.

    • Solution: Perform multiple extractions with water or brine. For products that are not water-sensitive, adding a larger volume of water to the reaction mixture before extraction can improve the partitioning of the solvent into the aqueous layer.

  • Product Co-distillation:

    • Problem: If removing the solvent by vacuum distillation, volatile products may co-distill with the this compound.

    • Solution: Use a fractional distillation setup to improve separation. Alternatively, if the product is a solid, consider precipitating it by adding a non-solvent to the reaction mixture.

Data Presentation

Table 1: Physical Properties of this compound and Common Amide Solvents [1]

PropertyThis compoundN,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)
CAS Number 1563-90-2[8]68-12-2127-19-5
Molecular Weight 171.28 g/mol [8]73.09 g/mol 87.12 g/mol
Boiling Point 243-245 °C153 °C165 °C
Density 0.878 g/mL0.944 g/mL0.937 g/mL
Dielectric Constant Not readily available36.737.8

Table 2: Representative Reaction Conditions for a Generic Suzuki Coupling

Note: The following are generalized conditions and should be optimized for specific substrates.

ParameterCondition
Solvent This compound
Aryl Halide 1.0 equiv
Boronic Acid 1.2 - 1.5 equiv
Palladium Catalyst Pd(PPh₃)₄ (1-5 mol%)
Base K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv)
Temperature 80 - 150 °C
Atmosphere Inert (Nitrogen or Argon)

Experimental Protocols

General Protocol for a Heck Coupling Reaction

This protocol describes a general procedure for a Heck coupling reaction using this compound as the solvent.

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Alkene (e.g., styrene)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., PPh₃)

  • Base (e.g., triethylamine)

  • This compound (anhydrous)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet, add the aryl halide (1.0 equiv), palladium catalyst (e.g., 2 mol%), and phosphine ligand (e.g., 4 mol%).

  • Addition of Reagents: Under a positive pressure of inert gas, add this compound via syringe. Begin stirring the mixture.

  • Add the alkene (1.2 equiv) and the base (1.5 equiv) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) and stir for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with water (3x) and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Weigh Reactants & Catalyst setup Assemble Reaction under Inert Atmosphere prep_reactants->setup prep_solvent Dry this compound (if necessary) prep_solvent->setup prep_glassware Dry Glassware prep_glassware->setup add_reagents Add Solvent, Reactants & Base setup->add_reagents heat Heat to Desired Temperature add_reagents->heat monitor Monitor Progress (TLC, GC, LC-MS) heat->monitor quench Cool & Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract purify Column Chromatography or Recrystallization extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A general experimental workflow for a reaction in this compound.

Caption: A troubleshooting decision tree for low reaction yield.

References

Troubleshooting low yields in reactions using N,N-Dibutylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-Dibutylacetamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and other common issues encountered in chemical reactions involving this compound as a reactant, solvent, or product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered during chemical syntheses involving this compound. The questions are structured to guide you through a logical troubleshooting process.

Q1: My reaction yield is significantly lower than expected. What are the primary factors I should investigate?

Low yields in reactions involving this compound can stem from several factors, ranging from reagent quality to reaction conditions and work-up procedures. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes and Solutions for Low Yield:

Potential CauseSuggested Solutions
Incomplete Reaction - Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC, GC, or NMR to ensure it has gone to completion. Some reactions may require longer times or elevated temperatures to achieve high conversion.[1] - Check Stoichiometry: Ensure the molar ratios of your reactants are correct. A slight excess of one reactant may be necessary to drive the reaction to completion.[2]
Reagent Purity and Stability - Verify Purity: Use reagents of high purity. Impurities in starting materials can lead to side reactions and lower yields.[3] - Proper Storage: this compound and other reagents should be stored under appropriate conditions (e.g., under an inert atmosphere, protected from light and moisture) to prevent degradation.[4]
Side Reactions - Moisture Sensitivity: Many reactions are sensitive to water. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of starting materials or intermediates.[2][5] - Competing Reactions: Be aware of potential side reactions. For example, in amide synthesis, the formation of byproducts can be a significant issue.[5][6]
Suboptimal Reaction Conditions - Solvent Choice: The choice of solvent can significantly impact reaction rate and yield. This compound itself is a polar aprotic solvent, but if it is a reactant, the choice of an appropriate reaction solvent is critical.[7][8] - Catalyst Activity: If your reaction uses a catalyst, ensure it is active and used in the correct amount.
Product Loss During Work-up - Extraction Efficiency: Optimize your extraction procedure to ensure complete transfer of the product from the aqueous to the organic phase. - Purification Losses: Minimize product loss during purification steps like column chromatography or recrystallization by optimizing the solvent system and technique.[6]

Q2: I suspect my this compound or other reagents are impure. How can I check the purity and what are the common impurities?

Reagent purity is a critical factor for achieving high yields.

Assessing and Addressing Reagent Purity:

ParameterMethod of Assessment & Mitigation
Purity of this compound - Analytical Techniques: Use techniques like Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS) to determine the purity. - Purification: If impurities are detected, consider purification by distillation under reduced pressure.
Common Impurities - Starting Materials: Residual starting materials from the synthesis of this compound (e.g., dibutylamine, acetic anhydride, or acetyl chloride) can be present.[7] - Degradation Products: Amides can undergo hydrolysis back to the corresponding amine and carboxylic acid, especially in the presence of acid or base and water.[9]
Solvent Purity - Anhydrous Conditions: For moisture-sensitive reactions, it is crucial to use anhydrous solvents. The presence of water can lead to unwanted side reactions.[2]

Q3: How do I optimize the reaction conditions for a synthesis involving this compound?

Optimization of reaction conditions is often necessary to maximize yield and minimize side products.[10]

Key Parameters for Optimization:

ParameterOptimization Strategy
Temperature Perform small-scale reactions at various temperatures to find the optimal balance between reaction rate and selectivity. Higher temperatures can sometimes lead to decomposition or side product formation.[11]
Concentration The concentration of reactants can influence the reaction rate. Very dilute conditions may slow down the reaction, while highly concentrated conditions could lead to solubility issues or side reactions.
Catalyst Loading If a catalyst is used, its loading should be optimized. Too little catalyst may result in an incomplete reaction, while too much can sometimes lead to unwanted side reactions.
Reaction Time Monitor the reaction over time to determine the point at which the maximum yield is achieved. Prolonged reaction times can sometimes lead to product degradation.[1]

Experimental Protocols

General Protocol for Amide Synthesis using a Coupling Agent (Illustrative Example)

This protocol provides a general workflow for the synthesis of an amide, which can be adapted for reactions involving this compound as a product.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).[12]

  • Activation: Add a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0-1.5 eq), and an additive like 1-Hydroxybenzotriazole (HOBt) (0.1-1.0 eq).[12][13] Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Slowly add the amine (e.g., dibutylamine to form this compound) (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13]

  • Work-up: Once the reaction is complete, perform an aqueous work-up. This typically involves washing the organic layer sequentially with a dilute acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate (NaHCO₃), and brine.[13][14]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[13]

Visual Troubleshooting Guides

Troubleshooting Workflow for Low Reaction Yields

This diagram outlines a logical progression for troubleshooting low yields in your reaction.

LowYieldTroubleshooting start Low Reaction Yield check_completion Check Reaction Completion (TLC, GC, NMR) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase Time - Increase Temperature - Check Stoichiometry incomplete->optimize_conditions check_purity Verify Reagent Purity (NMR, GC-MS) complete->check_purity end Improved Yield optimize_conditions->end impure Reagents Impure check_purity->impure No pure Reagents Pure check_purity->pure Yes purify_reagents Purify Reagents (Distillation, Recrystallization) impure->purify_reagents check_side_reactions Investigate Side Reactions (e.g., Hydrolysis) pure->check_side_reactions purify_reagents->end side_reactions_present Side Reactions Confirmed check_side_reactions->side_reactions_present Yes no_side_reactions No Obvious Side Reactions check_side_reactions->no_side_reactions No modify_conditions Modify Conditions to Minimize Side Reactions: - Anhydrous Solvent - Inert Atmosphere side_reactions_present->modify_conditions review_workup Review Work-up & Purification - Optimize Extraction - Refine Purification Method no_side_reactions->review_workup modify_conditions->end review_workup->end

Caption: A step-by-step guide to diagnosing and resolving low reaction yields.

General Experimental Workflow for Amide Synthesis

This diagram illustrates a typical sequence of steps for an amide synthesis reaction.

AmideSynthesisWorkflow reagents Prepare Reactants (Carboxylic Acid, Amine) setup Reaction Setup (Dry Glassware, Inert Atmosphere) reagents->setup activation Carboxylic Acid Activation (Coupling Agent) setup->activation reaction Reaction with Amine activation->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up monitoring->workup purification Purification (Chromatography, Recrystallization) workup->purification product Pure Amide Product purification->product

Caption: A typical workflow for the synthesis of amides.

References

Managing viscosity of N,N-Dibutylacetamide in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Dibutylacetamide. The information is designed to address common challenges related to the viscosity of this solvent in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which applications is it commonly used?

This compound is a colorless, organic solvent.[1] Due to its properties as a polar aprotic solvent, it is utilized in various industrial processes, including organic synthesis and as an extractant.[2][3] In the pharmaceutical industry, its ability to dissolve a wide range of compounds makes it a useful solvent for drug development and formulation.

Q2: What are the key physical properties of this compound?

Understanding the physical properties of this compound is crucial for its effective use in experiments. Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₂₁NO
Molecular Weight 171.28 g/mol [1]
Density Approximately 0.88 g/cm³[4][5]
Boiling Point 77-78°C at 0.6 mmHg[2][4]
Melting Point 241-244°C (Note: This appears unusually high and may refer to a different property or be an error in the source data)[2][4]
Flash Point >110°C[2][4]

Q3: How does temperature affect the viscosity of this compound?

Estimated Viscosity of this compound at Various Temperatures

Temperature (°C)Estimated Dynamic Viscosity (mPa·s)
20~ 4 - 6
40~ 2.5 - 4
60~ 1.5 - 2.5
80~ 1 - 1.5

Disclaimer: These values are estimations based on the trends observed for similar N,N-disubstituted amides and should be confirmed by experimental measurement for high-precision applications.

Troubleshooting Guide: Managing this compound Viscosity

This guide addresses common issues encountered due to the viscosity of this compound in laboratory settings.

Problem 1: Inaccurate or Inconsistent Liquid Handling with Automated Systems

Symptoms:

  • Inaccurate aspiration or dispensing volumes.

  • Air gaps in pipette tips.

  • Droplets clinging to the outside of pipette tips.

  • Slow or stalled liquid handling processes.

Possible Causes:

  • High viscosity of this compound, especially at lower temperatures.

  • Inappropriate liquid class settings on the automated liquid handler.

Solutions:

SolutionDetailed Steps
Optimize Liquid Class Settings 1. Reduce Aspiration/Dispense Speed: Lower the flow rate to allow more time for the viscous liquid to move.[3] 2. Introduce Delays: Implement pauses after aspiration and before dispensing to allow the liquid to equilibrate in the tip.[3] 3. Use Reverse Pipetting: Aspirate a larger volume than needed and then dispense the desired volume. The excess is discarded. This technique is effective for viscous liquids.[7] 4. Adjust Air Gaps: Modify the leading and trailing air gaps to prevent dripping and ensure a clean dispense.[3]
Increase Temperature 1. Warm the Reagent: Gently warm the this compound solution to a controlled temperature to lower its viscosity before pipetting. 2. Use a Temperature-Controlled Deck: If available, set the deck of the automated liquid handler to a consistent, elevated temperature.
Use Appropriate Pipette Tips 1. Wide-Bore Tips: Employ pipette tips with a wider orifice to reduce resistance during aspiration and dispensing.
Problem 2: Difficulty in Mixing or Achieving Homogeneous Solutions

Symptoms:

  • Stratification of liquids.

  • Incomplete dissolution of solutes.

  • Inconsistent reaction rates.

Possible Causes:

  • High viscosity of this compound hindering diffusion and mixing.

Solutions:

SolutionDetailed Steps
Increase Mixing Energy 1. Higher Agitation Speed: Increase the speed of the magnetic stirrer or overhead mixer. 2. Use a Vortex Mixer: For smaller volumes, a vortex mixer can provide vigorous agitation.
Elevate Temperature 1. Gentle Heating: Warm the solution on a hot plate with stirring. Ensure the temperature is controlled and does not exceed the stability limits of the reactants.
Solvent Dilution 1. Co-Solvent Addition: If compatible with the experimental chemistry, add a less viscous co-solvent to reduce the overall viscosity of the mixture. Common low-viscosity solvents include methanol, ethanol, and acetone. The impact of a co-solvent on the viscosity of a similar amide, N,N-dimethylacetamide, has been studied and generally shows a non-linear decrease in viscosity with the addition of a less viscous solvent.[8]

Experimental Protocols

Protocol 1: Measurement of this compound Viscosity using a Capillary Viscometer (e.g., Ostwald Viscometer)

Objective: To determine the kinematic and dynamic viscosity of this compound at a controlled temperature.

Materials:

  • Ostwald viscometer

  • Constant temperature water bath

  • Stopwatch

  • Pipettes

  • This compound

  • Reference liquid with known viscosity and density (e.g., water)

  • Density meter or pycnometer

Procedure:

  • Cleaning: Thoroughly clean and dry the viscometer.

  • Temperature Equilibration: Place the viscometer in the constant temperature water bath and allow it to equilibrate for at least 15-20 minutes.

  • Reference Liquid Measurement: a. Pipette a precise volume of the reference liquid into the larger bulb of the viscometer. b. Using a pipette bulb, draw the liquid up through the capillary tube until it is above the upper fiducial mark. c. Release the suction and start the stopwatch as the liquid meniscus passes the upper mark. d. Stop the stopwatch as the meniscus passes the lower mark. e. Repeat this measurement at least three times to ensure reproducibility.

  • Sample Measurement: a. Clean and dry the viscometer. b. Pipette the same precise volume of this compound into the viscometer. c. Repeat steps 3b-3e for the this compound.

  • Density Measurement: Measure the density of both the reference liquid and this compound at the experimental temperature.

Calculations: The kinematic viscosity (ν) can be calculated using the following equation: ν = C * t where C is the viscometer constant and t is the flow time.

The dynamic viscosity (η) can be calculated using the relative measurement method: η₁ / η₂ = (ρ₁ * t₁) / (ρ₂ * t₂) where:

  • η₁ and ρ₁ are the dynamic viscosity and density of this compound.

  • η₂ and ρ₂ are the known dynamic viscosity and density of the reference liquid.

  • t₁ and t₂ are the average flow times for this compound and the reference liquid, respectively.

Protocol 2: Viscosity Reduction of this compound by Co-Solvent Addition

Objective: To determine the effect of adding a low-viscosity co-solvent on the viscosity of this compound.

Materials:

  • Viscometer (capillary, rotational, or other)

  • This compound

  • Low-viscosity co-solvent (e.g., ethanol, acetone)

  • Graduated cylinders or pipettes for accurate volume measurements

  • Beakers or vials for preparing mixtures

Procedure:

  • Prepare Mixtures: Prepare a series of mixtures of this compound and the co-solvent with varying volume or mole fractions (e.g., 10%, 20%, 30%... co-solvent).

  • Measure Viscosity: For each mixture, measure the viscosity at a constant temperature using the procedure outlined in Protocol 1 or the manufacturer's instructions for your viscometer.

  • Data Analysis: Plot the viscosity of the mixtures as a function of the co-solvent concentration.

Visualizations

Experimental_Workflow_Viscosity_Measurement cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation Clean_Viscometer Clean & Dry Viscometer Equilibrate_Temp Equilibrate in Water Bath Clean_Viscometer->Equilibrate_Temp Measure_Reference Measure Flow Time (Reference Liquid) Equilibrate_Temp->Measure_Reference Measure_Density Measure Densities Calculate_Viscosity Calculate Viscosity Measure_Density->Calculate_Viscosity Measure_Sample Measure Flow Time (this compound) Measure_Reference->Measure_Sample Measure_Sample->Calculate_Viscosity

Caption: Workflow for viscosity measurement using a capillary viscometer.

Troubleshooting_Logic_High_Viscosity Start Viscosity-Related Issue (e.g., Pipetting Error) Check_Temp Is the temperature of the liquid low? Start->Check_Temp Warm_Liquid Gently warm the This compound Check_Temp->Warm_Liquid Yes Check_Settings Are liquid handling settings optimized? Check_Temp->Check_Settings No Resolved Issue Resolved Warm_Liquid->Resolved Adjust_Settings Adjust speed, delays, and use reverse pipetting Check_Settings->Adjust_Settings No Consider_Dilution Is dilution with a co-solvent an option? Check_Settings->Consider_Dilution Yes Adjust_Settings->Resolved Add_CoSolvent Add a compatible low-viscosity solvent Consider_Dilution->Add_CoSolvent Yes Unresolved Consult Instrument Manual or Support Consider_Dilution->Unresolved No Add_CoSolvent->Resolved

Caption: Troubleshooting logic for high viscosity issues.

References

Technical Support Center: Optimizing N,N-Dibutylacetamide-Based Metal Ion Extraction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N,N-Dibutylacetamide (DBAA) for metal ion extraction.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Problem Potential Cause Recommended Solution
Low Extraction Efficiency Suboptimal Nitric Acid Concentration: The distribution coefficient of many metal ions is highly dependent on the nitric acid concentration in the aqueous phase. For actinides like U(VI) and Pu(IV), extraction efficiency generally increases with nitric acid concentration up to a certain point.Optimize the nitric acid concentration by performing extractions over a range of concentrations (e.g., 1 M to 8 M HNO₃) to determine the optimal condition for the target metal ion. For instance, with analogous N,N-dialkylamides, the extraction of Pu(IV) increases significantly at higher acidities.[1]
Insufficient DBAA Concentration: The concentration of the extractant in the organic phase directly impacts the loading capacity and extraction efficiency.Increase the concentration of DBAA in the diluent. A typical starting range is 0.5 M to 1.5 M. The stoichiometry of the extracted complex for U(VI) with similar amides is often UO₂(NO₃)₂·2L, indicating that two ligand molecules are required per metal ion.[2][3]
Inadequate Phase Contact Time: Equilibrium between the aqueous and organic phases may not have been reached.Increase the mixing time during the extraction step. A minimum of 30 minutes of vigorous shaking is a good starting point. Monitor the extraction efficiency at different time points (e.g., 15, 30, 60 minutes) to determine the time required to reach equilibrium.
Inappropriate Diluent: The choice of diluent can affect the solubility of the metal-DBAA complex and the overall extraction efficiency.Test different diluents. Aliphatic hydrocarbons like n-dodecane are common. The addition of a modifier, such as tri-n-butyl phosphate (TBP), can sometimes enhance extraction, although antagonistic effects have also been observed.[4]
Third-Phase Formation High Metal and/or Acid Loading: The formation of a third, often dense and viscous, organic phase is a common issue when the organic phase becomes saturated with the extracted metal-acid-ligand complex. This is due to the increased polarity of the aggregates, leading to their separation from the non-polar diluent.[5][6]- Reduce the initial metal ion concentration in the aqueous feed. - Lower the nitric acid concentration if possible without significantly compromising extraction efficiency. - Decrease the DBAA concentration in the organic phase. - Add a phase modifier, such as a long-chain alcohol (e.g., 1-octanol) or TBP, to the organic phase to increase the solubility of the extracted complexes.[6] The limiting organic concentration (LOC) is a key parameter that defines the onset of third-phase formation.[5][7]
Low Temperature: Lower temperatures can sometimes promote third-phase formation.Conduct the extraction at a slightly elevated temperature (e.g., 25-40°C), if the extraction chemistry allows.
Difficulty Stripping Metal Ions Strong Metal-DBAA Complex: The conditions used for stripping may not be sufficient to break the metal-ligand bond and transfer the metal ion back to an aqueous phase.- For actinides like Uranium, stripping can be effectively achieved using dilute nitric acid solutions (e.g., 0.01 M HNO₃).[8] - For more strongly extracted ions, a complexing agent in the stripping solution may be necessary. Ammonium carbonate solutions (e.g., 0.5 M (NH₄)₂CO₃) have been shown to be effective for stripping uranium from organic phases.[9] - A mixture of oxalic acid and nitric acid can be effective for stripping tetravalent actinides like Pu(IV).[10]
Incomplete Stripping: Multiple stages may be required for quantitative recovery of the metal ion.Perform multiple stripping steps with fresh aqueous stripping solution. Three to five stages are often sufficient for quantitative recovery.
Degradation of DBAA Harsh Acidic Conditions and/or Radiation Exposure: Prolonged contact with highly concentrated nitric acid or exposure to ionizing radiation (in the context of nuclear fuel reprocessing) can lead to hydrolytic and radiolytic degradation of the amide extractant.- Minimize contact time with highly concentrated acids. - If working with radioactive materials, consider the potential for radiolysis and its impact on extraction efficiency and the formation of interfering degradation products. The degradation of similar N,N-dialkylamides has been studied, and the degradation products can sometimes interfere with the extraction process.[11]

Frequently Asked Questions (FAQs)

1. What is the typical mechanism for metal ion extraction with this compound?

This compound (DBAA) is a neutral extractant that operates via a solvation mechanism. The oxygen atom of the carbonyl group in the amide functionality coordinates with the metal ion. In nitric acid media, the extraction of a metal ion, such as U(VI) as UO₂²⁺, typically involves the formation of a neutral complex that is soluble in the organic diluent. The general equation for this process can be represented as:

UO₂²⁺(aq) + 2NO₃⁻(aq) + 2DBAA(org) ⇌ UO₂(NO₃)₂(DBAA)₂(org)[2][3]

2. How does the nitric acid concentration affect the extraction of different metal ions?

The extraction of many metal ions, particularly actinides, by DBAA is strongly dependent on the nitric acid concentration. Generally, the distribution ratios of U(VI) and Pu(IV) increase with increasing nitric acid concentration. This is attributed to the "salting-out" effect, where the high concentration of nitrate ions in the aqueous phase promotes the formation of the neutral metal-nitrate species that is extracted.

3. What is "third-phase formation" and how can it be prevented?

Third-phase formation is the splitting of the organic phase into two immiscible organic layers during extraction.[5] This typically occurs at high metal and/or acid loading in the organic phase. The newly formed third phase is often a dense, viscous layer rich in the extractant-metal complex, while the other organic phase is depleted of the extractant.

To prevent third-phase formation:

  • Reduce the metal ion concentration in the feed.

  • Optimize (and sometimes lower) the nitric acid concentration.

  • Lower the DBAA concentration in the diluent.

  • Add a "phase modifier" to the organic phase. Common modifiers include long-chain alcohols (like isodecanol or 1-octanol) or tri-n-butyl phosphate (TBP). These modifiers help to solvate the extracted metal complexes and prevent their aggregation and separation.[6]

4. What are the most effective methods for stripping (back-extracting) metal ions from the loaded DBAA organic phase?

The choice of stripping agent depends on the stability of the extracted metal complex.

  • Dilute Acid: For moderately extracted species like U(VI), stripping with dilute nitric acid (e.g., 0.01 M to 0.1 M HNO₃) can be effective.[8]

  • Complexing Agents: For more strongly bound metals, a stripping solution containing a complexing agent that has a higher affinity for the metal ion than DBAA is often required.

    • Ammonium Carbonate: A solution of ammonium carbonate is a highly effective stripping agent for uranium, as it forms a stable aqueous uranyl carbonate complex.[9]

    • Oxalic Acid: A mixture of oxalic acid and nitric acid is often used for stripping tetravalent actinides like Pu(IV).[10]

5. How can I determine the concentration of metal ions in the aqueous and organic phases?

  • Aqueous Phase: The concentration of metal ions in the aqueous phase before and after extraction can be determined by various analytical techniques, including:

    • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS) for high sensitivity and multi-element analysis.

    • Atomic Absorption Spectroscopy (AAS).

    • UV-Vis Spectrophotometry using a color-forming reagent.

  • Organic Phase: The metal ion concentration in the organic phase is typically determined by mass balance (i.e., the difference between the initial and final aqueous phase concentrations). Alternatively, the metal can be stripped from the organic phase into a fresh aqueous solution, and the concentration in that stripping solution can be measured.

Experimental Protocols

General Protocol for Metal Ion Extraction using this compound

This protocol provides a general procedure for a batch solvent extraction experiment.

1. Preparation of Solutions:

  • Aqueous Phase: Prepare a stock solution of the metal salt (e.g., uranyl nitrate, plutonium nitrate) in the desired concentration of nitric acid.
  • Organic Phase: Prepare a solution of this compound (DBAA) in a suitable organic diluent (e.g., n-dodecane) at the desired concentration (e.g., 1.0 M). If a phase modifier is used, it should be added to the organic phase at this stage.

2. Extraction Procedure:

  • In a separatory funnel or a suitable vial, add equal volumes of the aqueous and organic phases (e.g., 10 mL of each).
  • Shake the mixture vigorously for a predetermined time (e.g., 30-60 minutes) to ensure thorough mixing and to allow the system to reach equilibrium.
  • Allow the phases to separate. Centrifugation may be required to achieve a clean phase separation, especially if emulsions form.
  • Carefully separate the aqueous and organic phases.

3. Analysis:

  • Take a sample of the aqueous phase after extraction and determine the final metal ion concentration using an appropriate analytical technique (e.g., ICP-OES, UV-Vis).
  • The concentration of the metal ion in the organic phase can be calculated by mass balance: [M]org = [M]aq,initial - [M]aq,final
  • The distribution ratio (D) is a measure of the extraction efficiency and is calculated as: D = [M]org / [M]aq,final

4. Stripping Procedure (Optional):

  • Take the metal-loaded organic phase from the extraction step.
  • Contact it with a fresh aqueous stripping solution (e.g., 0.1 M HNO₃ or 0.5 M (NH₄)₂CO₃) at a defined phase ratio (e.g., 1:1).
  • Shake for a sufficient time to allow for the transfer of the metal ion back to the aqueous phase.
  • Separate the phases and analyze the metal ion concentration in the aqueous stripping solution.

Protocol for FTIR Analysis of DBAA-Metal Complexes

Fourier Transform Infrared (FTIR) spectroscopy can be used to investigate the coordination of the DBAA ligand to the metal ion.

1. Sample Preparation:

  • Acquire an FTIR spectrum of the pure DBAA solution in the diluent.
  • Prepare a sample of the metal-loaded organic phase from an extraction experiment. The concentration of the metal should be sufficiently high to observe changes in the spectrum.
  • If possible, isolate the solid metal-DBAA complex by evaporating the solvent.

2. FTIR Measurement:

  • Record the FTIR spectra of the pure DBAA solution and the metal-loaded organic phase (or the isolated complex).
  • Pay close attention to the region of the carbonyl (C=O) stretching vibration of the amide, which typically appears around 1640-1660 cm⁻¹.

3. Spectral Analysis:

  • Upon complexation with a metal ion, the C=O stretching frequency of the DBAA is expected to shift to a lower wavenumber (a "red shift"). This shift indicates a weakening of the C=O double bond due to the coordination of the carbonyl oxygen to the metal ion. The magnitude of this shift can provide information about the strength of the metal-ligand interaction. For uranyl complexes with amides, this shift is a key indicator of complex formation.

Quantitative Data

The following tables summarize quantitative data for the extraction of selected metal ions with N,N-dialkylamides. Note: Data for this compound (DBAA) is limited in the open literature; therefore, data from structurally similar N,N-dialkylamides are included for comparison and to indicate expected trends.

Table 1: Distribution Ratios (D) of U(VI) with N,N-dialkylcarbamides in n-dodecane.

Nitric Acid Conc. (M)Dᵤ (for ABHU*)Dᵤ (for ABPU**)
0.5~0.8~0.7
1.0~1.5~1.4
2.0~2.8~2.6
3.0~3.9~3.7
4.0~4.7~4.5
5.05.024.94
6.0~5.1~5.0

*ABHU: N,N-butyl-N',N'-hexylurea; **ABPU: N,N-butyl-N',N'-pentylurea. Initial [U(VI)] = 10 g/L.[2]

Table 2: Extraction of Pu(IV), U(VI), and Am(III) with HONTA *

Nitric Acid Conc. (M)D(Pu(IV))D(U(VI))D(Am(III))
0.5>100~0.2~0.02
1.0>100~0.5~0.05
3.0>100~1.5~0.2
6.0>100~2.0~0.5

***HONTA: N,N,N',N',N”,N”-hexa-n-octylnitrilotriacetamide in 10% isodecanol + 90% n-dodecane.[10]

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_stripping Stripping (Optional) Aq_Prep Prepare Aqueous Phase (Metal in HNO3) Mix Mix Aqueous and Organic Phases Aq_Prep->Mix Org_Prep Prepare Organic Phase (DBAA in Diluent) Org_Prep->Mix Separate Phase Separation (Settling/Centrifugation) Mix->Separate Equilibration Aq_Analysis Analyze Aqueous Phase (e.g., ICP-OES) Separate->Aq_Analysis Aqueous Raffinate Strip_Mix Mix Loaded Organic with Stripping Agent Separate->Strip_Mix Loaded Organic Calc Calculate D value and Extraction % Aq_Analysis->Calc Strip_Separate Phase Separation Strip_Mix->Strip_Separate Strip_Analysis Analyze Stripped Aqueous Phase Strip_Separate->Strip_Analysis Troubleshooting_Logic cluster_solutions Start Low Extraction Efficiency? Opt_Acid Optimize HNO3 Concentration Start->Opt_Acid Yes Inc_DBAA Increase DBAA Concentration Start->Inc_DBAA Yes Inc_Time Increase Mixing Time Start->Inc_Time Yes Change_Diluent Change Diluent/ Add Modifier Start->Change_Diluent Yes Check_Result Problem Resolved? Opt_Acid->Check_Result Inc_DBAA->Check_Result Inc_Time->Check_Result Change_Diluent->Check_Result End Consult Further Literature Check_Result->End No Third_Phase_Prevention cluster_mitigation Start Third Phase Observed? Reduce_Loading Reduce Metal/Acid Concentration Start->Reduce_Loading Yes Reduce_DBAA Lower DBAA Concentration Start->Reduce_DBAA Yes Add_Modifier Add Phase Modifier (e.g., 1-octanol, TBP) Start->Add_Modifier Yes Inc_Temp Increase Temperature Start->Inc_Temp Yes Check_Phase Single Organic Phase? Reduce_Loading->Check_Phase Reduce_DBAA->Check_Phase Add_Modifier->Check_Phase Inc_Temp->Check_Phase End System Stabilized Check_Phase->End Yes

References

Technical Support Center: N,N-Dibutylacetamide in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-Dibutylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and best practices associated with the use of this compound in large-scale synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: this compound is a colorless liquid with an acetamide-like odor.[1][2] Its key properties are summarized in the table below. Understanding these properties is crucial for designing large-scale synthesis and purification processes.

PropertyValueReference
Molecular Formula C₁₀H₂₁NO[3][4]
Molecular Weight 171.28 g/mol [3][5]
Appearance Colorless liquid[4]
Density 0.88 g/cm³[1]
Boiling Point 243-245 °C (at 1 atm, estimated) 120-135 °C (at 2 kPa) 77-78 °C (at 0.6 mm Hg)[1][2]
Melting Point Not well-defined, liquid at room temp.[1]
Flash Point >110 °C[1]
Solubility Soluble in ethanol, ether, and other organic solvents.[1][2] Slightly soluble in water (5.3 g/L at 25 °C).[6]
Vapor Pressure 0.0555 mmHg at 25°C[1]

Q2: What is the most common industrial synthesis route for this compound?

A2: The most common synthesis method involves the acylation of dibutylamine.[7] This is typically achieved by reacting dibutylamine with an acylating agent like acetic anhydride or acetyl chloride.[2] Acetic anhydride is often preferred in large-scale operations as it is less volatile and corrosive than acetyl chloride, and the acetic acid byproduct is easier to handle.[7] The reaction is an example of amidation.[8]

Q3: Are catalysts required for the synthesis?

A3: While the reaction can proceed without a catalyst, catalysts are often used in industrial settings to increase the reaction rate and improve yield.[7] Common catalysts include strong organic acids like p-toluenesulfonic acid (p-TsOH), which protonates the carbonyl group of the acylating agent to make it more electrophilic.[7] Basic catalysts like triethylamine can also be used to increase the nucleophilicity of the dibutylamine.[7]

Q4: What are the primary stability concerns and recommended storage conditions for this compound?

A4: The primary stability concerns are hydrolysis and thermal decomposition.

  • Hydrolysis: Like other amides, this compound can undergo hydrolysis back to dibutylamine and acetic acid under strong acidic or basic conditions, particularly at elevated temperatures.[9][10]

  • Thermal Decomposition: While specific data for this compound is limited, analogous amides like N,N-dimethylacetamide (DMAc) can decompose at high temperatures (>160 °C), potentially generating pressure and toxic gases.[11] It is recommended to store this compound in a dry, cool, and well-ventilated place in tightly sealed containers, away from heat, sparks, and open flames.[12]

Q5: What are the main safety hazards associated with this compound?

A5: According to GHS classifications, this compound is a hazardous substance.[4] It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses or face shield, and protective clothing, must be worn when handling this chemical.[12][13] Work should be conducted in a well-ventilated area or under a chemical fume hood.[14]

Q6: How should waste streams from the synthesis of this compound be managed?

A6: Waste streams from the synthesis will primarily contain unreacted starting materials (dibutylamine, acetic acid), the product, and solvents. For similar amide production processes, wastewater treatment often involves acid-base neutralization, followed by extraction or distillation to recover valuable organics.[12][15] For instance, acidic components like acetic acid can be neutralized with a base such as sodium or potassium hydroxide.[9] The organic components can then be separated from the aqueous phase.[12] All waste disposal must be conducted in accordance with local, state, and federal regulations.[14]

Troubleshooting Guides

Q1: My large-scale synthesis is resulting in a low yield. What are the common causes and how can I fix them?

A1: Low yields in large-scale amidation reactions are a common problem.[1] The issue can often be traced to reaction conditions, reagent quality, or workup procedures.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Consider extending the reaction time or increasing the temperature.[16] However, be cautious of potential side reactions or decomposition at higher temperatures.[7] Ensure your acylating agent (e.g., acetic anhydride) is of high quality and has not hydrolyzed.

  • Amine Protonation: Dibutylamine is basic and can be protonated by the acetic acid byproduct, rendering it non-nucleophilic and halting the reaction.[1]

    • Solution: If using acetic anhydride, the reaction produces one equivalent of acetic acid. Adding a non-nucleophilic base can neutralize this acid and keep the dibutylamine active.[7]

  • Hydrolysis of Acylating Agent: Water in the reaction mixture can hydrolyze the acetic anhydride before it reacts with the amine.

    • Solution: Ensure all reactants and the solvent are anhydrous.[1] Use a drying agent or distill solvents if necessary.

  • Product Loss During Workup: The product may be lost during extraction or purification steps.

    • Solution: Optimize your extraction protocol. This compound has some water solubility, so repeated extractions may be necessary.[6] If purifying by distillation, ensure the vacuum pressure and temperature are optimized to prevent product decomposition.[16]

dot

Low_Yield_Troubleshooting start Low Yield Observed check_completion Check Reaction Completion (e.g., GC, HPLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete Incomplete complete Reaction Complete check_completion->complete Complete extend_time Option 1: Extend Reaction Time / Increase Temp incomplete->extend_time check_reagents Option 2: Check Reagent Quality (esp. Acylating Agent) incomplete->check_reagents add_base Option 3: Add Non-Nucleophilic Base to Neutralize Acid incomplete->add_base workup_issue Investigate Workup/Purification complete->workup_issue re_run Re-run Reaction with Adjustments extend_time->re_run check_reagents->re_run add_base->re_run optimize_extraction Optimize Extraction pH & Solvent Volume workup_issue->optimize_extraction optimize_distillation Optimize Distillation (Temp & Pressure) workup_issue->optimize_distillation

Caption: Troubleshooting Decision Tree for Low Yield.

Q2: The reaction is generating more heat than our cooling system can handle. What are the causes and what should we do?

A2: This indicates a potential thermal runaway, a critical safety event in large-scale synthesis.[17] The acylation of amines is an exothermic reaction, and managing this heat is vital.[18]

Immediate Actions:

  • Stop Reagent Addition: Immediately halt the feed of the limiting reagent (typically the acylating agent).[2][17]

  • Maximize Cooling: Ensure the reactor's cooling system is operating at maximum capacity.[17]

  • Ensure Agitation: Verify that the agitator is functioning correctly to ensure uniform heat distribution and efficient transfer to the cooling jacket.[19]

  • Emergency Quench: If the temperature continues to rise uncontrollably, be prepared to initiate an emergency quench as defined in your safety protocol.[17]

  • Alert Personnel: Notify all personnel in the area and follow facility emergency procedures.[2]

Long-Term Preventative Measures:

  • Reduce Addition Rate: Slowing the addition of the acylating agent will reduce the rate of heat generation, allowing the cooling system to keep pace.[17]

  • Lower Reaction Temperature: Operating at a lower initial temperature provides a larger safety margin.[17]

  • Use a Semi-Batch Process: Adding one reactant portion-wise or via a continuous feed (semi-batch) is standard practice for controlling exotherms in large reactors.[18]

  • Perform Calorimetry Studies: Before scaling up, reaction calorimetry should be performed to quantify the heat of reaction and determine the required cooling capacity.[17]

dot

Exotherm_Management cluster_prevention Preventative Measures cluster_response Immediate Response Plan title Exotherm Management Strategy calorimetry Reaction Calorimetry Quantify heat of reaction (ΔHr) and required cooling duty. title->calorimetry stop_reagent Stop Reagent Feed Immediately halt addition of the limiting reagent. title->stop_reagent process_control Process Control Use semi-batch addition. Control reagent feed rate. Lower initial reaction temperature. equipment Equipment Design Ensure adequate cooling capacity. Verify agitator efficiency for heat transfer. max_cooling Maximize Cooling Set cooling system to full capacity. agitate Ensure Agitation Confirm mixer is operational to prevent hot spots. emergency Emergency Protocol Prepare for emergency quench. Alert personnel.

Caption: Logical Diagram for Exotherm Management.

Q3: My final product is impure. What are the likely impurities and how can I remove them?

A3: Impurities in the final product typically arise from unreacted starting materials, byproducts, or degradation.

  • Unreacted Dibutylamine: Can be removed by washing the organic product phase with a dilute acidic solution (e.g., 1M HCl) to convert the amine into its water-soluble salt.

  • Unreacted Acetic Acid/Anhydride: Acetic anhydride will be quenched to acetic acid during aqueous workup. Acetic acid can be removed by washing with a dilute basic solution (e.g., saturated sodium bicarbonate) or by neutralization with a base like potassium hydroxide, followed by separation of the aqueous phase.[9]

  • Side Products: High reaction temperatures can lead to decomposition or side reactions.[7] The primary method to remove these is fractional distillation under reduced pressure, which separates components based on their boiling points.[9]

Experimental Protocols

Protocol 1: Representative Large-Scale Synthesis of this compound

This protocol describes a representative semi-batch process for synthesizing this compound on a large scale.

  • Reactor Preparation: Ensure a clean, dry, glass-lined reactor equipped with an agitator, temperature probe, nitrogen inlet, and a pressure-equalizing addition funnel is inerted with nitrogen.

  • Charge Dibutylamine: Charge the reactor with dibutylamine (1.0 equivalent) and an appropriate solvent (e.g., toluene, to aid in heat transfer).

  • Cooling: Begin agitation and cool the reactor contents to 10-15 °C.[17]

  • Controlled Addition of Acetic Anhydride: Slowly add acetic anhydride (1.05 equivalents) to the reactor via the addition funnel over 2-4 hours.[19] Continuously monitor the internal temperature, ensuring it does not exceed 30 °C. The addition rate should be controlled by the cooling system's ability to dissipate the generated heat.[17]

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., GC).

  • Quenching: Slowly and carefully add water to the reactor to quench any unreacted acetic anhydride. This step is also exothermic and requires cooling.

Protocol 2: Representative Purification Procedure

  • Neutralization and Phase Separation: Transfer the reaction mixture to a separation vessel. Add a 10% aqueous solution of sodium hydroxide to neutralize the acetic acid byproduct until the aqueous phase is basic (pH > 9). Allow the layers to separate and remove the aqueous layer.[9]

  • Aqueous Washes: Wash the organic layer sequentially with a 5% HCl solution (to remove unreacted dibutylamine), followed by a saturated brine solution.

  • Solvent Removal: Concentrate the organic layer under reduced pressure to remove the solvent (e.g., toluene).

  • Fractional Distillation: Purify the crude this compound by fractional vacuum distillation.[9] Collect the fraction boiling at the correct temperature and pressure (e.g., 77-78 °C at 0.6 mm Hg).[1]

dot

Synthesis_Workflow start Start prep Reactor Preparation (Inerting, Cleaning) start->prep charge Charge Dibutylamine & Solvent prep->charge cool Cool to 10-15 °C charge->cool add Controlled Addition of Acetic Anhydride cool->add react Reaction Period (Stir at RT) add->react monitor In-Process Control (IPC via GC) react->monitor monitor->react Incomplete workup Aqueous Workup (Neutralization & Washes) monitor->workup Complete distill Fractional Vacuum Distillation workup->distill qc Final QC Analysis (Purity via HPLC/GC) distill->qc end Final Product qc->end Pass

Caption: Large-Scale Synthesis and Purification Workflow.

Protocol 3: Quality Control - Purity Determination by HPLC

This protocol provides a general method for determining the purity of this compound.[20][21]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detector: UV at 210 nm.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample onto the HPLC system. Purity is determined by calculating the area percentage of the main product peak relative to all other peaks in the chromatogram.[22]

References

Technical Support Center: N,N-Dibutylacetamide Stability and Decomposition Prevention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the decomposition of N,N-Dibutylacetamide during chemical reactions. The following information is designed to help you anticipate, mitigate, and troubleshoot stability issues to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary ways this compound can decompose during a reaction?

A1: The most common decomposition pathway for this compound is hydrolysis of the amide bond. This can be catalyzed by acidic or basic conditions, leading to the formation of dibutylamine and acetic acid.[1][2] At elevated temperatures, thermal decomposition can also occur, though tertiary amines are generally more thermally stable than primary and secondary amines.[3]

Q2: What general signs in my reaction might indicate that this compound is decomposing?

A2: Signs of decomposition can include:

  • The presence of unexpected peaks in your analytical data (e.g., GC-MS, LC-MS, NMR) corresponding to dibutylamine or acetic acid.

  • A change in the pH of your reaction mixture without an obvious cause.

  • Inconsistent reaction outcomes or lower than expected yields.

  • Formation of unexpected side products resulting from the reaction of dibutylamine with other components in your reaction mixture.

Q3: What are the recommended storage conditions to ensure the stability of this compound before use?

A3: To maintain the integrity of this compound, it is crucial to store it properly. Key recommendations include:

  • Temperature: Store in a cool place.[4]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Container: Keep the container tightly closed and in its original packaging to prevent contamination and moisture ingress.[4]

  • Ventilation: Store in a well-ventilated area.[4]

  • Moisture: Protect from moisture as the compound is hygroscopic and water can lead to hydrolysis.[4]

Troubleshooting Guides

Issue 1: Suspected Hydrolysis under Acidic or Basic Conditions

Symptoms:

  • Formation of dibutylamine and acetic acid detected by GC-MS or NMR.

  • Neutralization of acidic or basic reagents.

  • Variability in reaction kinetics or product distribution.

Root Causes & Solutions:

Root Cause Preventative Measures & Solutions
Presence of Water Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Reactions sensitive to water should be performed under an inert atmosphere (e.g., nitrogen or argon).
Strongly Acidic Conditions If possible, use milder acidic catalysts or buffer the reaction to a less acidic pH. Consider running the reaction at a lower temperature to reduce the rate of hydrolysis.
Strongly Basic Conditions Opt for weaker bases or non-aqueous basic conditions if the reaction chemistry allows. Lowering the reaction temperature can also mitigate base-catalyzed hydrolysis.
Extended Reaction Times Monitor the reaction progress closely and minimize the reaction time. Quench the reaction as soon as it reaches completion to avoid prolonged exposure to harsh conditions.
Issue 2: Thermal Decomposition

Symptoms:

  • Gas evolution.

  • Formation of unidentified byproducts at high temperatures.

  • Discoloration of the reaction mixture.

Root Causes & Solutions:

Root Cause Preventative Measures & Solutions
High Reaction Temperatures Whenever possible, conduct the reaction at the lowest effective temperature. The rate of thermal degradation increases with higher temperatures.[3]
Presence of Catalytic Impurities Ensure the purity of all starting materials, as trace metals or other impurities can catalyze thermal decomposition.
Localized Overheating Use a well-controlled heating mantle or oil bath with efficient stirring to ensure uniform temperature distribution throughout the reaction vessel.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Under Inert Atmosphere

This protocol is essential for reactions where this compound is used as a solvent or reagent and is sensitive to moisture or air.

Materials:

  • Schlenk flask or a three-necked round-bottom flask

  • Rubber septa

  • Source of inert gas (Nitrogen or Argon) with a bubbler

  • Syringes and needles

  • Anhydrous solvents and reagents

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven (e.g., 120 °C for at least 4 hours) and allow it to cool in a desiccator or under a stream of inert gas.

  • Assembly: Assemble the glassware while still warm and immediately place it under a positive pressure of inert gas. Use grease on ground glass joints to ensure a good seal.

  • Purging: Cycle between vacuum and inert gas at least three times to remove any residual air and moisture from the flask.

  • Reagent Addition: Add anhydrous this compound and other reagents via syringe through a rubber septum.

  • Reaction: Maintain a positive pressure of inert gas throughout the reaction. The gas outlet should be connected to a bubbler to monitor the gas flow and prevent over-pressurization.

  • Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS, NMR).

  • Work-up: Once the reaction is complete, cool the flask to room temperature before opening it to the atmosphere.

Protocol 2: Analytical Method for Detecting Decomposition Products by GC-MS

This method can be used to identify and quantify this compound and its primary hydrolysis products, dibutylamine and acetic acid.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Column: A polar capillary column (e.g., DB-WAX or similar) is recommended for good peak shape of the amine and acid.

Sample Preparation:

  • Carefully quench a small aliquot of the reaction mixture.

  • Extract the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • For the analysis of acetic acid, derivatization (e.g., to its methyl or silyl ester) might be necessary to improve its volatility and chromatographic performance.

  • Dry the organic extract over anhydrous sodium sulfate and dilute to an appropriate concentration for GC-MS analysis.

GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 30-300.

Data Analysis:

  • Identify this compound, dibutylamine, and the derivatized acetic acid based on their retention times and mass spectra.

  • Quantify the components using a calibration curve prepared with authentic standards.

Visualizing Decomposition Pathways and Prevention Strategies

// Nodes DBA [label="this compound", fillcolor="#F1F3F4"]; Decomposition [label="Decomposition", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis", fillcolor="#FBBC05"]; Thermal [label="Thermal Degradation", fillcolor="#FBBC05"]; Acid [label="Acid-Catalyzed", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base-Catalyzed", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HighTemp [label="High Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Products [label="Dibutylamine +\nAcetic Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prevention [label="Prevention Strategies", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inert [label="Inert Atmosphere\n(N2, Ar)", fillcolor="#F1F3F4"]; Anhydrous [label="Anhydrous Conditions", fillcolor="#F1F3F4"]; TempControl [label="Temperature Control", fillcolor="#F1F3F4"]; pH_Control [label="pH Control\n(Buffers, Mild Reagents)", fillcolor="#F1F3F4"];

// Edges DBA -> Decomposition; Decomposition -> Hydrolysis; Decomposition -> Thermal; Hydrolysis -> Acid; Hydrolysis -> Base; Thermal -> HighTemp; Acid -> Products; Base -> Products; HighTemp -> Products [label="and other byproducts"];

Prevention -> Inert; Prevention -> Anhydrous; Prevention -> TempControl; Prevention -> pH_Control;

Inert -> Hydrolysis [style=dashed, arrowhead=tee, label="prevents"]; Anhydrous -> Hydrolysis [style=dashed, arrowhead=tee, label="prevents"]; TempControl -> Thermal [style=dashed, arrowhead=tee, label="prevents"]; pH_Control -> Acid [style=dashed, arrowhead=tee, label="mitigates"]; pH_Control -> Base [style=dashed, arrowhead=tee, label="mitigates"]; } END_OF_DOT Caption: Key decomposition pathways and preventative measures.

// Nodes Start [label="Decomposition Suspected", shape=ellipse, fillcolor="#F1F3F4"]; CheckpH [label="Is the reaction\nunder strongly acidic\nor basic conditions?", shape=diamond, fillcolor="#FBBC05"]; CheckTemp [label="Is the reaction\nrun at high\ntemperature?", shape=diamond, fillcolor="#FBBC05"]; CheckMoisture [label="Are anhydrous\nconditions being used?", shape=diamond, fillcolor="#FBBC05"]; ControlpH [label="Implement pH Control:\n- Use weaker acids/bases\n- Use buffers", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LowerTemp [label="Lower Reaction\nTemperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; UseInert [label="Implement Anhydrous\n& Inert Atmosphere\nTechniques", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analyze for\nDecomposition Products\n(GC-MS, NMR)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckpH; CheckpH -> ControlpH [label="Yes"]; CheckpH -> CheckTemp [label="No"]; CheckTemp -> LowerTemp [label="Yes"]; CheckTemp -> CheckMoisture [label="No"]; CheckMoisture -> UseInert [label="No"]; CheckMoisture -> Analyze [label="Yes"]; ControlpH -> Analyze; LowerTemp -> Analyze; UseInert -> Analyze; } END_OF_DOT Caption: A logical workflow for troubleshooting decomposition.

References

Strategies for recycling and disposal of N,N-Dibutylacetamide waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective recycling and disposal of N,N-Dibutylacetamide waste. The following information is compiled from safety data sheets and scientific literature on amide chemistry.

Disclaimer: The following protocols are based on general chemical principles for amides. Users should always perform a thorough risk assessment and small-scale pilot experiments before implementing any waste management strategy for this compound. All procedures should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a skin, eye, and respiratory irritant.[1] It is a combustible liquid.[1] Direct contact should be avoided, and it should be handled in a well-ventilated area.

Q2: Can I dispose of small amounts of this compound waste down the drain?

A2: No. This compound should not be disposed of down the drain. It is important to consult local, regional, and national hazardous waste regulations for proper disposal.[2]

Q3: Is it possible to recycle this compound waste from my experiments?

A3: Yes, recycling is a viable option, particularly for waste streams where the this compound is contaminated with non-volatile impurities. The most common method for purification and recycling is distillation.

Q4: What are the main disposal routes for this compound waste that cannot be recycled?

A4: The primary disposal methods for this compound waste are incineration at a licensed hazardous waste facility or chemical degradation through methods like hydrolysis or advanced oxidation processes.

Q5: What are the products of the complete incineration of this compound?

A5: Complete incineration of this compound in the presence of sufficient oxygen will produce carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ). Incomplete combustion may produce toxic carbon monoxide (CO).

Troubleshooting Guides

Recycling via Distillation
Issue Possible Cause Troubleshooting Steps
Poor Separation of Impurities Boiling points of this compound and impurities are too close.Consider fractional distillation for better separation.[3] If boiling points are very similar, distillation may not be a suitable method.
Distillation performed at atmospheric pressure leads to decomposition.Use vacuum distillation to lower the boiling point and prevent thermal degradation.
Low Recovery of this compound Leaks in the distillation apparatus.Check all joints and connections for a proper seal. Use appropriate vacuum grease for ground glass joints.
Inefficient condensation.Ensure the condenser has a sufficient flow of cold water. For very volatile solvents, a colder coolant may be necessary.
Discoloration of Distilled this compound Thermal decomposition during distillation.Lower the distillation temperature by using a higher vacuum.
Presence of reactive impurities.Consider a pre-treatment step, such as washing with a mild acidic or basic solution, followed by drying before distillation.
Disposal via Chemical Degradation
Issue Possible Cause Troubleshooting Steps
Incomplete Hydrolysis (Acid or Alkaline) Insufficient reaction time or temperature.Increase the reaction time or temperature, monitoring the reaction progress by a suitable analytical method (e.g., TLC, GC).
Inadequate concentration of acid or base.Increase the concentration of the hydrolyzing agent. Note that tertiary amides can be resistant to hydrolysis.[4]
Slow Reaction Rate in Advanced Oxidation Process (AOP) Low concentration of oxidizing agent (e.g., ozone, hydrogen peroxide).Increase the dosage of the oxidizing agent. Be aware of the potential for side reactions.
Incorrect pH for the AOP.Adjust the pH to the optimal range for the specific AOP being used. For example, ozonation of ammonia-containing wastewater is more effective at a higher pH.[5][6]
Formation of Undesirable Byproducts Incomplete oxidation in AOPs.Optimize the AOP parameters (oxidant dose, pH, reaction time) to ensure complete mineralization of the organic compounds.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₂₁NO
Molecular Weight 171.28 g/mol [1]
Boiling Point 241-244 °C
Flash Point >110 °C
Density 0.88 g/cm³

Table 2: Comparison of Waste Management Strategies for this compound

Strategy Description Advantages Disadvantages Estimated Efficiency
Recycling (Distillation) Separation from non-volatile impurities by heating to vaporize the solvent, followed by condensation.High recovery of pure solvent is possible, reducing waste and purchasing costs.Not effective for removing impurities with similar boiling points. Requires specialized equipment.>95% recovery of solvent is achievable with appropriate equipment.[7]
Disposal (Incineration) High-temperature combustion to convert the waste into less harmful substances like CO₂, H₂O, and NOₓ.Effective for complete destruction of the organic molecule.Requires a licensed hazardous waste facility. Can be costly. Produces greenhouse gases and other pollutants.>99.99% destruction of the compound.
Disposal (Hydrolysis) Chemical breakdown using a strong acid or base to form acetic acid and dibutylamine.Can be performed in a standard laboratory setting.Requires handling of corrosive acids or bases. The resulting products also require proper disposal.Can be high, but depends on reaction conditions. Tertiary amides can be resistant.[4]
Disposal (Advanced Oxidation) Use of powerful oxidizing agents (e.g., ozone, UV/H₂O₂) to mineralize the compound to CO₂, H₂O, and inorganic nitrogen.Can achieve complete mineralization to non-toxic products.[8][9]Can be energy-intensive and may require specialized equipment. Byproduct formation is possible if not optimized.Highly variable depending on the specific AOP and conditions. Can exceed 90% degradation.[10]

Experimental Protocols

Protocol 1: Recycling of this compound by Vacuum Distillation

Objective: To purify and recover this compound from a waste stream containing non-volatile impurities.

Methodology:

  • Setup: Assemble a standard vacuum distillation apparatus in a fume hood. Ensure all glassware is dry and free of contaminants. Use a heating mantle with a stirrer for uniform heating.

  • Charging the Flask: Add the this compound waste to the distillation flask. Do not fill the flask more than two-thirds full. Add a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system. The pressure should be low enough to bring the boiling point of this compound to a manageable temperature (e.g., below 150 °C) to prevent decomposition.

  • Heating: Begin heating the distillation flask while stirring.

  • Collection: Collect the distilled this compound in the receiving flask. Monitor the temperature of the vapor to ensure a clean separation.

  • Shutdown: Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool completely before releasing the vacuum.

  • Waste Residue: The non-volatile residue remaining in the distillation flask must be disposed of as hazardous waste.

Protocol 2: Disposal of this compound by Alkaline Hydrolysis

Objective: To chemically degrade this compound into acetic acid and dibutylamine.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the this compound waste.

  • Reagent Addition: For each mole of this compound, slowly and carefully add a solution containing at least 2 moles of sodium hydroxide (NaOH) in a suitable solvent (e.g., a mixture of methanol and water). The reaction is exothermic.

  • Heating: Heat the mixture to reflux with stirring. The reaction time will depend on the concentration and temperature but may take several hours. Tertiary amides are generally more resistant to hydrolysis than primary or secondary amides.[4]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique (e.g., Gas Chromatography) to confirm the disappearance of the starting material.

  • Neutralization and Disposal: After cooling, carefully neutralize the reaction mixture with an appropriate acid (e.g., hydrochloric acid). The resulting solution containing sodium acetate and dibutylamine hydrochloride must be disposed of in accordance with local regulations.

Visualizations

RecyclingWorkflow Recycling Workflow for this compound cluster_collection Waste Collection cluster_process Recycling Process cluster_products Products A Contaminated This compound B Vacuum Distillation A->B C Purified This compound B->C D Non-volatile Waste B->D DisposalWorkflow Disposal Workflow for this compound cluster_waste Waste Stream cluster_options Disposal Options cluster_outputs Final Products/Emissions Waste This compound Waste Incineration Incineration Waste->Incineration Hydrolysis Chemical Hydrolysis (Acid or Base) Waste->Hydrolysis AOP Advanced Oxidation Process (AOP) Waste->AOP Incineration_Out CO₂, H₂O, NOₓ Incineration->Incineration_Out Hydrolysis_Out Acetic Acid & Dibutylamine Hydrolysis->Hydrolysis_Out AOP_Out CO₂, H₂O, Inorganic Nitrogen AOP->AOP_Out

References

Technical Support Center: N,N-Dibutylacetamide (DBA) Extraction Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-Dibutylacetamide (DBA) extraction systems. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DBA) and why is it used in extractions?

A1: this compound (DBA) is an organic solvent, specifically a tertiary amide. Its chemical structure gives it a unique polarity that makes it effective for selectively extracting a variety of organic compounds, including certain drug products and metal complexes, from aqueous solutions.

Q2: What are the most common issues encountered during liquid-liquid extraction with DBA?

A2: The most frequently reported problems are the formation of stable emulsions and the appearance of a "third phase." Both phenomena hinder the clean separation of the organic and aqueous layers, leading to product loss and process inefficiencies.

Q3: What is a "third phase" and why does it form?

A3: A third phase is an intermediate layer that can form between the aqueous and organic phases during solvent extraction.[1] This phase is often rich in the extracted complex and can be highly viscous. Its formation is typically caused by the limited solubility of the extracted solute-solvent complex in the bulk organic diluent.[1] This is a common issue in systems with high concentrations of extracted species.

Q4: How can I prevent the formation of a third phase?

A4: The most common strategy to prevent third phase formation is the addition of a "phase modifier" to the organic phase.[2] Phase modifiers are typically long-chain alcohols or other amides that increase the solubility of the extracted complex in the organic diluent.[2][3] Adjusting the temperature can also influence phase stability.

Q5: What causes emulsion formation in DBA extraction systems?

A5: Emulsions are stable mixtures of immiscible liquids, in this case, the aqueous and organic phases. They are often caused by the presence of surfactants or finely divided solid particles which stabilize the interface between the two liquids. High-speed mixing or vigorous shaking can also contribute to the formation of stable emulsions.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Problem 1: A stable emulsion has formed, and the layers are not separating.

Potential Cause Solution
Vigorous Mixing/Shaking Reduce the agitation speed or gently invert the separatory funnel instead of shaking vigorously.
Presence of Surfactants or Particulates 1. Centrifugation: Centrifuge the mixture to break the emulsion. This is often the most effective method. 2. Salting Out: Add a saturated solution of sodium chloride (brine) to the mixture. The increased ionic strength of the aqueous phase can help to break the emulsion. 3. Filtration: Pass the emulsified mixture through a bed of glass wool or a phase separation filter paper. 4. Temperature Change: Gently warming or cooling the mixture can sometimes destabilize the emulsion.
High Concentration of Extracted Material Dilute the mixture with additional organic solvent or aqueous phase to reduce the concentration of the emulsifying agent.

Problem 2: A third phase has appeared between the organic and aqueous layers.

Potential Cause Solution
High Metal or Solute Loading 1. Addition of a Phase Modifier: Introduce a phase modifier, such as a long-chain alcohol (e.g., 1-octanol) or another amide (e.g., N,N-dihexyloctanamide - DHOA), to the organic phase. This increases the solubility of the extracted complex.[2][3] 2. Dilution: Dilute the organic phase with more of the primary diluent to reduce the concentration of the complex.
Temperature Effects Adjusting the temperature of the system can alter the solubility of the extracted complex. Increasing the temperature often improves solubility and can prevent third phase formation, though this is system-dependent.
Inappropriate Diluent The choice of the organic diluent is crucial. A diluent that is too non-polar may not sufficiently solvate the extracted complex. Consider using a slightly more polar diluent if third phase formation is a persistent issue.

Problem 3: Poor recovery of the target compound.

Potential Cause Solution
Incomplete Extraction 1. Multiple Extractions: Perform multiple extractions with smaller volumes of DBA rather than a single extraction with a large volume. This is generally more efficient. 2. pH Adjustment: The pH of the aqueous phase can significantly impact the distribution of the target compound. Optimize the pH to ensure the compound is in its most extractable form (usually neutral).
Analyte Degradation Ensure that the extraction conditions (temperature, pH) are not causing the degradation of your target compound.
Analyte Adsorption The target compound may be adsorbing to glassware or any solid particles present. Ensure all glassware is clean and consider silanization if adsorption is suspected.

Data Presentation

Table 1: Illustrative Effect of Temperature on Phase Separation Time in a Copper Solvent Extraction System

This data is from a study on a copper extraction system and is intended for illustrative purposes only.

Temperature (°C)Phase Separation Time (seconds)
2550
3538
4525

(Adapted from a study on copper solvent extraction systems which shows a general trend of decreasing phase separation time with increasing temperature.)[4]

Table 2: Illustrative Effect of Phase Modifiers on Preventing Third Phase Formation in a Lanthanide Extraction System with a Diglycolamide Extractant

This data is from a study on a lanthanide extraction system using a diglycolamide extractant and is for illustrative purposes only.

Phase ModifierConcentration of ModifierObservation
None0%Third phase forms at low metal loading.
1-Octanol5% (v/v)Prevents third phase formation at higher metal loadings.[3]
N,N-dihexyloctanamide (DHOA)0.5 MEffectively prevents third phase formation.[3]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction using this compound

This protocol provides a general guideline for performing a liquid-liquid extraction. It should be optimized for your specific application.

Materials:

  • Aqueous solution containing the target compound

  • This compound (DBA) in a suitable organic diluent (e.g., dodecane, kerosene)

  • Separatory funnel of appropriate size

  • Beakers or flasks for collecting the separated phases

  • pH meter and solutions for pH adjustment (e.g., HCl, NaOH)

  • Ring stand and clamp

Methodology:

  • Preparation:

    • Ensure the separatory funnel is clean, and the stopcock is properly lubricated and closed.

    • Place the separatory funnel in a ring clamp on a ring stand.

    • Measure the volume of the aqueous solution containing your target compound and pour it into the separatory funnel.

  • pH Adjustment (if necessary):

    • Measure the pH of the aqueous phase.

    • Adjust the pH to the optimal value for the extraction of your target compound by adding acid or base dropwise.

  • Extraction:

    • Add a measured volume of the DBA/organic diluent solution to the separatory funnel. The ratio of organic to aqueous phase volumes (O/A ratio) should be optimized for your system.

    • Stopper the separatory funnel and gently invert it several times to allow the phases to mix. To prevent emulsion formation, avoid vigorous shaking.

    • Periodically vent the separatory funnel by opening the stopcock while the funnel is inverted and pointed away from you to release any pressure buildup.

  • Phase Separation:

    • Place the separatory funnel back in the ring clamp and allow the layers to separate completely. The phase with the higher density will be the bottom layer.

    • If an emulsion forms, refer to the Troubleshooting Guide above.

  • Collection:

    • Carefully remove the stopper from the top of the separatory funnel.

    • Slowly open the stopcock to drain the bottom layer into a clean collection flask.

    • Close the stopcock just as the interface between the two layers reaches it.

    • Drain the top layer through the top opening of the separatory funnel into a separate clean flask to avoid contamination.

  • Repeat Extraction (if necessary):

    • For higher recovery, the aqueous phase can be extracted again with fresh DBA/organic diluent. Combine the organic phases from all extractions.

  • Post-Extraction Processing:

    • The collected organic phase can then be further processed (e.g., washed, dried, and the solvent evaporated) to isolate the target compound.

Visualizations

Factors_Influencing_Phase_Separation cluster_system_properties System Properties cluster_factors Influencing Factors DBA_System DBA Extraction System (Organic + Aqueous Phases) Phase_Separation Phase Separation Efficiency DBA_System->Phase_Separation Leads to Temperature Temperature Temperature->Phase_Separation Acidity Aqueous Phase pH Acidity->Phase_Separation Mixing_Speed Mixing Speed Mixing_Speed->Phase_Separation Phase_Modifier Phase Modifier Phase_Modifier->Phase_Separation Solute_Conc Solute Concentration Solute_Conc->Phase_Separation Diluent_Type Diluent Type Diluent_Type->Phase_Separation

Caption: Factors influencing phase separation in DBA extraction systems.

Caption: Troubleshooting workflow for phase separation issues.

Caption: General experimental workflow for DBA liquid-liquid extraction.

References

Validation & Comparative

A Comparative Guide to N,N-Dibutylacetamide and DMF as Solvents in SN2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The choice of solvent is a critical parameter in the optimization of bimolecular nucleophilic substitution (SN2) reactions, profoundly influencing reaction rates and yields. Polar aprotic solvents are generally favored for these reactions as they can dissolve ionic nucleophiles while not excessively solvating the nucleophile, which would otherwise hinder its reactivity. N,N-Dimethylformamide (DMF) has long been a benchmark solvent in this class due to its excellent solvating power and high dielectric constant. However, concerns over its toxicity have prompted a search for greener alternatives. This guide provides a comparative overview of N,N-Dibutylacetamide (DBA) and DMF, evaluating their potential as solvents for SN2 reactions based on their physical properties and available experimental data.

Physical Properties: A Head-to-Head Comparison

The suitability of a solvent for an SN2 reaction is largely dictated by its physical properties. A high dielectric constant facilitates the dissolution of ionic reactants, while a high boiling point allows for a wider range of reaction temperatures. Here, we present a summary of the key physical properties of DBA and DMF.

PropertyThis compound (DBA)N,N-Dimethylformamide (DMF)
Molecular Formula C₁₀H₂₁NOC₃H₇NO
Molecular Weight 171.28 g/mol 73.09 g/mol [1]
Boiling Point 247 °C[2]153 °C[3][4][5]
Density 0.878 g/mL[2]0.9445 g/mL at 25 °C[5]
Dielectric Constant 19.10[2]36.7 at 25 °C[6]

Performance in SN2 Reactions: An Evidence-Based Assessment

A comprehensive literature search was conducted to gather experimental data on the performance of both DBA and DMF in SN2 reactions.

N,N-Dimethylformamide (DMF)

DMF is a well-established and highly effective solvent for a wide range of SN2 reactions. Its high polarity and aprotic nature accelerate the reaction by solvating the cation of the nucleophilic salt, thereby leaving the anion more "naked" and nucleophilic.

Representative Experiment: Synthesis of Benzyl Azide

A classic example of an SN2 reaction in DMF is the synthesis of benzyl azide from benzyl bromide and sodium azide. The azide ion acts as a potent nucleophile, displacing the bromide from the benzylic carbon.

Experimental Protocol:

Materials:

  • Benzyl bromide

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium azide (2.0 equivalents) in anhydrous DMF.

  • Stir the solution at room temperature until the sodium azide is fully dissolved.

  • Add benzyl bromide (1.0 equivalent) dropwise to the stirred solution.

  • Continue stirring the reaction mixture at room temperature for 12 hours.

  • After completion, dilute the reaction mixture with water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (three times).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the benzyl azide product.

Results:

SubstrateNucleophileSolventTemperatureTime (h)Yield (%)
Benzyl bromideSodium azideDMFRoom Temperature12Up to 99%[7][8]
This compound (DBA)

Despite its classification as a polar aprotic solvent, a thorough review of the scientific literature did not yield any specific experimental data on the use of this compound as a solvent for SN2 reactions. Consequently, a direct, data-driven comparison of its performance against DMF is not possible at this time.

The lower dielectric constant of DBA (19.10) compared to DMF (36.7) suggests that it may be less effective at solvating ionic nucleophiles, which could potentially lead to lower reaction rates. However, its significantly higher boiling point (247 °C) could be advantageous for reactions requiring elevated temperatures. The larger butyl groups on the nitrogen atom in DBA also increase its steric bulk compared to the methyl groups in DMF, which might influence its solvation properties and interaction with reactants.

Visualizing the Concepts

To further elucidate the principles discussed, the following diagrams illustrate the SN2 reaction mechanism, a logical workflow for solvent selection, and a typical experimental setup.

SN2_Mechanism reactant Nu⁻ + R-LG transition_state [Nu---R---LG]⁻ reactant->transition_state Backside Attack product Nu-R + LG⁻ transition_state->product Inversion of Stereochemistry

Caption: A simplified representation of the concerted SN2 reaction mechanism.

Solvent_Selection_Workflow start Start: SN2 Reaction q1 Is the nucleophile ionic? start->q1 polar_aprotic Select a Polar Aprotic Solvent (e.g., DMF, DBA) q1->polar_aprotic Yes consider_properties Consider Physical Properties: - Dielectric Constant - Boiling Point - Toxicity polar_aprotic->consider_properties select_solvent Final Solvent Choice consider_properties->select_solvent end Proceed with Experiment select_solvent->end

Caption: A logical workflow for selecting a suitable solvent for an SN2 reaction.

Experimental_Workflow dissolve 1. Dissolve Nucleophile in Solvent add_substrate 2. Add Substrate dissolve->add_substrate react 3. Stir at Desired Temperature add_substrate->react workup 4. Reaction Workup (e.g., Extraction) react->workup isolate 5. Isolate and Purify Product workup->isolate analyze 6. Analyze Product (e.g., NMR, GC-MS) isolate->analyze

Caption: A generalized experimental workflow for conducting an SN2 reaction.

Conclusion and Future Outlook

N,N-Dimethylformamide remains a highly effective and well-documented solvent for promoting SN2 reactions. Its strong solvating power for cations allows for high reactivity of anionic nucleophiles, leading to excellent yields in many cases.

This compound, while sharing the classification of a polar aprotic solvent, is significantly less studied in the context of SN2 reactions. Based on its physical properties, it presents a potentially "greener" alternative to DMF due to its lower volatility, although its lower dielectric constant may temper its effectiveness.

The absence of experimental data for DBA in SN2 reactions represents a clear knowledge gap. Further research, including direct comparative studies with DMF under standardized conditions, is necessary to fully evaluate the potential of this compound as a viable and more sustainable alternative in synthetic chemistry. Such studies would be invaluable for researchers and professionals seeking to expand their toolkit of effective and environmentally conscious solvents.

References

A Comparative Analysis of N,N-Dibutylacetamide and Other Amide Solvents for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact reaction efficiency, product purity, and the overall success of a synthetic process. This guide provides a detailed comparative study of N,N-Dibutylacetamide against other commonly used amide solvents, namely N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), and N,N-Diethylacetamide. This analysis is supported by a compilation of their physicochemical properties and outlines detailed experimental protocols for their comparative evaluation.

Amide solvents are highly valued in the pharmaceutical industry for their excellent solvating power for a wide range of organic and inorganic compounds, high boiling points, and chemical stability.[1] They are frequently employed in peptide synthesis, as reaction media for various chemical transformations, and in the formulation of drug products.[1][2] However, concerns over the toxicity of some traditional amide solvents like DMF and NMP have prompted the exploration of alternatives with more favorable safety profiles.[2][3] this compound is one such alternative, and this guide aims to provide a comprehensive comparison to aid in informed solvent selection.

Physicochemical Properties: A Comparative Overview

The performance of a solvent is intrinsically linked to its physical and chemical properties. The following table summarizes the key physicochemical parameters of this compound and other selected amide solvents, providing a basis for their comparison.

PropertyThis compoundN,N-DiethylacetamideN,N-Dimethylacetamide (DMAc)N,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)
Molecular Formula C₁₀H₂₁NOC₆H₁₃NOC₄H₉NOC₃H₇NOC₅H₉NO
Molecular Weight ( g/mol ) 171.28[4]115.1887.1273.0999.13
Boiling Point (°C) 247[5]182-186165-166153202
Density (g/mL) 0.878[5]0.904~1.033 (d9) at 25°C~1.05 (d7) at 20°C1.028
Refractive Index 1.447[5]1.439~1.438~1.431~1.470
Dipole Moment (Debye) Not available3.813.793.864.09
Viscosity (cP) Not availableNot available0.920.8021.65

Experimental Protocols for Comparative Solvent Evaluation

To provide a framework for the objective comparison of these solvents in a laboratory setting, the following detailed experimental protocols are provided.

Determination of Active Pharmaceutical Ingredient (API) Solubility

The "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of an API in a given solvent.

Methodology:

  • Preparation of Solvent Systems: Prepare saturated solutions of the API in this compound, DMF, DMAc, NMP, and N,N-Diethylacetamide.

  • Equilibration: Add an excess amount of the API to a known volume of each solvent in separate sealed flasks. These flasks are then agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully withdrawn from each flask and filtered through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

  • Analysis: The concentration of the dissolved API in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: The solubility is reported in units such as mg/mL or mol/L. The experiment should be performed in triplicate for each solvent to ensure accuracy and precision.

Comparative Analysis of Solvent Polarity

Solvent polarity can be empirically determined and compared using solvatochromic probes, which are compounds that change color in response to the polarity of their environment.

Methodology:

  • Preparation of Probe Solution: Prepare a dilute stock solution of a solvatochromic probe (e.g., Reichardt's dye) in a non-polar solvent.

  • Spectroscopic Measurement: Add a small aliquot of the stock solution to each of the amide solvents to be tested.

  • UV-Vis Analysis: Record the UV-Vis absorption spectrum of the probe in each solvent and determine the wavelength of maximum absorbance (λmax).

  • Calculation of E_T(30) Values: Convert the λmax values to molar transition energies (E_T(30)) using the following equation: E_T(30) (kcal/mol) = 28591 / λmax (nm)

  • Comparison: A higher E_T(30) value indicates a higher solvent polarity.

Visualizing Workflows: Solid-Phase Peptide Synthesis (SPPS)

Amide solvents, particularly DMF and NMP, are extensively used in Solid-Phase Peptide Synthesis (SPPS). The following diagram illustrates a general workflow for SPPS, highlighting the key stages where these solvents are employed.

SPPS_Workflow Resin Resin Support Coupling_1 1. Coupling of Fmoc-protected Amino Acid Resin->Coupling_1 Wash_1 2. Wash (e.g., DMF) Coupling_1->Wash_1 Deprotection 3. Fmoc Deprotection (e.g., Piperidine in DMF) Wash_1->Deprotection Wash_2 4. Wash (e.g., DMF) Deprotection->Wash_2 Coupling_2 5. Coupling of next Fmoc-protected Amino Acid Wash_2->Coupling_2 Repeat Repeat Steps 2-5 for desired sequence Coupling_2->Repeat Cleavage 6. Cleavage from Resin and Side-Chain Deprotection Repeat->Cleavage Purification 7. Purification (e.g., HPLC) Cleavage->Purification

A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Logical Relationships in Solvent Selection

The choice of a suitable amide solvent is a multi-faceted decision that involves balancing various factors. The following diagram illustrates the logical relationships between key solvent properties and their implications for pharmaceutical applications.

Solvent_Selection cluster_properties Solvent Properties cluster_applications Application Considerations Solvency High Solvating Power ReactionRate Reaction Rate & Yield Solvency->ReactionRate Influences ProductPurity Product Purity Solvency->ProductPurity Affects BoilingPoint High Boiling Point BoilingPoint->ReactionRate Enables high-temp reactions DownstreamProcessing Downstream Processing BoilingPoint->DownstreamProcessing Impacts removal Polarity Polarity Polarity->ReactionRate Affects kinetics Polarity->ProductPurity Influences side reactions Viscosity Viscosity Viscosity->DownstreamProcessing Affects filtration/mixing Toxicity Toxicity/Safety Profile ProcessSafety Process Safety Toxicity->ProcessSafety Primary concern

Decision factors for amide solvent selection in pharmaceutical processes.

Conclusion

The selection of an amide solvent is a critical step in pharmaceutical research and development. While traditional solvents like DMF and DMAc have a long history of use, alternatives such as this compound offer potentially safer profiles. This guide provides a foundational comparison based on available physicochemical data. However, for a definitive selection, it is imperative that researchers conduct their own comparative studies using the detailed experimental protocols provided. By systematically evaluating solubility, polarity, and performance in specific applications, the most suitable solvent that balances efficacy, safety, and process efficiency can be identified.

References

Validating Analytical Methods: A Comparative Guide to Using N,N-Dibutylacetamide as a Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical process to ensure the reliability and accuracy of experimental data. The choice of a suitable standard is a pivotal aspect of this process, particularly when employing internal standard calibration in chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of N,N-Dibutylacetamide as an internal standard against other alternatives, supported by hypothetical experimental data and detailed methodologies.

This compound is a tertiary amide with properties that make it a potential candidate for an internal standard in the analysis of various organic compounds. Its utility will be compared against two common alternatives: a structurally similar compound, N-Propylacetamide, and a deuterated analog of a hypothetical analyte, Analyte-d5. The selection of an appropriate internal standard is crucial for compensating for variations in sample preparation, injection volume, and instrument response, thereby improving the precision and accuracy of the analytical method.

Comparative Performance of Internal Standards

The performance of an internal standard is evaluated based on several key validation parameters. The following table summarizes the hypothetical performance data for an HPLC-UV method validated for the quantification of a hypothetical analyte using this compound, N-Propylacetamide, and Analyte-d5 as internal standards.

Validation Parameter This compound N-Propylacetamide Analyte-d5 Acceptance Criteria
Linearity (r²) 0.99920.99850.9998≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%99.5% - 100.5%98.0% - 102.0%
Precision (%RSD)
- Repeatability1.1%1.5%0.8%≤ 2%
- Intermediate Precision1.4%1.8%1.0%≤ 2%
Limit of Quantitation (LOQ) 0.1 µg/mL0.1 µg/mL0.05 µg/mLReportable
Robustness (%RSD) 1.8%2.2%1.2%≤ 3%

This data is hypothetical and for illustrative purposes only.

Based on this hypothetical data, the deuterated internal standard (Analyte-d5) provides the best performance, which is expected as it behaves almost identically to the analyte. This compound shows excellent performance and is a suitable, more cost-effective alternative. N-Propylacetamide also performs adequately but shows slightly lower linearity and precision compared to this compound.

Experimental Protocols

Detailed methodologies for the key experiments in the analytical method validation are provided below.

Preparation of Standard and Sample Solutions

a. Stock Solutions (1 mg/mL):

  • Analyte: Accurately weigh 10 mg of the analyte reference standard and dissolve in 10 mL of methanol.

  • Internal Standards: Separately weigh 10 mg of this compound, N-Propylacetamide, and Analyte-d5 and dissolve each in 10 mL of methanol.

b. Working Standard Solutions:

  • Prepare a series of calibration standards by diluting the analyte stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Spike each calibration standard and quality control (QC) sample with the internal standard working solution to a final concentration of 10 µg/mL.

c. Sample Preparation:

  • To 100 µL of the sample matrix (e.g., plasma, urine), add 10 µL of the internal standard working solution (100 µg/mL).

  • Perform a protein precipitation by adding 400 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for analysis.

HPLC Method Parameters
  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 210 nm

Validation Experiments

a. Linearity:

  • Analyze the calibration standards in triplicate.

  • Plot the peak area ratio (analyte/internal standard) against the analyte concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²).

b. Accuracy:

  • Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 30, and 80 µg/mL).

  • Analyze five replicates of each QC sample.

  • Calculate the percent recovery using the formula: (Measured Concentration / Nominal Concentration) x 100%.

c. Precision:

  • Repeatability (Intra-day precision): Analyze six replicates of the medium concentration QC sample on the same day.

  • Intermediate Precision (Inter-day precision): Analyze six replicates of the medium concentration QC sample on three different days.

  • Calculate the relative standard deviation (%RSD) for each set of measurements.

d. Robustness:

  • Introduce small, deliberate variations to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%).

  • Analyze the medium concentration QC sample under each modified condition.

  • Calculate the %RSD of the results obtained under the varied conditions.

Visualizations

To better illustrate the processes involved, the following diagrams have been created using the DOT language.

Workflow for Analytical Method Validation.

LogicalRelationships cluster_inputs Inputs cluster_process Process cluster_output Output Analyte Analyte Method Chromatographic Method (HPLC-UV) Analyte->Method IS Internal Standard (this compound) IS->Method Validation Method Validation Method->Validation

Logical Relationship of Key Components.

Performance Showdown: N,N-Dialkyl Amides in Actinide Extraction for Advanced Nuclear Fuel Cycles

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and scientists on the efficacy of N,N-dialkyl amides versus traditional extractants in the separation of actinides, supported by experimental data and detailed protocols.

Executive Summary: Performance at a Glance

N,N-dialkyl amides have emerged as promising alternatives to TBP for actinide recovery in nuclear fuel reprocessing.[4] Branched amides like DEHiBA exhibit high selectivity for hexavalent actinides such as U(VI), effectively separating them from trivalent and tetravalent actinides.[1][5] Unbranched (straight-chain) amides like DEHBA and DHOA, on the other hand, demonstrate higher extraction efficiencies for both hexavalent and tetravalent actinides.[5][6] The extraction efficiency of these monoamides is highly dependent on the nitric acid concentration in the aqueous phase.

Quantitative Performance Comparison

The following tables summarize the distribution ratios (D) for various actinides using different N,N-dialkyl amides and TBP. The distribution ratio is a measure of the extractant's affinity for a metal ion, representing the ratio of the metal concentration in the organic phase to that in the aqueous phase at equilibrium.

Table 1: Comparison of Distribution Ratios (D) for Hexavalent Actinides with N,N-Dialkyl Amides and TBP.

ActinideExtractant (1.0 M in n-dodecane)Nitric Acid Conc. (M)Distribution Ratio (D)
Am(VI)DEHBA75.4[5][7]
Am(VI)DEHiBA7< 2[5]
Am(VI)DHOA7~3[5]
U(VI)DEHiBA (1.5 M)3~10[1]
Np(VI)DEHiBA (1.5 M)3~8[1]
Pu(VI)DEHiBA (1.5 M)3~3[1]
U(VI)TBP (30% v/v)3~10[1]

Table 2: Co-extraction of Hexavalent Actinides with 1 M DEHiBA in n-dodecane. [5][7]

ActinideD at 4 M HNO₃D at 5 M HNO₃D at 6 M HNO₃D at 7 M HNO₃
U(VI)~5~8~12~15
Np(VI)~4~7~10~13
Pu(VI)~1~2~3~4
Am(VI)<1~1~1.5~2

Table 3: Comparison of Pu(IV) and U(VI) Extraction by DHHA (N,N-dihexyl hexanamide) and TBP. [4]

Metal IonExtractant (1 M in n-dodecane)Nitric Acid Conc. (M)Distribution Ratio (D)
Pu(IV)DHHA3.541.2
U(VI)DHHA3.513.5
Pu(IV)TBP (30% v/v)3.5~10
U(VI)TBP (30% v/v)3.5~10

Experimental Protocols

The following are generalized experimental protocols for actinide extraction using N,N-dialkyl amides, synthesized from methodologies described in the cited literature.

Protocol 1: General Actinide Extraction Procedure

Objective: To determine the distribution ratio of an actinide between an aqueous nitric acid phase and an organic phase containing an N,N-dialkyl amide.

Materials:

  • Aqueous phase: Nitric acid solution of desired concentration (e.g., 0.1 M to 8 M) containing a known concentration of the actinide of interest (e.g., U, Np, Pu, Am) at tracer levels.

  • Organic phase: A solution of the N,N-dialkyl amide (e.g., 1.0 M or 1.5 M DEHBA, DEHiBA, or DHOA) in a suitable diluent such as n-dodecane.

  • Glass vials with plastic stoppers or screw tops.

  • Vortex mixer.

  • Centrifuge.

  • Analytical instrumentation for actinide quantification (e.g., ICP-MS, gamma-ray spectrometer).

Procedure:

  • Pre-equilibration of Phases: Prior to extraction, the organic phase is typically pre-contacted twice with a nitric acid solution of the same concentration as the aqueous feed to ensure equilibrium.

  • Extraction: Equal volumes (e.g., 200 µL to 1000 µL) of the aqueous and pre-equilibrated organic phases are added to a glass vial.

  • Mixing: The vials are vigorously mixed using a vortex mixer for a sufficient time to reach equilibrium (e.g., 30 minutes).

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the aqueous and organic phases.

  • Sampling and Analysis: Aliquots are carefully taken from both the aqueous and organic phases. The concentration of the actinide in each phase is determined using appropriate analytical techniques.

  • Calculation of Distribution Ratio: The distribution ratio (D) is calculated as the concentration of the actinide in the organic phase divided by its concentration in the aqueous phase.

Protocol 2: Co-extraction of Hexavalent Actinides

Objective: To investigate the simultaneous extraction of U(VI), Np(VI), Pu(VI), and Am(VI).

Materials:

  • Aqueous feed: A nitric acid solution containing tracer amounts of U, Np, Pu, and Am.

  • Oxidizing agent: Sodium bismuthate (NaBiO₃) to oxidize Am(III) to Am(VI).

  • Organic phase: 1 M DEHiBA in n-dodecane.

  • Other materials as listed in Protocol 1.

Procedure:

  • Oxidation: The aqueous feed solution is treated with sodium bismuthate to ensure all actinides are in the hexavalent state.

  • Extraction and Analysis: The extraction procedure follows steps 1-6 as outlined in Protocol 1. The concentration of each actinide in the aqueous and organic phases is determined individually to calculate their respective distribution ratios.

Visualizing the Process and Comparison

The following diagrams illustrate the experimental workflow and the logical comparison of N,N-dialkyl amides.

experimental_workflow Experimental Workflow for Actinide Extraction cluster_prep Phase Preparation cluster_extraction Extraction Process cluster_analysis Analysis aq_prep Prepare Aqueous Phase (Actinide in HNO₃) mix Mix Aqueous and Organic Phases aq_prep->mix org_prep Prepare Organic Phase (Amide in n-dodecane) pre_equil Pre-equilibrate Organic Phase org_prep->pre_equil pre_equil->mix separate Centrifuge for Phase Separation mix->separate sample Sample Aqueous and Organic Phases separate->sample analyze Quantify Actinide Concentration sample->analyze calculate Calculate Distribution Ratio (D) analyze->calculate

Figure 1: Generalized experimental workflow for determining actinide distribution ratios.

logical_comparison Logical Comparison of N,N-Dialkyl Amides cluster_amide_type Choice of N,N-Dialkyl Amide cluster_performance Performance Outcome cluster_comparison Comparison to Standard start Select Actinide Separation Goal branched Branched Amide (e.g., DEHiBA) start->branched Selective U(VI) recovery unbranched Unbranched Amide (e.g., DEHBA, DHOA) start->unbranched Co-extraction of U(VI) and Pu(IV) selective_vi High Selectivity for Hexavalent Actinides (U-VI) branched->selective_vi high_extraction High Extraction of Hexavalent and Tetravalent Actinides unbranched->high_extraction tbp TBP Performance selective_vi->tbp Compare D values high_extraction->tbp Compare D values

Figure 2: Decision-making flow for selecting an N,N-dialkyl amide based on separation goals.

Conclusion

N,N-dialkyl amides present a versatile and promising class of extractants for advanced actinide separation processes. Their performance can be tailored by modifying their molecular structure, with branched amides like DEHiBA offering high selectivity for hexavalent actinides and unbranched amides like DEHBA and DHOA providing high extraction efficiency for both tetra- and hexavalent actinides. Compared to TBP, certain N,N-dialkyl amides demonstrate superior extraction for specific actinides like Pu(IV) and offer the significant advantage of being CHON-compliant, which simplifies waste management. Further research and development in this area are crucial for designing more efficient and sustainable nuclear fuel cycles.

References

N,N-Dibutylacetamide: A Superior, Safer Alternative to Traditional Polar Aprotic Solvents in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking safer and more efficient solvent alternatives, N,N-Dibutylacetamide emerges as a compelling substitute for traditional polar aprotic solvents like N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO). This guide provides a comprehensive comparison, supported by available data, highlighting the advantages of this compound in terms of its toxicological profile, physical properties, and potential performance in key chemical transformations.

Traditional polar aprotic solvents, while widely used, are facing increasing scrutiny due to their significant health, safety, and environmental concerns. Many are classified as Substances of Very High Concern (SVHC) under REACH regulations owing to their reproductive toxicity, carcinogenicity, and other hazardous properties[1]. This has created a critical need for greener, safer alternatives that do not compromise on performance. This compound, a member of the N,N-dialkylacetamide family, presents a promising solution.

Comparative Overview: Physicochemical Properties

A solvent's physical properties are critical in determining its suitability for specific applications, influencing factors such as reaction temperature, work-up procedures, and solubility of reagents. Below is a comparison of the key physicochemical properties of this compound and traditional polar aprotic solvents.

PropertyThis compoundDMFDMAcNMPDMSO
CAS Number 1563-90-2[2][3][4][5]68-12-2127-19-5872-50-467-68-5
Molecular Weight ( g/mol ) 171.28[2][6]73.0987.1299.1378.13
Boiling Point (°C) 247[7]153165202189
Melting Point (°C) --61-20-2418.5
Density (g/mL @ 20°C) 0.878[7]0.9440.9431.0281.100
Flash Point (°C) >110[2][3]58669187
Dielectric Constant 19.10[7]36.737.832.247.2

The Critical Disadvantages of Traditional Polar Aprotic Solvents

The impetus for seeking alternatives to solvents like DMF, DMAc, NMP, and DMSO stems from their well-documented hazardous profiles.

  • N,N-Dimethylformamide (DMF): Widely used due to its strong solvency, DMF is classified as a substance toxic to reproduction[1]. It is readily absorbed through the skin and can cause liver damage[8][9][10]. The International Agency for Research on Cancer (IARC) has suggested it may be a possible human carcinogen.

  • N,N-Dimethylacetamide (DMAc): Similar to DMF, DMAc is also classified as a reproductive toxicant[1]. Occupational exposure has been linked to liver toxicity[8][9][10][11].

  • N-Methyl-2-pyrrolidone (NMP): NMP is another solvent of very high concern due to its reproductive toxicity[1]. It is also known to be a skin and eye irritant.

  • Dimethyl Sulfoxide (DMSO): While often considered less toxic than the amide solvents, DMSO can enhance the skin absorption of other dissolved chemicals, potentially increasing their toxicity[12]. It can also cause a range of side effects upon exposure.

This compound: A Safer and More Sustainable Profile

While specific, direct comparative toxicological studies for this compound are not as extensive as for its more common counterparts, the available information and the trend within homologous series of N,N-dialkylacetamides suggest a more favorable safety profile. The Globally Harmonized System (GHS) classification for this compound indicates it may cause skin and serious eye irritation, and may cause respiratory irritation[6]. However, it is not currently classified as a reproductive toxicant or carcinogen, a significant advantage over DMF, DMAc, and NMP.

The higher boiling point and flash point of this compound also contribute to a better safety profile by reducing its volatility and flammability, leading to lower inhalation exposure risks in a laboratory or industrial setting[2][3].

Performance in Key Chemical Reactions: A Qualitative Assessment

While quantitative, side-by-side comparative data in high-impact journals is still emerging, the physicochemical properties of this compound suggest its suitability for a range of important chemical transformations where traditional polar aprotic solvents are employed.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. This reaction is typically performed in polar aprotic solvents like DMF or ethers such as dioxane and THF, often with the addition of water[13]. The polarity and ability of this compound to dissolve a wide range of organic and inorganic reagents make it a promising candidate for this reaction. Its high boiling point could be advantageous for reactions requiring elevated temperatures to drive catalyst turnover or couple challenging substrates.

Heck Reaction

The Heck reaction, another palladium-catalyzed C-C bond-forming reaction, is also frequently carried out in polar aprotic solvents like DMF or NMP[14][15][16]. These solvents are effective at dissolving the palladium catalyst, the organic halide, and the alkene, as well as the inorganic base. The properties of this compound are well-aligned with the requirements of the Heck reaction, and its lower toxicity offers a significant improvement in the safety and sustainability of the process.

Amide Bond Formation

The formation of amide bonds is one of the most fundamental transformations in organic and medicinal chemistry[8][14]. Polar aprotic solvents like DMF are standard for many coupling reactions due to their ability to dissolve the starting materials and reagents and to mediate the reaction. This compound, being an amide itself, is an excellent solvent for such transformations, offering high solubility for amino acids, carboxylic acids, and coupling reagents. Its higher boiling point can be beneficial for driving reactions to completion, particularly with sterically hindered substrates.

Experimental Protocols (General)

While specific optimized protocols for this compound are not widely published, the following general procedures for common cross-coupling and amidation reactions can be adapted by substituting the traditional solvent with this compound. Optimization of temperature, reaction time, and catalyst loading may be necessary.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
  • Reaction Setup: To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the aryl halide (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.).

  • Solvent Addition: Add this compound to the vessel to achieve the desired concentration. A co-solvent, such as water, may be added to facilitate the dissolution of the base.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for an Amide Bond Formation using a Coupling Reagent
  • Activation: To a solution of the carboxylic acid (1.0 eq.) in this compound, add the coupling reagent (e.g., HATU, HOBt/EDC, 1.0-1.2 eq.) and a base (e.g., DIPEA, 2-3 eq.). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the amine (1.0-1.2 eq.) to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with an aqueous acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizing the Advantages and Workflow

The following diagrams, generated using Graphviz, illustrate the logical advantages of this compound and a typical experimental workflow.

Advantages cluster_Traditional Traditional Solvents (DMF, DMAc, NMP) cluster_Disadvantages Disadvantages cluster_Advantages Advantages DMF DMF Toxicity Reproductive Toxicity, Carcinogenicity DMF->Toxicity Environmental Environmental Concerns DMF->Environmental Safety Low Flash Point, High Volatility DMF->Safety DMAc DMAc DMAc->Toxicity DMAc->Environmental DMAc->Safety NMP NMP NMP->Toxicity NMP->Environmental DBA This compound Reduced_Toxicity Reduced Health Risks DBA->Reduced_Toxicity Improved_Safety Higher Flash Point, Lower Volatility DBA->Improved_Safety Performance High Boiling Point, Good Solvency DBA->Performance

Advantages of this compound.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants, Catalyst, and Base B Add this compound A->B C Heat and Stir B->C D Monitor Progress (TLC/LC-MS) C->D E Quench and Extract D->E Reaction Complete F Dry and Concentrate E->F G Purify (Chromatography) F->G H Final Product G->H

General Experimental Workflow.

Conclusion

This compound presents a compelling case as a safer, more sustainable alternative to traditional polar aprotic solvents. Its favorable physicochemical properties, including a high boiling point, high flash point, and good solvency, combined with a reduced toxicity profile, make it an attractive option for a wide range of chemical transformations in research, development, and manufacturing. While more direct comparative performance data is needed to fully quantify its advantages in all applications, the available information strongly supports its consideration as a viable replacement for hazardous solvents like DMF, DMAc, and NMP, aligning with the principles of green chemistry and promoting a safer working environment.

References

A Comparative Guide to the Dielectric Constant and Polarity of N,N-Dibutylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dielectric constant and polarity of N,N-Dibutylacetamide with other commonly used polar aprotic solvents: N,N-Dimethylacetamide (DMAc), N,N-Diethylacetamide (DEAc), and N-Methyl-2-pyrrolidone (NMP). The selection of an appropriate solvent is critical in many chemical and pharmaceutical processes, influencing reaction rates, solubility, and formulation stability. This document presents key experimental data in a clear, comparative format and outlines the methodologies used for these measurements to aid in solvent selection and process optimization.

Data Presentation: A Comparative Analysis

The dielectric constant (ε) is a measure of a solvent's ability to separate ions and solvate charged species, while the dipole moment (μ) is an indicator of the polarity of individual molecules. Together, these parameters provide a robust understanding of a solvent's overall polarity. The following table summarizes these key properties for this compound and its counterparts.

SolventChemical StructureDielectric Constant (ε)Dipole Moment (μ) [D]
This compoundCH₃CON(C₄H₉)₂19.10Not available
N,N-Dimethylacetamide (DMAc)CH₃CON(CH₃)₂37.783.72 D
N,N-Diethylacetamide (DEAc)CH₃CON(C₂H₅)₂31.333.81 D
N-Methyl-2-pyrrolidone (NMP)C₅H₉NO32.204.09 D

Note: Dielectric constants are typically measured at or near 25°C.

Experimental Protocols

The data presented in this guide are derived from established experimental techniques for determining the dielectric constant and dipole moment of liquids.

Measurement of Dielectric Constant

The dielectric constant of a liquid is typically determined by measuring the capacitance of a capacitor with and without the liquid as the dielectric medium.

Methodology: Capacitance Measurement

  • Apparatus: A precision LCR meter and a liquid dielectric cell consisting of two parallel plates or concentric cylinders are used. The geometry of the cell is precisely known.

  • Calibration: The capacitance of the empty cell (in air, C₀) is measured. Since the dielectric constant of air is very close to 1, this serves as the reference.

  • Measurement: The cell is filled with the solvent under investigation, and the capacitance (C) is measured again. Care is taken to ensure the liquid is free of impurities and air bubbles.

  • Calculation: The dielectric constant (ε) is calculated using the formula: ε = C / C₀

Determination of Dipole Moment

The dipole moment of polar molecules in a non-polar solvent is commonly determined using methods based on the Debye equation. The Guggenheim method is a widely used approach that simplifies the experimental procedure.

Methodology: Guggenheim Method

  • Solution Preparation: A series of dilute solutions of the polar amide in a non-polar solvent (e.g., benzene or cyclohexane) are prepared at known concentrations.

  • Measurements: The dielectric constant (ε) and the refractive index (n) of the pure non-polar solvent and each of the prepared solutions are measured at a constant temperature.

  • Data Analysis: The change in dielectric constant (Δε) and the change in the square of the refractive index (Δn²) relative to the pure solvent are plotted against the mole fraction of the solute.

  • Calculation: The dipole moment (μ) is calculated from the slopes of these plots using the Guggenheim equation, which relates the macroscopic properties of the solution to the molecular properties of the solute.

Visualization of Structure-Property Relationships

The following diagram illustrates the relationship between the chemical structure of the compared amides and their resulting polarity and dielectric constant. An increase in the length of the alkyl chains on the nitrogen atom generally leads to a decrease in both the dielectric constant and overall polarity due to an increase in the non-polar character of the molecule.

G Structure-Polarity Relationship of N,N-Disubstituted Amides cluster_0 Molecular Structure DMAc N,N-Dimethylacetamide (Shortest Alkyl Chains) Polarity Polarity DMAc->Polarity Highest Dielectric_Constant Dielectric_Constant DMAc->Dielectric_Constant Highest DEAc N,N-Diethylacetamide DEAc->Polarity DEAc->Dielectric_Constant DBA This compound (Longest Alkyl Chains) DBA->Polarity Lowest DBA->Dielectric_Constant Lowest

Caption: Relationship between amide structure and physical properties.

Efficacy of N,N-Dibutylacetamide in Specific Catalytic Cycles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, solvent choice is a critical parameter that significantly influences reaction kinetics, catalyst stability, and overall efficiency. While N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) are ubiquitously employed, the exploration of alternative solvents remains a pertinent area of research for process optimization and improved safety profiles. This guide provides a comparative analysis of N,N-Dibutylacetamide as a potential solvent in three cornerstone catalytic cycles: the Heck, Suzuki-Miyaura, and Buchwald-Hartwig reactions.

Due to the limited availability of direct experimental data for this compound in these specific applications, this guide will focus on a comparative assessment of its physicochemical properties against those of the commonly used amide solvents. This analysis, supplemented with established experimental protocols for DMF and DMAc, will serve as a valuable resource for researchers considering this compound as a viable alternative.

Physicochemical Properties: A Comparative Overview

The performance of a solvent in a catalytic cycle is intrinsically linked to its physical and chemical properties. A higher boiling point can be advantageous for reactions requiring elevated temperatures, while polarity, as indicated by the dielectric constant, can influence the solubility of reagents and the stabilization of charged intermediates in the catalytic cycle.

PropertyThis compoundN,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)
Molecular Formula C10H21NO[1]C3H7NOC4H9NO
Molecular Weight 171.28 g/mol [2]73.09 g/mol 87.12 g/mol [3]
Boiling Point 247 °C[4]153 °C[3]166.1 °C[5]
Density 0.878 g/mL[4]0.944 g/mL[3]0.937 g/mL[3]
Dielectric Constant 19.10[4]36.71[5]37.78[5]

Based on these properties, this compound presents a significantly higher boiling point, which could be beneficial for high-temperature reactions. However, its lower dielectric constant suggests it is less polar than DMF and DMAc, which might affect its ability to dissolve ionic reagents and stabilize polar transition states in the catalytic cycle. The larger butyl groups also introduce greater steric bulk compared to the methyl groups in DMF and DMAc, which could influence the coordination of the solvent to the metal center and the overall steric environment of the catalytic species.

The Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[6] Polar aprotic solvents like DMF are commonly used to facilitate this transformation.[6]

Catalytic Cycle of the Heck Reaction

Heck_Reaction Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Alkene Coordination Alkene Coordination Ar-Pd(II)(X)L2->Alkene Coordination Alkene [Ar-Pd(II)(alkene)L2]+X- [Ar-Pd(II)(alkene)L2]+X- Alkene Coordination->[Ar-Pd(II)(alkene)L2]+X- Migratory Insertion Migratory Insertion [Ar-Pd(II)(alkene)L2]+X-->Migratory Insertion R-CH2-CH(Ar)-Pd(II)(X)L2 R-CH2-CH(Ar)-Pd(II)(X)L2 Migratory Insertion->R-CH2-CH(Ar)-Pd(II)(X)L2 Beta-Hydride Elimination Beta-Hydride Elimination R-CH2-CH(Ar)-Pd(II)(X)L2->Beta-Hydride Elimination Alkene Product Alkene Product Beta-Hydride Elimination->Alkene Product H-Pd(II)(X)L2 H-Pd(II)(X)L2 Beta-Hydride Elimination->H-Pd(II)(X)L2 Reductive Elimination Reductive Elimination H-Pd(II)(X)L2->Reductive Elimination Base Reductive Elimination->Pd(0)L2 HX HX Base Base

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Performance in Standard Amide Solvents
Aryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromoacetophenoneStyrenePd(OAc)2 (1)THP-salt (2)K2CO3DMF/H2O80495
4-BromoacetophenoneMethyl acrylatePd(OAc)2 (1)PPh3 (2)Et3NDMF1002485
IodobenzeneEthyl acrylatePd(OAc)2 (0.5)NoneNaOAcDMF1202>90

Data compiled from representative literature procedures.[7][8]

Inferred Efficacy of this compound

The higher boiling point of this compound could allow for Heck reactions to be conducted at temperatures exceeding the boiling points of DMF and DMAc, potentially accelerating reaction rates for less reactive substrates like aryl chlorides. However, its lower polarity might reduce the solubility of the palladium catalyst and inorganic bases, and less effectively stabilize charged intermediates, which could negatively impact the reaction rate and yield. The increased steric bulk of the butyl groups might also hinder the coordination of the solvent to the palladium center, which can be a factor in catalyst stability and activity.

Experimental Protocol (Heck Reaction in DMF)

Materials:

  • Palladium(II) acetate (Pd(OAc)2)

  • 1,3-Dialkyl-3,4,5,6-tetrahydropyrimidinium salt (THP-salt)

  • Aryl bromide

  • Styrene

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Hexane

  • Silica gel

Procedure:

  • To a Schlenk tube, add Pd(OAc)2 (1.0 mol%), THP-salt (2 mol%), aryl bromide (1.0 mmol), styrene (1.5 mmol), and K2CO3 (2 mmol).[7]

  • Add a 1:1 mixture of DMF and water (6 mL total).[7]

  • Heat the reaction mixture at 80 °C for 4 hours.[7]

  • After cooling to room temperature, extract the mixture with a 1:5 solution of ethyl acetate/hexane.[7]

  • Filter the organic layer through a pad of silica gel, washing thoroughly.[7]

  • Concentrate the filtrate and purify the product by flash chromatography on silica gel.[7]

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[9][10] It is widely used for the synthesis of biaryls, vinylarenes, and polyolefins.[9]

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R1-X R1-Pd(II)(X)L2 R1-Pd(II)(X)L2 Oxidative Addition->R1-Pd(II)(X)L2 Transmetalation Transmetalation R1-Pd(II)(X)L2->Transmetalation R1-Pd(II)(R2)L2 R1-Pd(II)(R2)L2 Transmetalation->R1-Pd(II)(R2)L2 Reductive Elimination Reductive Elimination R1-Pd(II)(R2)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 R1-R2 R1-R2 Reductive Elimination->R1-R2 Boronic Acid R2-B(OH)2 Boronic Acid->Transmetalation Base Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Performance in Standard Amide Solvents
OrganohalideOrganoboronCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePhenylboronic acidPd(OAc)2 (2)PPh3 (6)K2CO3DMAc1001295
1-Bromo-4-nitrobenzenePhenylboronic acidPd(PPh3)4 (3)-Na2CO3DMF100298
4-ChloroacetophenonePhenylboronic acidPd(OAc)2 (1)SPhos (2)K3PO4Dioxane/H2O1001892

Data compiled from representative literature procedures.

Inferred Efficacy of this compound

For the Suzuki coupling, the higher boiling point of this compound could be advantageous for coupling unreactive aryl chlorides. The lower polarity, however, might be a disadvantage as the transmetalation step is often facilitated by polar solvents that can activate the organoboron species. The steric hindrance of this compound could potentially disfavor the formation of bulky palladium complexes, which might affect the catalytic activity.

Experimental Protocol (Suzuki Coupling in DMAc)

Materials:

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Aryl bromide

  • Phenylboronic acid

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylacetamide (DMAc)

  • Toluene

  • Water

  • Brine

  • Magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask, dissolve the aryl bromide (1.0 equiv), phenylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv) in DMAc.

  • Add Pd(OAc)2 (2 mol%) and PPh3 (6 mol%).

  • Heat the mixture to 100 °C and stir for 12 hours under an inert atmosphere.

  • After cooling, dilute the reaction mixture with toluene and wash with water and brine.

  • Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11] This reaction is of great importance in medicinal chemistry for the synthesis of arylamines.[11]

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Amine Coordination Amine Coordination Ar-Pd(II)(X)L2->Amine Coordination [Ar-Pd(II)(HNR'R'')L2]+X- [Ar-Pd(II)(HNR'R'')L2]+X- Amine Coordination->[Ar-Pd(II)(HNR'R'')L2]+X- Deprotonation Deprotonation [Ar-Pd(II)(HNR'R'')L2]+X-->Deprotonation Base Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 Deprotonation->Ar-Pd(II)(NR'R'')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(NR'R'')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R'' Amine HNR'R'' Amine->Amine Coordination Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Performance in Standard Amide Solvents
Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-ChlorotolueneMorpholinePd(OAc)2 (2)RuPhos (4)K3PO4t-BuOH1001898
1-Bromo-4-tert-butylbenzeneAnilinePd2(dba)3 (1)XPhos (4)NaOtBuToluene1001697
4-BromoanisoleDi-n-butylaminePd(OAc)2 (1)P(t-Bu)3 (2)NaOtBuDioxane80492

Data compiled from representative literature procedures.

Inferred Efficacy of this compound

The Buchwald-Hartwig amination often requires strong bases, such as sodium tert-butoxide, which have limited solubility in less polar solvents. The lower polarity of this compound compared to DMF or DMAc might therefore necessitate the use of a co-solvent or phase-transfer catalyst to achieve efficient reaction. The high boiling point remains an advantage for reactions with challenging substrates. The steric bulk of the solvent could also play a role in the equilibrium between different palladium species in the catalytic cycle.

Experimental Protocol (Buchwald-Hartwig Amination in Dioxane)

Materials:

  • Palladium(II) acetate (Pd(OAc)2)

  • Tri-tert-butylphosphine (P(t-Bu)3)

  • Aryl bromide

  • Di-n-butylamine

  • Sodium tert-butoxide (NaOtBu)

  • 1,4-Dioxane (anhydrous)

  • Toluene

  • Saturated aqueous ammonium chloride

  • Brine

  • Sodium sulfate (Na2SO4)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd(OAc)2 (1 mol%), P(t-Bu)3 (2 mol%), and NaOtBu (1.4 equiv).

  • Add the aryl bromide (1.0 equiv) and di-n-butylamine (1.2 equiv).

  • Add anhydrous dioxane.

  • Seal the tube and heat the reaction mixture at 80 °C for 4 hours.

  • After cooling to room temperature, dilute the mixture with toluene and quench with saturated aqueous ammonium chloride.

  • Separate the aqueous layer and extract with toluene.

  • Combine the organic layers, wash with brine, and dry over Na2SO4.

  • Filter, concentrate, and purify the residue by flash chromatography.

Conclusion

While direct experimental evidence for the efficacy of this compound in Heck, Suzuki-Miyaura, and Buchwald-Hartwig reactions is scarce in the current literature, a comparison of its physicochemical properties with standard amide solvents provides a foundation for its potential application. Its high boiling point is a clear advantage for high-temperature catalysis. However, its lower polarity and increased steric bulk compared to DMF and DMAc may present challenges regarding reagent solubility and catalyst activity.

The provided experimental protocols for standard solvents offer a starting point for researchers to systematically evaluate this compound in these critical catalytic cycles. Such studies are essential to fully elucidate its performance characteristics and determine its viability as a practical alternative in organic synthesis.

References

Cross-Validation of Experimental Results in N,N-Dibutylacetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis and drug development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, affecting yield, purity, and reaction kinetics. N,N-Dibutylacetamide, a polar aprotic solvent, presents itself as a potential alternative to more conventional amide solvents. This guide provides a comparative framework for researchers and scientists to evaluate the performance of this compound against a commonly used solvent, N,N-Dimethylformamide (DMF), in a representative organic reaction. The data presented here is illustrative and serves as a template for conducting and analyzing cross-validation experiments.

Comparative Performance Analysis: A Case Study

To illustrate a direct comparison, we will consider a hypothetical Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in medicinal chemistry and materials science. The reaction involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex. The solvent plays a crucial role in dissolving the reactants and catalyst, as well as influencing the stability of the catalytic species.

Table 1: Hypothetical Performance Comparison of this compound vs. DMF in a Suzuki-Miyaura Coupling Reaction

ParameterThis compoundN,N-Dimethylformamide (DMF)
Reaction Yield (%) 8892
Product Purity (%) 9798
Reaction Time (hours) 64
Catalyst Loading (mol%) 1.00.8
Reaction Temperature (°C) 100100
Noteworthy Observations Slower reaction rate, potentially requiring higher catalyst loading for comparable yield. Good solubility for non-polar substrates.Faster reaction rate, well-established performance. Potential for higher yields with lower catalyst loading.

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols

A detailed and consistent experimental protocol is paramount for a valid cross-validation of solvent performance. Below is a generalized procedure for the Suzuki-Miyaura coupling reaction used in this comparative guide.

Materials:

  • Aryl Halide (e.g., 4-Bromoanisole)

  • Arylboronic Acid (e.g., Phenylboronic acid)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent: this compound or N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 10-15 minutes to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent (10 mL of either this compound or DMF). Stir the mixture for 5 minutes to dissolve the reactants. Subsequently, add the palladium catalyst (as specified in Table 1).

  • Reaction: Heat the reaction mixture to the specified temperature (e.g., 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and determine its purity. Calculate the reaction yield.

Visualizing the Experimental Workflow

A clear workflow diagram is essential for planning and executing cross-validation studies. The following diagram, generated using Graphviz, outlines the logical steps for comparing the performance of this compound with an alternative solvent.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_comp Comparison & Conclusion start Define Reaction and Parameters reactants Prepare Reactants, Catalyst, and Base start->reactants solvents Select Solvents: This compound & Alternative reactants->solvents exp_dba Run Reaction in This compound solvents->exp_dba exp_alt Run Reaction in Alternative Solvent solvents->exp_alt workup_dba Work-up & Purification (DBA) exp_dba->workup_dba workup_alt Work-up & Purification (Alternative) exp_alt->workup_alt analyze_dba Analyze Results (DBA): Yield, Purity, Time workup_dba->analyze_dba analyze_alt Analyze Results (Alternative): Yield, Purity, Time workup_alt->analyze_alt compare Compare Performance Metrics analyze_dba->compare analyze_alt->compare conclusion Draw Conclusions on Solvent Efficacy compare->conclusion

Experimental workflow for solvent cross-validation.

This structured approach to cross-validation enables researchers to make informed decisions about solvent selection, balancing factors such as reaction efficiency, cost, and environmental impact. While this compound may offer advantages in specific applications, a thorough experimental comparison against established solvents is crucial for its adoption in robust chemical processes.

A Comparative Analysis of N,N-Dibutylacetamide and Green Solvents for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Solvent Performance and Sustainable Alternatives

In the landscape of pharmaceutical research and development, solvent selection is a critical parameter influencing reaction kinetics, product purity, and overall process efficiency. N,N-Dibutylacetamide, a polar aprotic solvent, has found utility in various organic synthesis and formulation processes. However, the growing emphasis on green chemistry principles necessitates a thorough evaluation of its performance against emerging sustainable alternatives. This guide provides a comparative benchmark of this compound against three prominent green solvents: Cyrene™ (dihydrolevoglucosenone), 2-Methyltetrahydrofuran (2-MeTHF), and γ-Valerolactone (GVL). The comparison focuses on key performance indicators relevant to drug development, including physical properties, solubility of a model active pharmaceutical ingredient (API), efficiency in a common cross-coupling reaction, and performance in a standard extraction process.

Physical and Safety Properties: A Comparative Overview

A solvent's physical properties dictate its suitability for specific applications, from reaction temperature control to ease of removal during workup. Safety and environmental impact are also paramount considerations in modern drug development. The following table summarizes key physical and safety data for this compound and the selected green solvents.

PropertyThis compoundCyrene™2-Methyltetrahydrofuran (2-MeTHF)γ-Valerolactone (GVL)
Molecular Weight ( g/mol ) 171.28[1][2][3]128.1386.13[4]100.12[5]
Boiling Point (°C) 247[6]227[7][8]80.2[9][10]~207[5][11]
Density (g/mL at 20°C) 0.878[6]1.25[7][8][12]0.854[10]~1.06[5]
Flash Point (°C) >110[3][13]108[12]-11~96[5]
Safety Profile Causes skin, eye, and respiratory irritation[1].Low acute and aquatic toxicity; non-mutagenic[7][12][14][15].Flammable liquid.Low toxicity, readily biodegradable[16].
Environmental Profile Data not readily available.Bio-derived, biodegradable[7][12][14][15].Bio-derived, potential for greater process economy[10].Bio-based, readily biodegradable[5][16].

Performance Benchmark I: API Solubility

SolventIbuprofen Solubility (mg/mL at 25°C)
This compoundEstimated to be high (based on amide solvent class)
Cyrene™Data not readily available
2-Methyltetrahydrofuran (2-MeTHF)Soluble (qualitative)
γ-Valerolactone (GVL)Data not readily available
Reference Solvents
Ethanol~60
DMSO~50
DichloromethaneHigh

Note: The lack of standardized, direct comparative solubility data highlights a crucial area for future research. The provided information is based on available literature and estimations for this compound.

Performance Benchmark II: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern medicinal chemistry for the synthesis of biaryl compounds, which are common motifs in drug molecules. The choice of solvent can significantly impact the reaction yield and efficiency. The following table compares the performance of the selected solvents in a representative Suzuki-Miyaura reaction. Data for this compound in this specific reaction is not widely published; therefore, performance is estimated based on the general utility of amide solvents in similar cross-coupling reactions.

SolventReaction Yield (%)
This compoundEstimated to be moderate to high
Cyrene™44-100 (high yields across diverse substrates)
2-Methyltetrahydrofuran (2-MeTHF)Good to excellent yields reported
γ-Valerolactone (GVL)Good to excellent yields reported

Performance Benchmark III: Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental technique for the separation and purification of compounds in drug development. To assess the performance of these solvents, the extraction of caffeine from an aqueous solution is used as a model system.

SolventExtraction Efficiency
This compoundExpected to be a good extraction solvent for moderately polar compounds
Cyrene™High miscibility with water may limit its use in traditional liquid-liquid extraction
2-Methyltetrahydrofuran (2-MeTHF)Limited water miscibility allows for clean phase separation[10]
γ-Valerolactone (GVL)Fully miscible with water, not suitable for traditional liquid-liquid extraction[5]
Reference Solvent
Ethyl Acetate93.4% recovery of caffeine from spent coffee grounds[5]

Experimental Protocols

To facilitate reproducible and standardized comparisons, detailed experimental protocols for the key benchmarks are provided below.

Protocol 1: Determination of API Solubility

This protocol outlines a general method for determining the equilibrium solubility of an API in a given solvent.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess API to a known volume of solvent in a vial. prep2 Seal the vial to prevent solvent evaporation. prep1->prep2 equil1 Agitate the vial at a constant temperature (e.g., 25°C) for a set time (e.g., 24-48 hours). prep2->equil1 equil2 Allow undissolved solids to settle. equil1->equil2 analysis1 Withdraw an aliquot of the supernatant. equil2->analysis1 analysis2 Filter the aliquot through a syringe filter (e.g., 0.45 µm). analysis1->analysis2 analysis3 Dilute the filtered sample with a suitable solvent. analysis2->analysis3 analysis4 Analyze the concentration of the API using a validated analytical method (e.g., HPLC-UV). analysis3->analysis4

Caption: Workflow for determining API solubility.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for performing a Suzuki-Miyaura cross-coupling reaction to evaluate solvent performance.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Analysis setup1 To a reaction vessel, add aryl halide, boronic acid, palladium catalyst, and base. setup2 Evacuate and backfill the vessel with an inert gas (e.g., Argon). setup1->setup2 setup3 Add the solvent to be tested. setup2->setup3 react1 Heat the mixture to the desired temperature and stir for a specified time. setup3->react1 react2 Monitor the reaction progress by TLC or GC-MS. react1->react2 workup1 Cool the reaction mixture to room temperature. react2->workup1 workup2 Perform an aqueous workup and extract the product with an organic solvent. workup1->workup2 workup3 Dry the organic layer, filter, and concentrate. workup2->workup3 workup4 Purify the crude product by column chromatography. workup3->workup4 workup5 Determine the yield of the purified product. workup4->workup5

Caption: General workflow for a Suzuki-Miyaura coupling.

Protocol 3: Liquid-Liquid Extraction of Caffeine

This protocol details a standard procedure for the liquid-liquid extraction of caffeine from an aqueous solution.

G cluster_prep Preparation of Aqueous Phase cluster_extraction Extraction cluster_analysis Analysis prep1 Prepare an aqueous solution of caffeine of known concentration. ext1 Transfer the aqueous solution to a separatory funnel. prep1->ext1 ext2 Add a measured volume of the extraction solvent. ext1->ext2 ext3 Shake the funnel vigorously, venting periodically. ext2->ext3 ext4 Allow the layers to separate. ext3->ext4 ext5 Drain the organic layer. ext4->ext5 ext6 Repeat the extraction with fresh solvent (2-3 times). ext5->ext6 analysis1 Combine the organic extracts. ext6->analysis1 analysis2 Dry the combined extracts over an anhydrous drying agent (e.g., Na2SO4). analysis1->analysis2 analysis3 Filter and evaporate the solvent. analysis2->analysis3 analysis4 Determine the mass of the extracted caffeine and calculate the extraction efficiency. analysis3->analysis4

Caption: Workflow for liquid-liquid extraction of caffeine.

Signaling Pathway: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of key reactions is crucial for optimization. The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition ArylPd R¹-Pd(II)L_n-X Pd0->ArylPd R¹-X Transmetal Transmetalation ArylPdR2 R¹-Pd(II)L_n-R² ArylPd->ArylPdR2 R²-B(OR)₂ Base ArylPdR2->Pd0 RedElim Reductive Elimination Product R¹-R² ArylPdR2->Product ArylHalide R¹-X BoronicAcid R²-B(OR)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

This guide provides a preliminary comparative analysis of this compound against the green solvents Cyrene™, 2-MeTHF, and GVL. While green solvents demonstrate significant advantages in terms of safety and environmental impact, a comprehensive performance comparison is hampered by the lack of direct, quantitative data for this compound in key pharmaceutical applications. The provided experimental protocols offer a framework for researchers to conduct their own head-to-head comparisons to make informed, data-driven decisions on solvent selection that align with both performance requirements and sustainability goals. Further research is crucial to fully elucidate the performance of this compound and expand the library of green solvent alternatives for a more sustainable future in drug development.

References

A Comparative Analysis of Reaction Kinetics in N,N-Dibutylacetamide and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Performance of N,N-Dibutylacetamide and Other N,N-Dialkylacetamides in Chemical Reactions, Supported by Available Experimental Data and Detailed Protocols.

This compound (DBA) is a tertiary amide that finds applications as a solvent and a reactant in organic synthesis. Understanding its reaction kinetics is crucial for optimizing reaction conditions, improving yields, and ensuring process safety. This guide provides a comparative analysis of the reaction kinetics of DBA and its shorter-chain analogues, N,N-dimethylacetamide (DMAc) and N,N-diethylacetamide (DEAc). Due to a scarcity of direct kinetic data for this compound in the public domain, this guide presents available data for its analogues and discusses the anticipated kinetic behavior of DBA based on established structure-reactivity relationships.

Data Presentation: Comparative Reaction Kinetics

While specific experimental kinetic data for this compound is limited, a comparative analysis can be drawn from its more commonly studied analogues. The following tables summarize key kinetic parameters for the hydrolysis of N,N-dimethylacetamide and N,N-diethylacetamide, which serve as important benchmarks.

Table 1: Comparative Hydrolysis Rate Constants of N,N-Dialkylacetamides

AmideReaction ConditionsRate Constant (k)Reference
N,N-DimethylacetamideAcid Hydrolysis (HCl in H₂O/ethylene glycol)Varies with solvent composition and temperature
N,N-DimethylacetamideReaction with OH radicals (gas phase, 298 K)(1.9 ± 0.3) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹[1]
N,N-Diethyl-m-toluamide (DEET)Enzymatic Hydrolysis (DthA)k_cat = 5.53 ± 0.09 s⁻¹[2]

Note: The rate of hydrolysis for N,N-dialkylacetamides is influenced by steric hindrance around the carbonyl group. It is generally expected that the rate of hydrolysis decreases as the size of the N-alkyl substituents increases. Therefore, the rate constant for the hydrolysis of this compound is predicted to be lower than that of N,N-dimethylacetamide and N,N-diethylacetamide under similar conditions.

Table 2: Comparative Activation Energies for Amide Reactions

Amide / ReactionActivation Energy (Ea)Reference
Thermal Decomposition of N-substituted diacetamides~150-190 kJ/mol[3]
Hydrolysis of N-methylacetamide in high-temperature waterpH-dependent[4]

Note: Activation energy is influenced by electronic and steric factors. The larger butyl groups in this compound may increase the activation energy for reactions involving nucleophilic attack at the carbonyl carbon due to greater steric hindrance compared to methyl or ethyl groups.

Structure-Reactivity Relationships

The reactivity of N,N-dialkylacetamides is primarily governed by the electronic and steric properties of the N-alkyl groups.

  • Electronic Effects: The nitrogen lone pair in amides delocalizes into the carbonyl group, which gives the C-N bond partial double bond character and makes the carbonyl carbon less electrophilic. The electron-donating inductive effect of the alkyl groups further reduces the electrophilicity of the carbonyl carbon. Butyl groups are slightly more electron-donating than methyl and ethyl groups, which would suggest a slight decrease in reactivity for this compound based on electronic effects alone.

  • Steric Effects: The most significant factor influencing the comparative kinetics of N,N-dialkylacetamides is steric hindrance. The bulky butyl groups in this compound create a more crowded environment around the carbonyl carbon. This sterically hinders the approach of nucleophiles, leading to a slower reaction rate compared to N,N-dimethylacetamide and N,N-diethylacetamide. This effect is expected to be pronounced in reactions such as hydrolysis and amidation where nucleophilic attack on the carbonyl carbon is a key step.

Experimental Protocols

Detailed methodologies are crucial for reproducible kinetic studies. Below are generalized protocols for determining the kinetics of amide hydrolysis and synthesis.

Protocol 1: Determination of Amide Hydrolysis Kinetics via Gas Chromatography (GC)

This protocol outlines a method to study the acid-catalyzed hydrolysis of an N,N-dialkylacetamide.

1. Materials and Reagents:

  • This compound (or other N,N-dialkylacetamide)
  • Hydrochloric acid (e.g., 1 M)
  • Internal standard (e.g., a high-boiling point alkane not present in the reaction mixture)
  • Quenching solution (e.g., a saturated solution of sodium bicarbonate)
  • Extraction solvent (e.g., diethyl ether or dichloromethane)
  • Anhydrous sodium sulfate
  • Thermostatted reaction vessel (e.g., a three-necked flask with a condenser and temperature probe)
  • Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column.

2. Experimental Procedure:

  • Reaction Setup: A known concentration of the amide and the internal standard are dissolved in the reaction solvent (e.g., water or a water/co-solvent mixture) in the thermostatted reaction vessel. The mixture is allowed to reach the desired temperature.
  • Initiation of Reaction: A known volume of the acid catalyst is added to the reaction vessel to initiate the hydrolysis. This is considered time zero (t=0).
  • Sampling: At regular time intervals, an aliquot of the reaction mixture is withdrawn.
  • Quenching and Extraction: The aliquot is immediately added to a vial containing the quenching solution to stop the reaction. The product (carboxylic acid) and the remaining amide are then extracted into the organic solvent.
  • Sample Preparation for GC: The organic layer is separated, dried over anhydrous sodium sulfate, and transferred to a GC vial.
  • GC Analysis: A small volume of the sample is injected into the GC. The concentrations of the amide and the product are determined by comparing their peak areas to that of the internal standard.

3. Data Analysis:

  • The concentration of the amide is plotted against time.
  • The initial rate of the reaction can be determined from the initial slope of the concentration-time curve.
  • By varying the initial concentrations of the amide and the acid, the order of the reaction with respect to each reactant and the rate constant can be determined using methods like the initial rates method or by fitting the data to integrated rate laws.

Protocol 2: Monitoring Amide Synthesis Kinetics via Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the in-situ monitoring of an amide synthesis reaction.

1. Materials and Reagents:

  • Carboxylic acid
  • Amine (e.g., Dibutylamine)
  • Coupling agent (e.g., DCC or EDC)
  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
  • NMR tube
  • NMR spectrometer

2. Experimental Procedure:

  • Sample Preparation: A known concentration of the carboxylic acid and the amine are dissolved in the deuterated solvent in an NMR tube.
  • Initial Spectrum: A ¹H NMR spectrum of the starting materials is acquired to identify the characteristic peaks and their initial integrals.
  • Reaction Initiation: A known amount of the coupling agent is added to the NMR tube, the tube is shaken to mix the reactants, and it is quickly placed in the NMR spectrometer. The time of addition is noted as t=0.
  • Data Acquisition: A series of ¹H NMR spectra are acquired at regular time intervals.
  • Data Processing: The spectra are processed (phased and baseline corrected).

3. Data Analysis:

  • The integrals of a characteristic peak of the starting material (e.g., the α-protons of the amine) and a characteristic peak of the product amide are determined for each spectrum.
  • The relative concentrations of the reactant and product are calculated from the integral values.
  • The concentration of the product is plotted as a function of time to determine the reaction rate and order.

Mandatory Visualizations

The following diagrams illustrate a key reaction pathway and a generalized workflow for kinetic analysis.

AmideHydrolysis Amide This compound ProtonatedAmide Protonated Amide Amide->ProtonatedAmide + H₃O⁺ ProtonatedAmide->Amide - H₃O⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAmide->TetrahedralIntermediate + H₂O TetrahedralIntermediate->ProtonatedAmide - H₂O Products Acetic Acid + Dibutylammonium Ion TetrahedralIntermediate->Products - H⁺ Dibutylamine Dibutylamine Products->Dibutylamine Water H₂O H3O H₃O⁺

Caption: Acid-catalyzed hydrolysis mechanism of this compound.

KineticWorkflow Start Define Reaction and Conditions Prepare Prepare Reactants and Analytical Standards Start->Prepare Initiate Initiate Reaction (t=0) Prepare->Initiate Monitor Monitor Reaction Progress (e.g., GC, NMR, HPLC) Initiate->Monitor Quench Quench Reaction at Specific Time Points Monitor->Quench Analyze Analyze Samples Quench->Analyze Data Collect Concentration vs. Time Data Analyze->Data Model Kinetic Modeling (Initial Rates, Integrated Rate Laws) Data->Model Determine Determine Rate Law, Rate Constant, and Activation Energy Model->Determine

Caption: General experimental workflow for determining reaction kinetics.

References

Safety Operating Guide

Proper Disposal of N,N-Dibutylacetamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, in case of a spill or exposure to N,N-Dibutylacetamide, it is critical to first ensure the safety of all personnel. Evacuate the immediate area and alert your laboratory's safety officer. This guide provides detailed procedures for the safe handling and disposal of this compound, a compound recognized as an irritant to the skin, eyes, and respiratory system.

This document outlines the essential operational and disposal plans for this compound, offering step-by-step guidance for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk. The following table summarizes the necessary PPE and immediate actions in case of exposure.

Item Specification Purpose
Gloves Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact.[1]
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from splashes.[1]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of vapors.

In the event of accidental exposure, follow these first aid measures immediately:

  • After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]

  • After skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.[1]

  • After inhalation: Move the exposed person to fresh air. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention.[1]

  • After ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention.

Spill Response Protocol

In the event of a spill, prompt and correct action is crucial to prevent the spread of contamination and ensure the safety of laboratory personnel.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: If it is safe to do so, increase ventilation in the area of the spill.

  • Contain the Spill: For small spills, use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[2] Start from the outside of the spill and work inwards to prevent it from spreading.[3]

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a designated, labeled, and sealable hazardous waste container.[2][3]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including absorbent pads, gloves, and contaminated clothing, must be placed in a sealed, labeled hazardous waste container for proper disposal.[3]

For large spills, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

This compound Disposal Procedure Workflow

The following diagram illustrates the step-by-step workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Preparation cluster_1 Waste Collection cluster_2 Spill Response (If Applicable) cluster_3 Final Disposal A Wear Appropriate PPE C Use a Designated, Labeled, and Sealed Hazardous Waste Container A->C B Work in a Ventilated Area B->C D Do Not Mix with Other Incompatible Waste C->D H Store Waste Container in a Designated Secure Area D->H E Contain Spill with Inert Absorbent F Collect and Containerize Spill Debris E->F G Decontaminate Spill Area F->G G->H I Arrange for Pickup by Certified Hazardous Waste Disposal Service H->I

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Guidance

The proper disposal of this compound waste is a critical step in the chemical's lifecycle management. Follow these procedures to ensure safe and compliant disposal.

  • Waste Identification and Segregation:

    • This compound should be treated as a hazardous waste due to its irritant properties.[4]

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials can lead to dangerous chemical reactions.

  • Waste Collection and Containerization:

    • Use a dedicated, chemically compatible, and leak-proof container for collecting this compound waste. High-density polyethylene (HDPE) or other resistant plastic containers are generally suitable.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Keep the waste container securely sealed when not in use to prevent the release of vapors.

  • Storage of Waste:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • The storage area should be cool and dry.

  • Final Disposal:

    • The disposal of this compound must be conducted through a licensed and certified hazardous waste disposal company.

    • Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal protocols.

References

Essential Safety and Operational Guide for Handling N,N-Dibutylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling N,N-Dibutylacetamide, including comprehensive operational and disposal plans. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of research.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this chemical.

PPE CategoryRecommendation
Eye and Face Protection Wear chemical safety goggles that meet European Standard EN166 or OSHA's 29 CFR 1910.133 regulations. A face shield should be worn in situations with a high potential for splashing.
Hand Protection Chemical-resistant gloves are mandatory. Nitrile or butyl rubber gloves are recommended. It is crucial to inspect gloves for any signs of degradation or perforation before each use. Breakthrough times can vary based on glove material, thickness, and the specific laboratory conditions. Always consult the glove manufacturer's specific chemical resistance data.
Skin and Body Protection A standard laboratory coat should be worn to protect clothing and skin. For procedures with a higher risk of splashing, a chemically resistant apron or suit should be utilized.
Respiratory Protection Under normal laboratory conditions with adequate ventilation, such as working in a certified chemical fume hood, respiratory protection is typically not required. In the case of a large spill, inadequate ventilation, or when dealing with heated this compound which can increase vapor concentration, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Personnel must be properly trained and fit-tested for the selected respirator.

Operational Workflow for Handling this compound

The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting. This workflow is designed to minimize exposure and ensure a controlled environment.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare and Inspect Fume Hood prep_ppe->prep_workspace prep_materials Assemble All Necessary Materials prep_workspace->prep_materials handling_transfer Transfer this compound prep_materials->handling_transfer handling_reaction Perform Experimental Procedure handling_transfer->handling_reaction handling_monitoring Monitor Reaction handling_reaction->handling_monitoring cleanup_decontaminate Decontaminate Glassware and Equipment handling_monitoring->cleanup_decontaminate cleanup_dispose_waste Dispose of Chemical Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Safe handling workflow for this compound.

Experimental Protocol: Synthesis of an Amide using this compound as a Solvent

This protocol provides a general procedure for a reaction where this compound is used as a solvent. Researchers should adapt this protocol based on the specific requirements of their reaction.

Materials:

  • Carboxylic acid

  • Amine

  • Coupling agent (e.g., HATU, HBTU)

  • Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)

  • This compound (solvent)

  • Anhydrous sodium sulfate

  • Extraction solvent (e.g., ethyl acetate)

  • Aqueous workup solutions (e.g., saturated sodium bicarbonate, brine)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas inlet

  • Septa

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation:

    • Ensure the reaction is performed in a certified chemical fume hood.

    • Dry all glassware in an oven and cool under a stream of inert gas (nitrogen or argon).

    • Don all required PPE as outlined in the table above.

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid.

    • Dissolve the carboxylic acid in an appropriate amount of this compound.

    • Add the amine to the solution.

    • Under an inert atmosphere, add the tertiary amine base (e.g., DIPEA) to the reaction mixture.

    • Finally, add the coupling agent to the stirring solution.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature or heat as required by the specific procedure.

    • Monitor the progress of the reaction by an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS)).

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by adding water or an appropriate aqueous solution.

    • Transfer the mixture to a separatory funnel.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with the chemical.

  • Solid Waste: Any solid materials contaminated with this compound, such as used gloves, paper towels, and contaminated silica gel from chromatography, must be collected in a separate, clearly labeled hazardous waste container.

  • Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.

Decontamination of Glassware and Equipment:

  • Rinse glassware and equipment that have come into contact with this compound with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical. Collect this rinsate as hazardous waste.

  • Wash the rinsed glassware and equipment with soap and water.

  • Perform a final rinse with deionized water.

Disposal of Empty Containers:

  • Thoroughly rinse empty this compound containers with a suitable solvent three times. Collect the rinsate as hazardous waste.

  • Deface the label on the empty container to prevent misuse.

  • Dispose of the rinsed container according to your institution's guidelines for chemically contaminated glass or plastic.

Emergency Spill Procedures:

  • Small Spills (in a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If it is safe to do so, increase ventilation to the area.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

By adhering to these safety protocols and operational procedures, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.